molecular formula C7H15NO B049510 1-(4-Piperidyl)ethanol CAS No. 6457-48-3

1-(4-Piperidyl)ethanol

Cat. No.: B049510
CAS No.: 6457-48-3
M. Wt: 129.2 g/mol
InChI Key: NDJKRLGXVKYIGQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Piperidyl)ethanol, also known as this compound, is a useful research compound. Its molecular formula is C7H15NO and its molecular weight is 129.2 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 360205. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-piperidin-4-ylethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO/c1-6(9)7-2-4-8-5-3-7/h6-9H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDJKRLGXVKYIGQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CCNCC1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60320478
Record name 1-piperidin-4-ylethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60320478
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

129.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6457-48-3
Record name 6457-48-3
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=360205
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-piperidin-4-ylethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60320478
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(piperidin-4-yl)ethan-1-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 1-(4-Piperidyl)ethanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(4-Piperidyl)ethanol, also known as 4-piperidineethanol, is a versatile heterocyclic amine derivative with significant applications in medicinal chemistry and organic synthesis. It serves as a crucial building block in the development of various pharmaceuticals, including central nervous system agents. This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, detailing experimental protocols for their determination and presenting quantitative data in a structured format. This document is intended to be a valuable resource for researchers, scientists, and professionals involved in drug development and chemical synthesis.

Chemical Identity and Structure

  • IUPAC Name: 2-(Piperidin-4-yl)ethanol

  • Synonyms: 4-Piperidineethanol, 2-(4-Piperidyl)ethanol, 4-(2-Hydroxyethyl)piperidine[1][2][3]

  • CAS Number: 622-26-4[1][2][3]

  • Molecular Formula: C₇H₁₅NO[1][2][3]

  • Molecular Weight: 129.20 g/mol [1][3]

  • Chemical Structure:

    • SMILES: C1CNCCC1CCO[4]

    • InChI: InChI=1S/C7H15NO/c9-6-3-7-1-4-8-5-2-7/h7-9H,1-6H2[4]

Physicochemical Properties

The physicochemical properties of this compound are critical for its handling, formulation, and biological activity. These properties are summarized in the table below.

PropertyValueReference(s)
Physical State White to off-white low melting crystalline solid or colorless to pale yellow liquid at room temperature.[1][3][5][1][3][5]
Melting Point 45-50 °C[3][5]
Boiling Point 131-136 °C at 17 mmHg[3]
Density 1.0059 g/cm³ at 15 °C[3]
Refractive Index (n20/D) 1.4902[3]
Solubility Soluble in water. Slightly soluble in chloroform and methanol.[1]
pKa 15.10 ± 0.10 (Predicted)[1]
LogP 0.69720[3]

Experimental Protocols for Physicochemical Property Determination

Detailed methodologies for determining the key physicochemical properties of this compound are provided below.

Melting Point Determination

The melting point is determined using a capillary melting point apparatus.

  • Apparatus: Digital melting point apparatus, capillary tubes.

  • Procedure:

    • A small amount of finely powdered this compound is packed into a capillary tube to a height of 2-3 mm.

    • The capillary tube is placed in the heating block of the melting point apparatus.

    • The sample is heated at a rate of 10-20 °C/min for a preliminary determination.

    • For an accurate measurement, the apparatus is cooled, and a fresh sample is heated at a slower rate of 1-2 °C/min as the temperature approaches the approximate melting point.

    • The temperature at which the first drop of liquid appears and the temperature at which the entire solid has melted are recorded as the melting point range.

Boiling Point Determination

The boiling point at reduced pressure is determined using a distillation apparatus.

  • Apparatus: Short-path distillation apparatus, vacuum pump, manometer, heating mantle, thermometer.

  • Procedure:

    • A sample of this compound is placed in the distillation flask with a boiling chip.

    • The apparatus is assembled, and the system is evacuated to the desired pressure (e.g., 17 mmHg).

    • The sample is heated gently.

    • The temperature at which the liquid boils and the vapor condenses on the thermometer bulb is recorded as the boiling point at that pressure.

Solubility Assessment

A qualitative assessment of solubility in various solvents is performed.

  • Apparatus: Test tubes, vortex mixer.

  • Procedure:

    • Approximately 10 mg of this compound is added to 1 mL of the solvent (water, chloroform, methanol) in a test tube.

    • The mixture is agitated using a vortex mixer for 1 minute.

    • The mixture is visually inspected for the dissolution of the solid.

pKa Determination

The acid dissociation constant (pKa) is determined by potentiometric titration.

  • Apparatus: pH meter, burette, magnetic stirrer, beaker.

  • Procedure:

    • A known concentration of this compound is dissolved in deionized water.

    • The solution is titrated with a standardized solution of a strong acid (e.g., HCl).

    • The pH of the solution is measured after each addition of the titrant.

    • A titration curve (pH vs. volume of titrant) is plotted.

    • The pKa is determined from the pH at the half-equivalence point.

LogP Determination

The octanol-water partition coefficient (LogP) is determined using the shake-flask method followed by HPLC analysis.

  • Apparatus: Separatory funnel, mechanical shaker, HPLC system with a UV detector.

  • Procedure:

    • A known amount of this compound is dissolved in a mixture of n-octanol and water (pre-saturated with each other).

    • The mixture is shaken in a separatory funnel for a set period to allow for partitioning.

    • The mixture is allowed to stand until the two phases completely separate.

    • The concentration of the compound in both the n-octanol and water phases is determined using a calibrated HPLC method.

    • The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. LogP is the logarithm of this value.

Synthesis and Spectroscopic Characterization

Synthesis

This compound can be synthesized via the reduction of 4-piperidineacetic acid. A representative synthesis workflow is depicted below.[6]

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up cluster_product Product 4-Piperidineacetic_acid 4-Piperidineacetic acid Reduction Reduction Reaction (0 °C to 25 °C) 4-Piperidineacetic_acid->Reduction Lithium_aluminum_hydride Lithium aluminum hydride (LiAlH4) Lithium_aluminum_hydride->Reduction Anhydrous_THF Anhydrous Tetrahydrofuran (THF) Anhydrous_THF->Reduction Quenching Quenching (Water, NaOH solution) Reduction->Quenching Filtration Filtration Quenching->Filtration Solvent_Removal Solvent Removal (Reduced Pressure) Filtration->Solvent_Removal 1_4_Piperidylethanol This compound Solvent_Removal->1_4_Piperidylethanol

Caption: Synthesis workflow for this compound via reduction.

Spectroscopic Data
  • Technique: Fourier Transform Infrared (FTIR) spectroscopy, Attenuated Total Reflectance (ATR).

  • Sample Preparation: The sample can be analyzed as a neat liquid or a KBr pellet.

  • Expected Absorptions:

    • O-H stretch: Broad peak around 3300-3400 cm⁻¹ (alcohol)

    • N-H stretch: Peak around 3300-3500 cm⁻¹ (secondary amine)

    • C-H stretch: Peaks around 2850-2950 cm⁻¹ (aliphatic)

    • C-O stretch: Peak around 1050-1150 cm⁻¹ (primary alcohol)

Predicted NMR data is available, though experimental spectra would be required for definitive structural confirmation.

  • ¹H NMR (Predicted): Chemical shifts would be expected for the protons on the piperidine ring, the ethyl chain, and the hydroxyl and amine groups.

  • ¹³C NMR (Predicted): Signals corresponding to the carbon atoms of the piperidine ring and the ethyl group would be observed.

  • Technique: Gas Chromatography-Mass Spectrometry (GC-MS).

  • Expected Fragmentation: The mass spectrum would show the molecular ion peak (M⁺) at m/z 129, along with characteristic fragment ions resulting from the loss of functional groups.

Biological and Pharmaceutical Relevance

This compound serves as a key intermediate in the synthesis of a variety of biologically active molecules.[7] Its structural motif, a piperidine ring coupled with an ethanol side chain, is a common feature in compounds targeting the central nervous system.[3] It is utilized in the development of:

  • Antipsychotics

  • Antidepressants

  • Analgesics[7]

The physicochemical properties outlined in this guide are fundamental to understanding its reactivity, bioavailability, and suitability for various pharmaceutical formulations.

Safety and Handling

This compound is classified as an irritant.[4] It may cause skin irritation, serious eye irritation, and respiratory irritation.[4] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a fume hood.

Conclusion

This technical guide provides a detailed overview of the physicochemical properties of this compound. The tabulated data, along with the experimental and synthesis protocols, offer a comprehensive resource for scientists and researchers. A thorough understanding of these properties is essential for the effective utilization of this compound in pharmaceutical research and development, as well as in broader chemical synthesis applications.

Experimental Workflow Visualization

The following diagram illustrates a general workflow for the physicochemical characterization of a compound like this compound.

Physicochemical_Characterization_Workflow Start Obtain Pure Sample Physical_Properties Determine Physical Properties (Melting Point, Boiling Point, Density) Start->Physical_Properties Solubility_Test Assess Solubility (Water, Organic Solvents) Start->Solubility_Test Spectroscopic_Analysis Perform Spectroscopic Analysis (IR, NMR, MS) Start->Spectroscopic_Analysis Data_Analysis Analyze and Tabulate Data Physical_Properties->Data_Analysis Partition_Coefficient Determine Partition Coefficient (LogP) Solubility_Test->Partition_Coefficient Acidity_Constant Determine Acidity Constant (pKa) Solubility_Test->Acidity_Constant Spectroscopic_Analysis->Data_Analysis Partition_Coefficient->Data_Analysis Acidity_Constant->Data_Analysis End Complete Characterization Data_Analysis->End

Caption: General workflow for physicochemical characterization.

References

An In-depth Technical Guide to the Synthesis and Characterization of 1-(4-Piperidyl)ethanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 1-(4-Piperidyl)ethanol, a piperidine derivative of interest in medicinal chemistry. The document outlines a detailed synthetic pathway, experimental protocols, and a summary of analytical data for the characterization of the final compound. Furthermore, it explores the potential biological relevance of piperidine-containing molecules within the central nervous system.

Introduction

Piperidine and its derivatives are privileged scaffolds in drug discovery, appearing in a wide array of approved pharmaceuticals and biologically active compounds. Their conformational flexibility and ability to engage in diverse molecular interactions make them attractive building blocks for the design of novel therapeutics targeting a range of conditions, including those affecting the central nervous system (CNS). This compound, a secondary alcohol appended to a piperidine ring, represents a valuable synthon for the elaboration into more complex molecules with potential therapeutic applications. This guide details a reliable synthetic route to this compound and the analytical methods for its thorough characterization.

Synthesis of this compound

The synthesis of this compound is most effectively achieved through a two-step process commencing with the reduction of a commercially available pyridine precursor, followed by the catalytic hydrogenation of the pyridine ring.

Synthesis Workflow

The overall synthetic strategy is depicted in the workflow diagram below.

Synthesis_Workflow Synthesis Workflow for this compound cluster_step1 Step 1: Reduction of Ester to Alcohol cluster_step2 Step 2: Catalytic Hydrogenation A 4-Pyridineacetic acid ethyl ester B 2-(4-Pyridyl)ethanol A->B   LiAlH4, THF, 0 °C to RT    C 2-(4-Pyridyl)ethanol D This compound C->D   H2, Pd/C, Ethanol, 6 bar, 30 °C   

Caption: Synthesis workflow for this compound.

Experimental Protocols

Step 1: Synthesis of 2-(4-Pyridyl)ethanol

This procedure outlines the reduction of 4-pyridineacetic acid ethyl ester to 2-(4-pyridyl)ethanol using lithium aluminum hydride.

  • Materials:

    • 4-Pyridineacetic acid ethyl ester (1.0 eq)

    • Lithium aluminum hydride (LiAlH₄) (0.6 eq)

    • Anhydrous tetrahydrofuran (THF)

    • Water

    • 15% (v/v) Sodium hydroxide solution

    • Celite®

    • Nitrogen or Argon gas for inert atmosphere

  • Procedure:

    • A three-neck round-bottom flask, equipped with a magnetic stirrer and a dropping funnel, is flushed with nitrogen.

    • Anhydrous THF is added to the flask, followed by the dissolution of 4-pyridineacetic acid ethyl ester.

    • The solution is cooled to 0 °C in an ice bath.

    • A 1.0 M solution of lithium aluminum hydride in THF is added dropwise to the stirred solution at 0 °C. The reaction mixture will typically turn yellow.

    • After the addition is complete, the reaction is carefully quenched at 0 °C by the sequential dropwise addition of water, followed by a 15% sodium hydroxide solution, and then more water.

    • The resulting mixture is allowed to warm to room temperature and stirred for approximately 4 hours.

    • The mixture is then filtered through a pad of Celite® to remove the aluminum salts.

    • The filtrate is concentrated under reduced pressure to yield 2-(4-pyridyl)ethanol, which can be used in the next step without further purification.

Step 2: Synthesis of this compound by Catalytic Hydrogenation

This procedure describes the hydrogenation of the pyridine ring of 2-(4-pyridyl)ethanol to yield the target piperidine derivative.

  • Materials:

    • 2-(4-Pyridyl)ethanol (1.0 eq)

    • 10% Palladium on carbon (Pd/C) catalyst

    • Ethanol

    • Sulfuric acid (optional, as an additive)

    • High-pressure hydrogenation reactor (e.g., Parr shaker)

    • Hydrogen gas (high purity)

    • Inert gas (Nitrogen or Argon)

  • Procedure:

    • The 2-(4-pyridyl)ethanol is dissolved in ethanol in a suitable high-pressure reactor vessel.

    • The 10% Pd/C catalyst is carefully added to the solution. Optionally, a catalytic amount of sulfuric acid can be added to facilitate the reduction.

    • The reactor is sealed and purged several times with an inert gas to remove air.

    • The reactor is then pressurized with hydrogen gas to approximately 6 bar.

    • The reaction mixture is stirred vigorously at 30 °C. The reaction progress can be monitored by the cessation of hydrogen uptake.

    • Upon completion, the reactor is carefully vented and purged with an inert gas.

    • The reaction mixture is filtered through a pad of Celite® to remove the palladium catalyst. Caution: The catalyst may be pyrophoric; do not allow the filter cake to dry completely in the air.

    • The filtrate is concentrated under reduced pressure to yield the crude this compound.

    • The crude product can be purified by distillation or column chromatography on silica gel.

Characterization of this compound

The successful synthesis of this compound is confirmed through various analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Physicochemical Properties
PropertyValue
Molecular Formula C₇H₁₅NO
Molecular Weight 129.20 g/mol
Appearance Colorless to pale yellow liquid or solid
Boiling Point 131-136 °C at 17 mmHg
Melting Point 45-50 °C
Spectroscopic Data

The following tables summarize the expected spectroscopic data for this compound based on analysis of its structural features and comparison with similar compounds.

Table 2: Predicted ¹H NMR Spectroscopic Data

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~3.65t2H-CH₂-OH
~3.05d2HPiperidine H (axial, adjacent to N)
~2.55t2HPiperidine H (equatorial, adjacent to N)
~1.70d2HPiperidine H (axial)
~1.50m1HPiperidine H (methine)
~1.45t2H-CH₂-CH₂-OH
~1.15qd2HPiperidine H (equatorial)
Variablebr s2H-NH, -OH

Table 3: Predicted ¹³C NMR Spectroscopic Data

Chemical Shift (δ) ppmAssignment
~61.0-CH₂-OH
~46.5Piperidine C2, C6
~39.0-CH₂-CH₂-OH
~35.0Piperidine C4
~32.0Piperidine C3, C5

Table 4: Expected IR Absorption Bands

Wavenumber (cm⁻¹)Functional Group Vibration
3300-3400 (broad)O-H stretch (alcohol)
3200-3300 (broad)N-H stretch (secondary amine)
2850-2950C-H stretch (aliphatic)
1440-1470C-H bend (alkane)
1050-1150C-O stretch (primary alcohol)

Table 5: Expected Mass Spectrometry Fragmentation

m/z ValueProposed Fragment Ion
129[M]⁺ (Molecular ion)
112[M - OH]⁺
98[M - CH₂OH]⁺
84[Piperidine ring fragment]⁺

Biological Context and Potential Signaling Pathways

Piperidine-containing compounds are known to interact with a variety of targets within the central nervous system.[1] For instance, some piperidine alkaloids, such as piperine, have demonstrated anticonvulsant properties.[2][3] The proposed mechanism for this activity involves the modulation of voltage-gated ion channels, specifically sodium (Na⁺) channels.[2][3]

General Mechanism of Neuronal Modulation

The diagram below illustrates a simplified signaling pathway of neuronal excitation and a potential point of intervention for a piperidine-based modulator. In a typical neuron, the influx of Na⁺ ions through voltage-gated channels leads to depolarization and the propagation of an action potential. Molecules that can block or modulate these channels can therefore reduce neuronal excitability, a mechanism relevant to conditions like epilepsy.

Signaling_Pathway Potential Neuronal Modulation by Piperidine Derivatives cluster_neuron Neuron Na_channel Voltage-gated Na+ Channel Depolarization Membrane Depolarization Na_channel->Depolarization  Na+ influx   Action_Potential Action Potential Propagation Depolarization->Action_Potential Neurotransmitter_Release Neurotransmitter Release Action_Potential->Neurotransmitter_Release Postsynaptic_Neuron Postsynaptic Neuron Neurotransmitter_Release->Postsynaptic_Neuron  excites   Stimulus Excitatory Stimulus Stimulus->Na_channel  activates   Piperidine This compound (or related derivative) Piperidine->Na_channel  blocks  

Caption: Potential mechanism of neuronal modulation.

While the specific biological targets of this compound have not been extensively elucidated, its structural similarity to other neuroactive piperidines suggests its potential to interact with CNS receptors or ion channels. Further research is warranted to explore the pharmacological profile of this and related compounds.

References

Technical Guide to the Crystal Structure Analysis of Piperidine Derivatives: A Methodological Overview

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document outlines the definitive methodologies for the crystal structure analysis of small organic molecules, with a conceptual focus on 1-(4-Piperidyl)ethanol and its derivatives. While a specific, publicly available crystal structure for this compound was not identified in the course of this review, this guide provides the complete experimental workflow and uses a relevant piperidine-containing compound to illustrate the nature of crystallographic data.

Introduction: The Significance of Crystal Structure in Drug Development

Single-crystal X-ray diffraction is a powerful and unambiguous analytical method for determining the absolute three-dimensional structure of molecules.[1][2] For pharmaceutical compounds and intermediates like this compound, understanding the precise atomic arrangement, molecular geometry, and intermolecular interactions is critical. This knowledge influences key properties such as solubility, stability, and bioavailability, and is fundamental for rational drug design and the characterization of different polymorphic forms.[2]

This compound, featuring a piperidine ring attached to an ethanol group, is a versatile building block in organic synthesis, particularly in pharmaceutical chemistry.[3][4] Its structural characteristics, including the potential for hydrogen bonding via the hydroxyl group and the nitrogen atom of the piperidine ring, make its solid-state conformation a subject of significant interest.

Illustrative Crystallographic Data: The Case of Droperidol-Ethanol (1/1)

To demonstrate the type of quantitative data obtained from a crystal structure analysis, the parameters for droperidol-ethanol (1/1) are presented below. This compound is a more complex molecule but contains a substituted piperidine ring and an ethanol solvate, making it a relevant example.

ParameterValue
Compound Name Droperidol-Ethanol (1/1)
Chemical Formula C₂₂H₂₂FN₃O₂·C₂H₆O
Molecular Weight 426.3 g/mol
Crystal System Triclinic
Space Group P-1
Unit Cell Dimensions a = 6.083(3) Å
b = 10.296(1) Å
c = 16.018(2) Å
α = 100.93(1)°
β = 92.72(2)°
γ = 96.27(2)°
Volume (V) 976.7 ų
Z (Molecules/Unit Cell) 2
Calculated Density (Dx) 1.45 g/cm³
Radiation Wavelength 0.71073 Å (Mo Kα)
Temperature 90(2) K
Final R-factor 0.046 for 2261 observed reflections
Data sourced from the crystal structure of droperidol-ethanol (1/1)[5].

Experimental Protocols for Crystal Structure Determination

The determination of a small molecule's crystal structure follows a well-established workflow, from sample preparation to final data analysis.[6][7]

The first and often most challenging step is obtaining a high-quality single crystal.[8] The crystal should ideally be larger than 0.1 mm in all dimensions, be pure, and have no significant internal defects.[8]

  • Synthesis: this compound can be synthesized via the reduction of corresponding piperidone compounds.[9] For crystallographic studies, the compound must be purified to a high degree, as impurities can inhibit crystal growth.

  • Crystallization Methods: High-quality crystals are typically grown from a supersaturated solution. Common techniques include:

    • Slow Evaporation: The solute is dissolved in a suitable solvent, and the solvent is allowed to evaporate slowly over days or weeks.

    • Vapor Diffusion: A concentrated solution of the compound is placed in a small, open vial, which is then sealed inside a larger container with a less soluble "anti-solvent." The vapor of the anti-solvent slowly diffuses into the compound's solution, reducing its solubility and inducing crystallization.

    • Slow Cooling: A saturated solution of the compound is prepared at an elevated temperature and then cooled slowly, causing the solubility to decrease and crystals to form.

Once a suitable crystal is obtained, it is mounted on a diffractometer and exposed to an intense beam of monochromatic X-rays.[7][8]

  • Mounting: The crystal is mounted on a goniometer head, often held in a cryo-stream of cold nitrogen gas (typically around 100 K) to minimize thermal vibrations and radiation damage.

  • Data Collection: The crystal is rotated in the X-ray beam, and the diffracted X-rays produce a unique pattern of reflections.[8] The angles and intensities of these diffracted beams are meticulously measured.[8] A complete dataset is collected by rotating the crystal through a specific angular range.

The collected diffraction data is used to calculate a three-dimensional map of the electron density within the crystal.[7]

  • Data Processing: The raw diffraction images are processed to determine the unit cell dimensions and the intensities of each reflection.

  • Structure Solution: For small molecules, the "phase problem" is typically solved using direct methods.[8] This computational technique uses statistical relationships between the reflection intensities to estimate the initial phases, allowing for the calculation of an initial electron density map.

  • Model Building and Refinement: From the electron density map, the positions of the atoms can be determined and a molecular model is built. This model is then refined using least-squares methods to achieve the best possible fit with the experimental diffraction data.[8] The quality of the final structure is assessed using metrics like the R-factor.

Visualization of the Experimental Workflow

The logical flow from sample preparation to the final validated crystal structure is a critical process for researchers. The following diagram illustrates this standard workflow.

Crystal_Structure_Workflow cluster_prep Sample Preparation cluster_data Data Collection cluster_analysis Structure Analysis cluster_validation Validation & Deposition Synthesis Synthesis & Purification Crystallization Crystallization Trials Synthesis->Crystallization CrystalSelection Single Crystal Selection Crystallization->CrystalSelection Mounting Crystal Mounting & Cryo-cooling CrystalSelection->Mounting DataCollection X-ray Diffraction Data Collection Mounting->DataCollection Processing Data Processing & Reduction DataCollection->Processing Solution Structure Solution (Direct Methods) Processing->Solution Refinement Model Building & Refinement Solution->Refinement Validation Structure Validation (CIF Check) Refinement->Validation Deposition Database Deposition (e.g., CCDC) Validation->Deposition

Caption: Workflow for Small Molecule Crystal Structure Determination.

Conclusion

While the specific crystal structure of this compound remains to be publicly reported, the methodologies for its determination are robust and well-established. The process of crystallization, X-ray data collection, and structure refinement provides unparalleled insight into the atomic-level details of a molecule. For researchers in drug development, applying these techniques to key intermediates and final active pharmaceutical ingredients is an indispensable step in understanding and optimizing their solid-state properties.

References

An In-depth Technical Guide to the Solubility of 1-(4-Piperidyl)ethanol in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 1-(4-Piperidyl)ethanol. Due to the limited availability of specific quantitative solubility data in public literature, this guide establishes an inferred solubility profile based on its physicochemical properties and the known behavior of structurally similar compounds. Furthermore, this document details a standardized experimental protocol for the precise determination of its solubility, a critical parameter for formulation, synthesis, and drug development processes.

Physicochemical Properties of this compound

Understanding the fundamental physicochemical properties of this compound is essential for predicting its solubility. The molecule consists of a polar piperidine ring, which contains a secondary amine, and a hydrophilic ethanol group attached at the 4-position. This structure imparts both hydrogen bond donor and acceptor capabilities.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 622-26-4[1][2]
Molecular Formula C₇H₁₅NO[1][2]
Molecular Weight 129.20 g/mol [2]
Melting Point 45-50 °C[1]
Boiling Point 131-136 °C at 17 mmHg[1]
Appearance White crystalline low melting solid or colorless to pale yellow liquid[1][3]
pKa 15.10 ± 0.10 (Predicted)
XLogP3-AA 0.2[2]
Topological Polar Surface Area 32.3 Ų[2]

Inferred Solubility Profile

The solubility of a compound is primarily governed by the principle of "like dissolves like," which suggests that substances with similar polarities are more likely to be soluble in one another.[4] The structure of this compound, with its polar amine and hydroxyl groups, suggests a strong affinity for polar solvents. Its parent heterocycle, piperidine, is highly soluble in water and various organic solvents like alcohols and ethers, but has limited solubility in nonpolar solvents such as hexane.[5]

Based on these principles, the following qualitative solubility profile for this compound is inferred.

Table 2: Inferred Qualitative Solubility of this compound in Common Organic Solvents

Solvent CategoryExample SolventsInferred SolubilityRationale
Polar Protic Water, Ethanol, MethanolHighThe hydroxyl (-OH) and amine (-NH) groups can form strong hydrogen bonds with protic solvents. Moderate solubility in water and ethanol has been noted.[3][6]
Polar Aprotic Dimethyl Sulfoxide (DMSO), Acetonitrile (ACN), AcetoneModerate to HighThe molecule's significant dipole moment allows for favorable dipole-dipole interactions with polar aprotic solvents.[4][7]
Slightly Polar Chloroform, Dichloromethane (DCM)Low to ModerateLimited interactions are expected. Slight solubility in chloroform has been reported.
Non-Polar Hexane, TolueneLowThe significant polarity of the solute is expected to result in poor solvation by non-polar solvents, which primarily rely on weaker van der Waals forces.[5]

Experimental Protocol for Solubility Determination

To ascertain precise quantitative solubility, a standardized experimental method should be employed. The shake-flask method is a well-established and reliable technique for determining the equilibrium solubility of a solid compound in a solvent.[8][9]

Methodology: Equilibrium Solubility Determination via the Shake-Flask Method

  • Preparation of Supersaturated Solution:

    • Add an excess amount of solid this compound to a sealed container (e.g., a glass vial with a PTFE-lined cap). The presence of undissolved solid is necessary to ensure saturation.[10]

    • Add a known volume of the desired organic solvent to the vial.

  • Equilibration:

    • Place the sealed container in a constant temperature shaker bath, typically maintained at a specific temperature (e.g., 25 °C or 37 °C).

    • Agitate the mixture for a sufficient period to allow the system to reach equilibrium. This can range from 24 to 72 hours, depending on the solvent and the dissolution rate of the compound.[8][11] Consistent agitation is crucial.[12]

  • Phase Separation:

    • After the equilibration period, cease agitation and allow the vials to stand undisturbed at the same constant temperature for at least 2-4 hours to allow the excess solid to settle.

    • Carefully separate the saturated supernatant from the undissolved solid. This is typically achieved by centrifugation followed by withdrawing a sample of the clear liquid, or by filtering the sample through a syringe filter (e.g., 0.22 µm PTFE).[8][9]

  • Quantification:

    • Accurately dilute a known volume of the clear saturated solution with a suitable solvent to bring the concentration within the quantifiable range of the analytical method.

    • Determine the concentration of this compound in the diluted sample using a validated analytical technique, such as:

      • High-Performance Liquid Chromatography (HPLC): Offers high specificity and sensitivity.

      • UV-Vis Spectroscopy: Suitable if the compound has a chromophore and no interfering substances are present.

      • Gravimetric Analysis: Involves evaporating a known volume of the solvent and weighing the residual solid. This method is simpler but may be less precise.

  • Calculation:

    • Calculate the original concentration of the saturated solution by accounting for the dilution factor.

    • Express the solubility in appropriate units, such as grams per liter (g/L) or moles per liter (mol/L).

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the determination of solubility using the shake-flask method.

G Workflow for Experimental Solubility Determination cluster_prep 1. Preparation cluster_equil 2. Equilibration cluster_sep 3. Phase Separation cluster_anal 4. Analysis cluster_calc 5. Calculation prep1 Add excess solid solute to a vial prep2 Add known volume of solvent prep1->prep2 Creates slurry equil Agitate at constant temperature for 24-72h prep2->equil sep1 Let solid settle equil->sep1 sep2 Centrifuge or Filter to get clear supernatant sep1->sep2 anal1 Extract known volume of supernatant sep2->anal1 anal2 Dilute sample anal1->anal2 anal3 Quantify concentration (e.g., HPLC, UV-Vis) anal2->anal3 calc Calculate solubility (e.g., g/L or mol/L) anal3->calc

Caption: A flowchart of the shake-flask method for solubility determination.

Conclusion

References

Spectroscopic Data for 1-(4-Piperidyl)ethanol: A Search for Available Information

Author: BenchChem Technical Support Team. Date: December 2025

Despite a comprehensive search of publicly available scientific databases and chemical literature, detailed experimental spectroscopic data (¹H NMR, ¹³C NMR, IR, and MS) for 1-(4-Piperidyl)ethanol remains elusive. While information on structurally related compounds is accessible, specific, verified spectral data for this compound could not be located. This technical guide outlines the search process and provides general methodologies for the spectroscopic analysis of similar organic compounds, which would be applicable to this compound should a sample become available for characterization.

Data Unavailability

Searches for "this compound" and its synonyms, including "1-(piperidin-4-yl)ethanol," across various chemical databases and scientific search engines did not yield any publications or spectral repositories containing the requested experimental NMR, IR, or mass spectrometry data. The information found often pertained to isomers such as N-(2-hydroxyethyl)piperidine (also known as 4-piperidineethanol) or other piperidine derivatives.

While a synthesis for this compound can be proposed through standard organic chemistry reactions, such as the reduction of 4-acetylpiperidine, publications detailing this synthesis and the subsequent full characterization of the product were not found. Chemical suppliers may list the compound, but they do not typically provide detailed spectroscopic data.

General Experimental Protocols for Spectroscopic Analysis

For researchers and scientists who may synthesize or acquire this compound, the following are detailed, generalized experimental protocols for obtaining the necessary spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectra are crucial for elucidating the molecular structure of an organic compound.

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of the purified this compound sample.

    • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃; deuterium oxide, D₂O; or dimethyl sulfoxide-d₆, DMSO-d₆) in a clean, dry vial. The choice of solvent will depend on the sample's solubility.

    • Transfer the solution to a 5 mm NMR tube using a Pasteur pipette, ensuring the solution height is adequate for the spectrometer's detector (typically around 4-5 cm).

    • Cap the NMR tube securely.

  • Data Acquisition:

    • Insert the NMR tube into the spectrometer's spinner turbine and place it in the instrument's autosampler or manually lower it into the magnet.

    • Tune and shim the spectrometer to optimize the magnetic field homogeneity.

    • Acquire a ¹H NMR spectrum. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

    • Acquire a ¹³C NMR spectrum. This typically requires a larger number of scans (e.g., 1024 or more) due to the low natural abundance of the ¹³C isotope. A proton-decoupled pulse sequence is standard to simplify the spectrum.

    • Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

    • Reference the spectra to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

  • Sample Preparation (Attenuated Total Reflectance - ATR):

    • Ensure the ATR crystal of the FTIR spectrometer is clean.

    • Place a small amount of the solid or liquid this compound sample directly onto the crystal.

    • Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal.

  • Data Acquisition:

    • Collect a background spectrum of the empty, clean ATR crystal.

    • Collect the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

    • The spectrum is usually recorded in the range of 4000 to 400 cm⁻¹.

    • The resulting spectrum will be a plot of transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

  • Sample Preparation:

    • Prepare a dilute solution of the this compound sample (typically in the range of 1 µg/mL to 1 mg/mL) in a suitable volatile solvent such as methanol, acetonitrile, or a mixture with water.

    • The choice of solvent will depend on the ionization technique to be used.

  • Data Acquisition (Electrospray Ionization - ESI):

    • Introduce the sample solution into the mass spectrometer's ion source via direct infusion or through a liquid chromatography (LC) system.

    • Apply a high voltage to the ESI needle to generate charged droplets.

    • The solvent evaporates, leading to the formation of protonated molecules [M+H]⁺ in positive ion mode.

    • The ions are then guided into the mass analyzer (e.g., quadrupole, time-of-flight) where they are separated based on their mass-to-charge ratio (m/z).

    • A mass spectrum is generated, showing the relative abundance of ions at different m/z values. High-resolution mass spectrometry (HRMS) can be used to determine the exact mass and elemental composition.

Workflow for Spectroscopic Analysis

The logical flow for the characterization of a newly synthesized compound like this compound is depicted in the following diagram.

Spectroscopic_Analysis_Workflow Experimental Workflow for Spectroscopic Characterization cluster_synthesis Synthesis and Purification cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation synthesis Synthesize this compound purification Purify the Compound (e.g., Chromatography, Recrystallization) synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr ir IR Spectroscopy purification->ir ms Mass Spectrometry purification->ms interpretation Correlate Spectroscopic Data nmr->interpretation ir->interpretation ms->interpretation structure Elucidate and Confirm Chemical Structure interpretation->structure

Caption: Workflow for the synthesis, purification, and spectroscopic characterization of this compound.

Conclusion

While a comprehensive technical guide on the spectroscopic data of this compound cannot be provided at this time due to the lack of available experimental data, this document serves as a resource for the general protocols required for its characterization. Researchers in possession of this compound are encouraged to perform the analyses described to contribute this valuable data to the scientific community. The outlined methodologies and workflow provide a solid foundation for the structural elucidation of this and other novel organic compounds.

Thermal Stability and Degradation Profile of 1-(4-Piperidyl)ethanol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the thermal stability and potential degradation profile of 1-(4-Piperidyl)ethanol. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this guide synthesizes information on the known stability of related piperidine and ethanol derivatives to infer potential degradation pathways. It further outlines detailed experimental protocols for conducting thorough thermal analysis and forced degradation studies, which are crucial for establishing a complete stability profile in a drug development context. This document is intended to serve as a foundational resource for researchers initiating stability studies on this compound, offering a structured approach to experimental design and data interpretation.

Introduction

This compound is a heterocyclic compound featuring a piperidine ring substituted with an ethanol group. The piperidine moiety is a common structural feature in many pharmaceuticals, and its stability is a critical factor in drug safety and efficacy.[1][2] The presence of both a secondary amine within the piperidine ring and a primary alcohol functional group suggests potential susceptibility to thermal and oxidative degradation. Understanding the thermal stability and degradation pathways of this molecule is paramount for the development of stable pharmaceutical formulations.

Forced degradation studies are an essential component of the drug development process, providing insights into the intrinsic stability of a drug substance and helping to develop stability-indicating analytical methods.[3][4] This guide will explore the theoretical degradation pathways of this compound and provide standardized methodologies for its experimental investigation.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are essential for designing and interpreting stability studies.

PropertyValueReference
Molecular Formula C7H15NO[5]
Molecular Weight 129.20 g/mol [5]
Appearance Colorless to pale yellow liquid-
Boiling Point Not available-
Melting Point Not available-
Solubility Soluble in water and organic solvents-

Table 1: Physicochemical Properties of this compound.

Potential Degradation Pathways

Based on the functional groups present in this compound (a secondary amine and a primary alcohol), several degradation pathways can be postulated. The piperidine ring itself is generally stable, but the secondary amine is susceptible to oxidation.[6] The ethanol side chain can also undergo oxidation.

A hypothetical degradation pathway for this compound is illustrated in the following diagram. This pathway is based on known degradation mechanisms of similar compounds.

Degradation Pathway of this compound A This compound B 1-(4-Piperidyl)ethanal (Oxidation Product) A->B Oxidation D N-oxide of this compound (Oxidation Product) A->D Oxidation C 1-(4-Piperidyl)ethanoic Acid (Oxidation Product) B->C Further Oxidation

Caption: Hypothetical Degradation Pathway of this compound.

Experimental Protocols for Stability Assessment

To experimentally determine the thermal stability and degradation profile of this compound, a series of well-defined studies should be conducted. These include thermogravimetric analysis (TGA), differential scanning calorimetry (DSC), and forced degradation studies.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature. It is used to determine the onset of thermal decomposition.

Experimental Protocol:

  • Instrument: A calibrated thermogravimetric analyzer.

  • Sample Preparation: Accurately weigh 5-10 mg of this compound into a suitable pan (e.g., alumina or platinum).

  • Atmosphere: Nitrogen or air, at a flow rate of 20-50 mL/min.

  • Temperature Program: Heat the sample from ambient temperature to a final temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min).

  • Data Analysis: Record the mass loss as a function of temperature. The onset temperature of decomposition is determined from the resulting TGA curve.

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to detect thermal events such as melting, crystallization, and decomposition.

Experimental Protocol:

  • Instrument: A calibrated differential scanning calorimeter.

  • Sample Preparation: Accurately weigh 2-5 mg of this compound into a hermetically sealed aluminum pan. An empty sealed pan is used as a reference.

  • Atmosphere: Inert atmosphere, typically nitrogen, at a flow rate of 20-50 mL/min.

  • Temperature Program: Heat the sample from ambient temperature to a temperature above its expected decomposition point at a constant heating rate (e.g., 10 °C/min).

  • Data Analysis: Record the heat flow as a function of temperature. Endothermic or exothermic peaks indicate thermal events.

Forced Degradation Studies

Forced degradation (or stress testing) is performed to accelerate the degradation of a drug substance to identify likely degradation products and establish the intrinsic stability of the molecule.

Experimental Workflow:

The following diagram illustrates a typical workflow for a forced degradation study.

Forced Degradation Workflow cluster_stress Stress Conditions A Acid Hydrolysis (e.g., 0.1 N HCl) G Analysis by Stability-Indicating Method (e.g., HPLC) A->G B Base Hydrolysis (e.g., 0.1 N NaOH) B->G C Oxidative Degradation (e.g., 3% H2O2) C->G D Thermal Degradation (e.g., 60°C) D->G E Photolytic Degradation (ICH Q1B) E->G F This compound Stock Solution F->A F->B F->C F->D F->E H Identification of Degradation Products (e.g., LC-MS) G->H I Mass Balance Calculation G->I

References

Technical Guide: Biological Activity Screening of 1-(4-Piperidyl)ethanol Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies and data relevant to the biological activity screening of 1-(4-Piperidyl)ethanol and its derivatives. This class of compounds, characterized by a piperidine ring substituted at the 4-position with a 1-ethanol group, represents a versatile scaffold for the development of novel therapeutic agents. The information presented herein is curated from scientific literature and is intended to serve as a foundational resource for researchers engaged in the discovery and development of piperidine-based pharmaceuticals.

Synthesis of this compound Derivatives

The synthesis of this compound derivatives can be achieved through various established chemical routes. A common strategy involves the reaction of a suitably protected 4-piperidone with an organometallic reagent, followed by deprotection. Another approach is the reduction of a corresponding acetylpiperidine derivative.

A general synthetic protocol for the preparation of piperidinol analogs involves a two-step process. First, an optically active epoxide intermediate is reacted with a substituted phenol or thiophenol in the presence of a base like cesium carbonate to yield a chiral epoxide derivative. Subsequently, this intermediate is treated with a 4-piperidine scaffold in ethanol under reflux to afford the desired alcohol derivative.[1]

Biological Activities and Screening Protocols

Derivatives of the this compound scaffold have been investigated for a range of biological activities. The following sections detail the experimental protocols for screening these activities.

Analgesic Activity

Piperidine derivatives are well-known for their analgesic properties.[2][3][4][5] The screening for analgesic potential can be conducted using various in vivo models.

This method is used to evaluate the central analgesic activity of a compound.

  • Animals: Male Swiss albino mice (20-25 g) are used.

  • Apparatus: A hot plate apparatus maintained at a constant temperature of 55 ± 0.5°C.

  • Procedure:

    • Animals are placed on the hot plate, and the latency to the first sign of nociception (e.g., licking of the forepaws, jumping) is recorded.

    • A cut-off time of 30-45 seconds is set to prevent tissue damage.

    • Animals are divided into control and test groups. The control group receives the vehicle, while the test groups receive the this compound derivative at various doses. A standard drug, such as morphine, is used as a positive control.

    • The reaction time is measured at specific intervals (e.g., 30, 60, 90, and 120 minutes) after drug administration.

  • Data Analysis: An increase in the reaction time compared to the control group indicates analgesic activity. The results are typically expressed as the mean increase in latency ± SEM.

This test is used to screen for peripheral analgesic activity.

  • Animals: Male Swiss albino mice (20-25 g).

  • Procedure:

    • Animals are divided into control, standard, and test groups.

    • The test compound or vehicle is administered orally 30-60 minutes before the induction of writhing. A standard drug like Diclofenac Sodium can be used.

    • Writhing is induced by an intraperitoneal injection of 0.6% acetic acid solution.

    • The number of writhes (a specific stretching posture) is counted for a set period (e.g., 20 minutes) after the acetic acid injection.

  • Data Analysis: A reduction in the number of writhes in the test groups compared to the control group indicates analgesic activity. The percentage of inhibition is calculated.

Anti-inflammatory Activity

The anti-inflammatory potential of this compound derivatives can be assessed using in vitro and in vivo models.

This assay evaluates the ability of a compound to inhibit the production of nitric oxide, a pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.[6][7][8]

  • Cell Line: RAW 264.7 macrophage cells.

  • Procedure:

    • RAW 264.7 cells are cultured in a 96-well plate.

    • Cells are pre-treated with various concentrations of the test compounds for 1 hour.

    • Inflammation is induced by adding LPS (1 µg/mL).

    • After 24 hours of incubation, the concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent.

  • Data Analysis: The percentage of NO inhibition by the test compound is calculated relative to the LPS-stimulated control. The IC50 value, the concentration of the compound that inhibits 50% of NO production, is determined.

This is a widely used in vivo model to screen for acute anti-inflammatory activity.[9]

  • Animals: Wistar rats (150-200 g).

  • Procedure:

    • Animals are divided into control, standard, and test groups.

    • The test compound or vehicle is administered orally 1 hour before the induction of edema. A standard drug like indomethacin is used.

    • Edema is induced by injecting a 1% carrageenan solution into the sub-plantar region of the right hind paw.

    • The paw volume is measured using a plethysmometer at different time points (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.

  • Data Analysis: The percentage of inhibition of edema in the test groups is calculated by comparing the increase in paw volume with the control group.

Antimicrobial Activity

The antimicrobial activity of this compound derivatives can be determined against a panel of pathogenic bacteria and fungi.

This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[10]

  • Microorganisms: A selection of Gram-positive bacteria (e.g., Staphylococcus aureus, Bacillus subtilis), Gram-negative bacteria (e.g., Escherichia coli, Pseudomonas aeruginosa), and fungi (e.g., Candida albicans, Aspergillus niger).

  • Procedure:

    • Serial two-fold dilutions of the test compounds are prepared in a 96-well microtiter plate containing a suitable broth medium.

    • A standardized inoculum of the test microorganism is added to each well.

    • The plates are incubated at 37°C for 24 hours for bacteria and at 28°C for 48-72 hours for fungi.

  • Data Analysis: The MIC is determined as the lowest concentration of the compound at which no visible turbidity is observed.

Cytotoxic Activity

The cytotoxic potential of these derivatives is a crucial parameter, especially for compounds intended for anticancer therapy.

This colorimetric assay measures the metabolic activity of cells and is widely used to assess cell viability and cytotoxicity.[11]

  • Cell Lines: A panel of human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer) and a normal cell line (e.g., human dermal fibroblasts) to assess selectivity.

  • Procedure:

    • Cells are seeded in a 96-well plate and allowed to attach overnight.

    • The cells are then treated with various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours).

    • After the treatment period, the medium is replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).

    • Viable cells with active mitochondria reduce the yellow MTT to purple formazan crystals.

    • The formazan crystals are dissolved in a suitable solvent (e.g., DMSO), and the absorbance is measured using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined.

Quantitative Data Presentation

The following tables summarize the biological activities of various piperidine derivatives, providing a comparative overview of their potency. It is important to note that these data are for a range of piperidine derivatives and not exclusively for this compound derivatives, as specific data for this subclass is limited in the public domain.

Table 1: Analgesic Activity of Piperidine Derivatives

Compound IDAnimal ModelPotency (ED50 or % Inhibition)Reference
PD1Writhing Test (mice)Highly Significant (p < 0.01)[5]
PD3Writhing Test (mice)Highly Significant (p < 0.01)[5]
PD5Writhing Test (mice)Highly Significant (p < 0.01)[5]
Compound 16Hot Plate Test (mice)2-3 times more potent than codeine[4]
Compound 43Hot Plate Test (mice)2-3 times more potent than codeine[4]
Compound 44Hot Plate Test (mice)2-3 times more potent than codeine[4]

Table 2: Anti-inflammatory Activity of Piperidine Derivatives

Compound IDAssayIC50 / % InhibitionReference
Compound 1Protein Denaturation43.5%[12]
Compound 2Protein Denaturation71.3%[12]
Compound 3Protein Denaturation39.3%[12]
Compound 2DPPH Radical ScavengingIC50: 30.392 µM[12]
Compound 1DPPH Radical ScavengingIC50: 37.802 µM[12]
Compound 3DPPH Radical ScavengingIC50: 72.285 µM[12]

Table 3: Antimicrobial Activity of Piperidine Derivatives

Compound IDMicroorganismMIC (µg/mL)Reference
Compound 1S. mitis250[13]
Compound 10S. mitis250[13]
Compound 13S. mitis250[13]
Compound 1S. sanguinis250[13]
Compound 10S. sanguinis250[13]
Compound 13S. sanguinis250[13]
Compound 5E. coli1500[14]
Compound 6S. aureus<1500[15]

Table 4: Cytotoxic Activity of Piperidine Derivatives

Compound IDCell LineIC50 (µM)Reference
Compound 2eCa9-22 (Gingival Carcinoma)-[11]
Compound 2rCa9-22 (Gingival Carcinoma)-[11]
Compound 2kColo-205 (Adenocarcinoma)-[11]
Compound 2mColo-205 (Adenocarcinoma)-[11]
Compound 2oColo-205 (Adenocarcinoma)-[11]

Mandatory Visualizations

The following diagrams, created using the DOT language, illustrate key workflows and relationships in the screening of this compound derivatives.

experimental_workflow cluster_synthesis Synthesis cluster_screening Biological Activity Screening cluster_data Data Analysis cluster_conclusion Outcome synthesis Synthesis of This compound Derivatives analgesic Analgesic Activity synthesis->analgesic anti_inflammatory Anti-inflammatory Activity synthesis->anti_inflammatory antimicrobial Antimicrobial Activity synthesis->antimicrobial cytotoxic Cytotoxic Activity synthesis->cytotoxic data_analysis Quantitative Data (ED50, IC50, MIC) analgesic->data_analysis anti_inflammatory->data_analysis antimicrobial->data_analysis cytotoxic->data_analysis lead_compound Lead Compound Identification data_analysis->lead_compound signaling_pathway LPS LPS Macrophage Macrophage LPS->Macrophage iNOS iNOS Upregulation Macrophage->iNOS NO Nitric Oxide (NO) Production iNOS->NO Inflammation Inflammation NO->Inflammation Derivative This compound Derivative Derivative->iNOS Inhibition logical_relationship structure This compound Core R1 R2 R3 sar Structure-Activity Relationship (SAR) structure:f1->sar structure:f2->sar structure:f3->sar activity Biological Activity Analgesic Anti-inflammatory Antimicrobial Cytotoxic sar->activity

References

The Versatile Precursor: An In-depth Technical Guide to 1-(4-Piperidyl)ethanol in Chemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-(4-Piperidyl)ethanol, a pivotal precursor in the landscape of modern chemical synthesis. Its unique structural features, combining a piperidine ring and a primary alcohol, make it a valuable building block for a diverse array of complex molecules, particularly in the realm of pharmaceuticals. This document delves into the synthesis, properties, and significant applications of this compound, offering detailed experimental protocols and quantitative data to support researchers in their synthetic endeavors.

Core Properties and Specifications

This compound, also known by its synonyms 2-(4-Piperidyl)ethanol and 4-Piperidineethanol, is a heterocyclic compound with the molecular formula C7H15NO. Its chemical structure is characterized by a piperidine ring substituted at the 4-position with a 2-hydroxyethyl group. This bifunctional nature allows for a wide range of chemical modifications at both the secondary amine of the piperidine ring and the hydroxyl group of the ethanol side chain.

PropertyValueReference
Molecular Formula C7H15NO--INVALID-LINK--
Molecular Weight 129.20 g/mol --INVALID-LINK--
CAS Number 622-26-4--INVALID-LINK--
Appearance Colorless to pale yellow liquid--INVALID-LINK--
Boiling Point 131-136 °C at 17 mmHg--INVALID-LINK--
Melting Point 45-50 °C--INVALID-LINK--
Density 1.0059 g/cm³ at 15 °C--INVALID-LINK--

Spectroscopic Data Summary

Technique Data
¹H NMR (Predicted) δ (ppm): 3.65 (t, 2H, -CH₂OH), 2.95 (m, 2H, -CH₂-N), 2.50 (m, 2H, -CH₂-N), 1.65 (m, 2H, piperidine-CH₂), 1.50 (m, 1H, piperidine-CH), 1.20 (m, 2H, piperidine-CH₂)
¹³C NMR (Predicted) δ (ppm): 61.0 (-CH₂OH), 45.0 (-CH₂-N), 38.0 (-CH₂-CH₂OH), 35.0 (piperidine-CH), 32.0 (piperidine-CH₂)
Mass Spectrum (EI) Key fragments (m/z): 129 (M+), 112, 98, 84, 70

Synthesis of this compound

The synthesis of this compound can be achieved through several routes. The most common and industrially viable methods include the catalytic hydrogenation of 2-(4-pyridyl)ethanol and the reduction of 4-piperidone derivatives.

Method 1: Catalytic Hydrogenation of 2-(4-Pyridyl)ethanol

This method involves the reduction of the pyridine ring of the corresponding pyridine analog.

Synthesis_Method_1 2-(4-Pyridyl)ethanol 2-(4-Pyridyl)ethanol This compound This compound 2-(4-Pyridyl)ethanol->this compound Hydrogenation H2_Catalyst H₂ / Catalyst (e.g., Pd/C, Rh/C) H2_Catalyst->this compound Synthesis_Method_2 N-Boc-4-piperidone N-Boc-4-piperidone N-Boc-1-(4-piperidyl)ethanol N-Boc-1-(4-piperidyl)ethanol N-Boc-4-piperidone->N-Boc-1-(4-piperidyl)ethanol Reduction Reducing_Agent Reducing Agent (e.g., NaBH₄) Reducing_Agent->N-Boc-1-(4-piperidyl)ethanol This compound This compound N-Boc-1-(4-piperidyl)ethanol->this compound Acidic Cleavage Deprotection Deprotection (e.g., TFA, HCl) Deprotection->this compound Fentanyl_Analog_Synthesis This compound This compound Intermediate_1 N-Phenethyl-1- (4-piperidyl)ethanol This compound->Intermediate_1 N-Alkylation N-Alkylation (e.g., with phenethyl bromide) N-Alkylation->Intermediate_1 Intermediate_2 4-Anilino-N- phenethylpiperidine (ANPP) Intermediate_1->Intermediate_2 Functional_Group_Conversion Functional Group Conversion (e.g., to aniline) Functional_Group_Conversion->Intermediate_2 Fentanyl Fentanyl Intermediate_2->Fentanyl Acylation Acylation (e.g., with propionyl chloride) Acylation->Fentanyl

An In-depth Technical Guide to 1-Piperidin-4-ylethanol (CAS 6457-48-3)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-Piperidin-4-ylethanol (CAS 6457-48-3), a versatile building block with significant applications in medicinal chemistry and drug development. This document details its chemical and physical properties, synthesis protocols, spectral data, and its emerging role in targeted protein degradation and modulation of inflammatory pathways.

Core Properties of 1-Piperidin-4-ylethanol

1-Piperidin-4-ylethanol, also known as 1-(4-piperidyl)ethanol, is a piperidine derivative characterized by a primary alcohol functional group attached to the 4-position of the piperidine ring. Its structure makes it a valuable synthon for introducing a piperidine moiety with a flexible linker into more complex molecules.

Physicochemical and Spectral Data

The following tables summarize the key physicochemical and spectral properties of 1-Piperidin-4-ylethanol.

PropertyValueReference
CAS Number 6457-48-3General
Molecular Formula C₇H₁₅NO[General]
Molecular Weight 129.20 g/mol [General]
IUPAC Name 1-(Piperidin-4-yl)ethanol[General]
Synonyms This compound, 4-Piperidinemethanol, α-methyl-[General]
Boiling Point 121 °C (for trifluoroacetate salt)[1]
Melting Point Not available
Density Not available

Table 1: Physicochemical Properties of 1-Piperidin-4-ylethanol.

Spectrum TypeKey Features
¹H NMR Expected signals for piperidine ring protons, a quartet for the CH proton adjacent to the hydroxyl group, and a doublet for the methyl group.
¹³C NMR Expected signals for the five distinct carbons of the piperidine ring, the CH-OH carbon, and the methyl carbon.
IR Spectroscopy Characteristic peaks for O-H stretching (broad, ~3300 cm⁻¹), C-H stretching (~2850-2950 cm⁻¹), and C-O stretching (~1050 cm⁻¹).
Mass Spectrometry Molecular ion peak (M⁺) at m/z = 129, with characteristic fragmentation patterns of piperidine derivatives.

Table 2: Summary of Spectral Data for 1-Piperidin-4-ylethanol.

Synthesis and Experimental Protocols

The synthesis of 1-Piperidin-4-ylethanol can be achieved through the reduction of N-protected 4-acetylpiperidine, followed by deprotection. A common synthetic approach is outlined below.

Experimental Protocol: Synthesis of 1-Piperidin-4-ylethanol

Step 1: Protection of 4-Acetylpiperidine

  • To a solution of 4-acetylpiperidine hydrochloride (1 equivalent) in dichloromethane (DCM), add triethylamine (2.2 equivalents) at 0 °C.

  • Slowly add a solution of benzyl chloroformate (1.1 equivalents) in DCM.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Wash the reaction mixture with water and brine, then dry the organic layer over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the residue by column chromatography to yield N-benzylcarbonyl-4-acetylpiperidine.

Step 2: Reduction of the Ketone

  • Dissolve N-benzylcarbonyl-4-acetylpiperidine (1 equivalent) in methanol.

  • Cool the solution to 0 °C and add sodium borohydride (NaBH₄) (1.5 equivalents) portion-wise.

  • Stir the reaction at room temperature for 2-4 hours.

  • Quench the reaction by the slow addition of water.

  • Extract the product with ethyl acetate, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the organic layer to obtain N-benzylcarbonyl-1-(piperidin-4-yl)ethanol.

Step 3: Deprotection

  • Dissolve the N-protected alcohol from the previous step in ethanol.

  • Add palladium on carbon (10 mol%) to the solution.

  • Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr apparatus) at room temperature until the reaction is complete (monitored by TLC).

  • Filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to yield 1-Piperidin-4-ylethanol.

G cluster_synthesis Synthesis Workflow 4-Acetylpiperidine 4-Acetylpiperidine N-Protected 4-Acetylpiperidine N-Protected 4-Acetylpiperidine 4-Acetylpiperidine->N-Protected 4-Acetylpiperidine Protection (e.g., Cbz-Cl) N-Protected 1-(Piperidin-4-yl)ethanol N-Protected 1-(Piperidin-4-yl)ethanol N-Protected 4-Acetylpiperidine->N-Protected 1-(Piperidin-4-yl)ethanol Reduction (e.g., NaBH4) 1-Piperidin-4-ylethanol 1-Piperidin-4-ylethanol N-Protected 1-(Piperidin-4-yl)ethanol->1-Piperidin-4-ylethanol Deprotection (e.g., H2/Pd-C)

A simplified workflow for the synthesis of 1-Piperidin-4-ylethanol.

Applications in Drug Development

The unique structural features of 1-Piperidin-4-ylethanol make it a valuable component in the design of novel therapeutics, particularly in the fields of targeted protein degradation and inflammation.

Role as a PROTAC Linker

1-Piperidin-4-ylethanol and its derivatives are utilized as rigid linkers in the design of Proteolysis Targeting Chimeras (PROTACs).[2] PROTACs are heterobifunctional molecules that induce the degradation of a target protein by recruiting an E3 ubiquitin ligase. The piperidine ring provides a rigid scaffold that can improve the metabolic stability and potency of the PROTAC by optimizing the spatial orientation of the target-binding and E3 ligase-binding moieties.[3] The hydroxyl group of 1-Piperidin-4-ylethanol serves as a convenient handle for further chemical modification and attachment to the other components of the PROTAC.

G cluster_protac PROTAC Mechanism of Action cluster_linker Role of 1-Piperidin-4-ylethanol Target Protein Target Protein Ternary Complex Ternary Complex Target Protein->Ternary Complex PROTAC PROTAC PROTAC->Ternary Complex E3 Ligase E3 Ligase E3 Ligase->Ternary Complex Ubiquitination Ubiquitination Ternary Complex->Ubiquitination Ubiquitin Transfer Proteasomal Degradation Proteasomal Degradation Ubiquitination->Proteasomal Degradation Degradation Signal 1-Piperidin-4-ylethanol 1-Piperidin-4-ylethanol E3 Ligase Binder E3 Ligase Binder 1-Piperidin-4-ylethanol->E3 Ligase Binder Linker Attachment Target Binder Target Binder Target Binder->1-Piperidin-4-ylethanol Linker Attachment

The role of piperidine-based linkers in the PROTAC-mediated degradation pathway.
Modulation of the NLRP3 Inflammasome

Recent studies have highlighted the potential of piperidine-containing scaffolds in the development of inhibitors for the NLRP3 inflammasome.[4][5] The NLRP3 inflammasome is a key component of the innate immune system, and its dysregulation is implicated in a range of inflammatory diseases.[6] Derivatives of 1-(piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one have been shown to inhibit the ATPase activity of NLRP3, a critical step in its activation and the subsequent release of pro-inflammatory cytokines.[4] The piperidine moiety in these inhibitors plays a crucial role in their binding to the NLRP3 protein.

G cluster_nlrp3 NLRP3 Inflammasome Activation Pathway Stimuli (PAMPs, DAMPs) Stimuli (PAMPs, DAMPs) NLRP3 Activation NLRP3 Activation Stimuli (PAMPs, DAMPs)->NLRP3 Activation NLRP3 Oligomerization NLRP3 Oligomerization NLRP3 Activation->NLRP3 Oligomerization ASC Recruitment ASC Recruitment NLRP3 Oligomerization->ASC Recruitment Pro-Caspase-1 Activation Pro-Caspase-1 Activation ASC Recruitment->Pro-Caspase-1 Activation Caspase-1 Caspase-1 Pro-Caspase-1 Activation->Caspase-1 IL-1β IL-1β Caspase-1->IL-1β Cleavage Pro-IL-1β Pro-IL-1β Pro-IL-1β->IL-1β Inflammation Inflammation IL-1β->Inflammation Piperidine Inhibitor Piperidine Inhibitor Piperidine Inhibitor->NLRP3 Oligomerization Inhibition

Inhibition of the NLRP3 inflammasome pathway by piperidine-based compounds.

Suppliers

1-Piperidin-4-ylethanol (CAS 6457-48-3) is available from a number of chemical suppliers catering to the research and development market. Purity levels and available quantities may vary.

  • BLD Pharm[7]

  • ChemBridge[8]

  • Biosynth[1]

  • Neostar United Industrial Co., Ltd.

Safety and Handling

1-Piperidin-4-ylethanol should be handled in a well-ventilated area by trained personnel. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. For detailed safety information, please refer to the Safety Data Sheet (SDS) provided by the supplier.

This guide provides a foundational understanding of 1-Piperidin-4-ylethanol for its application in research and drug development. Its versatility as a synthetic building block, particularly in the rapidly evolving fields of targeted protein degradation and inflammation, underscores its importance for medicinal chemists and pharmacologists.

References

molecular weight and formula of 1-(4-Piperidyl)ethanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(4-Piperidyl)ethanol, a heterocyclic amine, is a valuable building block in the synthesis of pharmacologically active compounds. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and known applications in drug discovery, with a focus on its role as a key intermediate. Detailed experimental protocols and structured data are presented to facilitate its use in research and development.

Chemical and Physical Properties

This compound, also known as α-methyl-4-piperidinemethanol, is a solid at room temperature with a melting point between 64 and 68°C.[1] Its chemical formula is C₇H₁₅NO, and it has a molecular weight of 129.20 g/mol .[2][3]

PropertyValueReference
Molecular Formula C₇H₁₅NO[2][3]
Molecular Weight 129.20 g/mol [2]
CAS Number 6457-48-3[2][3]
Appearance Solid[1]
Melting Point 64-68 °C[1]
Boiling Point 121-122 °C[1]
SMILES CC(O)C1CCNCC1[2]

Synthesis of this compound

The synthesis of this compound can be achieved through various routes. A common and effective method is the Grignard reaction, which involves the reaction of 4-piperidinecarboxaldehyde with a methylmagnesium halide.

Experimental Protocol: Grignard Reaction

This protocol describes the synthesis of this compound from N-Boc-4-piperidinecarboxaldehyde, followed by deprotection.

Materials:

  • N-Boc-4-piperidinecarboxaldehyde

  • Methylmagnesium bromide (CH₃MgBr) solution in THF

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Diethyl ether

  • Magnesium sulfate (MgSO₄)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

Procedure:

  • Grignard Reaction:

    • A solution of N-Boc-4-piperidinecarboxaldehyde in anhydrous THF is cooled to 0 °C in an ice bath.

    • Methylmagnesium bromide solution (1.2 equivalents) is added dropwise to the stirred solution.

    • The reaction mixture is allowed to warm to room temperature and stirred for an additional 2 hours.

    • The reaction is quenched by the slow addition of saturated aqueous NH₄Cl solution.

    • The aqueous layer is extracted with diethyl ether.

    • The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure to yield N-Boc-1-(4-piperidyl)ethanol.

  • Boc Deprotection:

    • The crude N-Boc-1-(4-piperidyl)ethanol is dissolved in dichloromethane.

    • Trifluoroacetic acid (2 equivalents) is added, and the mixture is stirred at room temperature for 1 hour.

    • The solvent is removed under reduced pressure.

    • The residue is redissolved in dichloromethane and washed with saturated aqueous NaHCO₃ solution.

    • The organic layer is dried over anhydrous MgSO₄, filtered, and concentrated to give this compound.

    • The product can be further purified by column chromatography or recrystallization.

G cluster_synthesis Synthesis Workflow of this compound A N-Boc-4-piperidinecarboxaldehyde C Grignard Reaction (Anhydrous THF, 0°C to RT) A->C B Methylmagnesium Bromide B->C D N-Boc-1-(4-piperidyl)ethanol C->D E Boc Deprotection (TFA, DCM) D->E F This compound E->F

A flowchart illustrating the synthesis of this compound.

Applications in Drug Development

This compound serves as a crucial building block in the synthesis of more complex molecules with therapeutic potential. Its piperidine ring and hydroxyl group provide versatile points for chemical modification.

Intermediate in the Synthesis of EGFR Inhibitors

A notable application of this compound is in the synthesis of epidermal growth factor receptor (EGFR) inhibitors for the treatment of cancer. It is used as a reactant in the reductive amination with 2-(4-bromophenyl)acetaldehyde to form a key intermediate.

Reductive Amination Protocol:

  • A solution of 2-(4-bromophenyl)acetaldehyde and this compound (1.3 equivalents) is prepared in dichloromethane (DCM).

  • Sodium triacetoxyborohydride (3 equivalents) is added to the mixture.

  • The reaction is stirred at room temperature for 16 hours.

  • The reaction is quenched with a saturated aqueous solution of sodium carbonate (Na₂CO₃).

  • The product is extracted and purified to yield 1-[1-[2-(4-bromophenyl)ethyl]-4-piperidyl]ethanol, a precursor for EGFR inhibitors.

G cluster_application Application in EGFR Inhibitor Synthesis A This compound C Reductive Amination (Sodium Triacetoxyborohydride, DCM) A->C B 2-(4-Bromophenyl)acetaldehyde B->C D EGFR Inhibitor Precursor C->D

Workflow for the use of this compound in synthesis.

Biological Activity and Signaling Pathways

Direct biological activity and specific signaling pathway modulation by this compound itself are not extensively documented in publicly available literature. Its primary role reported is as a synthetic intermediate. The biological effects of the final products, such as EGFR inhibitors, are well-characterized and target specific cellular signaling pathways involved in cell proliferation and survival.

The broader class of piperidine-containing compounds is known to interact with a wide range of biological targets, including G-protein coupled receptors, ion channels, and enzymes, due to the structural features of the piperidine scaffold.

Conclusion

This compound is a key synthetic intermediate with significant applications in medicinal chemistry, particularly in the development of targeted cancer therapies. This guide provides essential data and detailed protocols to support its synthesis and use in the laboratory. Further research into the direct biological effects of this compound could reveal novel therapeutic applications.

References

The Piperidine Scaffold: A Cornerstone of Modern Therapeutics

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The piperidine ring, a six-membered nitrogen-containing heterocycle, stands as a quintessential "privileged scaffold" in medicinal chemistry. Its prevalence in a vast number of FDA-approved drugs and natural products underscores its significance in the development of therapeutic agents.[1][2] The unique conformational flexibility of the piperidine ring allows for the precise spatial arrangement of substituents, enabling optimized interactions with biological targets.[2][3] This guide provides a comprehensive overview of the therapeutic applications of piperidine scaffolds, focusing on quantitative data, detailed experimental methodologies, and the visualization of key biological pathways.

Therapeutic Applications Across Diverse Disease Areas

Piperidine derivatives have demonstrated a broad spectrum of pharmacological activities, leading to their successful application in treating a multitude of diseases.[4][5] These include neurodegenerative disorders, cancer, infectious diseases, and pain management.

Central Nervous System (CNS) Disorders

The piperidine moiety is a key structural feature in many drugs targeting the CNS. Its ability to modulate physicochemical properties can be crucial for crossing the blood-brain barrier.[6]

  • Alzheimer's Disease: Donepezil, a piperidine derivative, is a cornerstone in the symptomatic treatment of Alzheimer's disease.[7] It functions as an acetylcholinesterase (AChE) inhibitor, preventing the breakdown of the neurotransmitter acetylcholine.[8][9] The benzyl-piperidine group of donepezil plays a crucial role in binding to the catalytic site of AChE.[6] Other piperidine-based compounds have been designed as dual inhibitors of both AChE and butyrylcholinesterase (BuChE).

  • Psychiatric Disorders: Several antipsychotic medications, such as haloperidol and risperidone, incorporate a piperidine ring in their structure, highlighting its importance in the development of treatments for conditions like schizophrenia.[8][10]

  • Pain Management: The piperidine ring is an essential component of morphine, one of the most effective analgesics known.[6] Synthetic piperidine derivatives, such as fentanyl, are potent µ-opioid receptor agonists and are widely used in the management of severe pain.[11]

Oncology

The piperidine scaffold is frequently utilized in the design of anticancer agents.[12][13] These compounds can induce apoptosis, inhibit key signaling pathways, and interfere with DNA replication in cancer cells.[12][13]

  • Kinase Inhibition: Piperidine derivatives have been developed as potent inhibitors of various kinases involved in cancer progression. For instance, Crizotinib, which contains a piperidine moiety, is a dual inhibitor of anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 (ROS1) kinase, used in the treatment of non-small cell lung cancer.[6] Other piperidine-based compounds target the PI3K/Akt signaling pathway, which is frequently dysregulated in many cancers.[12][14] Inhibition of this pathway can lead to decreased cell proliferation and survival.[12]

  • Induction of Apoptosis: Natural and synthetic piperidine derivatives, such as piperine (found in black pepper), have been shown to induce apoptosis in various cancer cell lines, including breast, prostate, and lung cancer.[13] The activation of caspase-3, -8, and -9 is a common mechanism through which these compounds trigger programmed cell death.[13]

Infectious Diseases

The versatility of the piperidine scaffold has also been leveraged in the development of agents to combat infectious diseases.

  • Antiviral Activity: Piperidine derivatives have shown promise as antiviral agents, with some compounds exhibiting significant activity against influenza viruses.[13]

  • Antimicrobial and Antifungal Activity: Various synthetic piperidine derivatives have been evaluated for their antibacterial and antifungal properties.[4][15] They have shown activity against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria.[16][17]

  • Antimalarial Activity: The piperidine ring is a key component in some antimalarial drugs. Novel quinoline-piperidine conjugates have demonstrated potent activity against both chloroquine-sensitive and chloroquine-resistant strains of Plasmodium falciparum.[18]

Quantitative Data Summary

The following tables summarize the biological activity of representative piperidine derivatives across different therapeutic areas.

Table 1: Anticancer Activity of Piperidine Derivatives

DerivativeCancer Cell LineCell TypeIC50 / GI50 (µM)
DTPEPMCF-7Breast (ER+)0.8 ± 0.04
MDA-MB-231Breast (ER-)1.2 ± 0.12
Compound 17aPC3Prostate0.81
MGC803Gastric1.09
MCF-7Breast1.30
Compound 16786-0Kidney0.4 (GI50, µg/mL)
HT29Colon4.1 (GI50, µg/mL)
NCI/ADR-RESOvarian (Resistant)17.5 (GI50, µg/mL)
PC-3Prostate<25 (GI50, µg/mL)

Data sourced from BenchChem.[13]

Table 2: Antiviral Activity of Piperidine Derivatives

DerivativeVirus StrainCell LineEC50 (µM)
FZJ05Influenza A/H1N1 (A/PR/8/34)MDCKSignificantly lower than ribavirin
Compound 11eVarious Influenza A strainsMultiple cell linesAs low as 0.05

Data sourced from BenchChem.[13]

Table 3: Cholinesterase Inhibitory Activity of Piperidine Derivatives

CompoundTargetIC50 (µM)
Semi-synthetic analogue 7Acetylcholinesterase (rat brain)7.32
Semi-synthetic analogue 9Acetylcholinesterase (rat brain)15.1
Compound 19AcetylcholinesteraseModerate Inhibition
Butyrylcholinesterase26.78 ± 0.81
Compound 21ButyrylcholinesteraseGood and Selective Activity
Benzimidazole-based hybrid 1α-glucosidase1.20 ± 0.10
α-amylase1.30 ± 0.10
Benzimidazole-based hybrid 7α-glucosidase2.10 ± 0.10
α-amylase2.7 ± 0.10

Data sourced from multiple sources.[19][20][21]

Key Experimental Protocols

This section provides detailed methodologies for key experiments commonly cited in the evaluation of piperidine derivatives.

Protocol 1: General Synthesis of N-Substituted Piperidines via Microwave-Assisted Cyclocondensation

This protocol describes a microwave-assisted synthesis of N-substituted piperidines from 1,5-dichloropentane and a primary amine.[11]

Materials:

  • 1,5-dichloropentane

  • Desired primary amine

  • Potassium carbonate (K₂CO₃)

  • Deionized water

  • Diethyl ether

  • Anhydrous sodium sulfate or magnesium sulfate

  • Microwave reactor

  • Magnetic stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a microwave reactor vessel, combine 1,5-dichloropentane (1.0 mmol), the primary amine (1.0 mmol), and potassium carbonate (2.0 mmol).

  • Solvent Addition: Add 2 mL of deionized water to the vessel.

  • Microwave Irradiation: Seal the vessel and irradiate the mixture in the microwave reactor at a constant temperature of 150°C for 10-20 minutes. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the vessel to room temperature and transfer the mixture to a separatory funnel.

  • Extraction: Extract the aqueous mixture with diethyl ether (3 x 15 mL).

  • Drying: Combine the organic extracts and dry over anhydrous sodium sulfate or magnesium sulfate.

  • Solvent Removal: Filter the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: If necessary, purify the crude product by column chromatography on silica gel.

Protocol 2: In Vitro Cytotoxicity Evaluation using MTT Assay

This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) of a compound on cancer cell lines.[22]

Materials:

  • Human cancer cell lines (e.g., MCF-7, PC3)

  • Cell culture medium and supplements

  • 96-well plates

  • Test compound (piperidine derivative)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO (Dimethyl sulfoxide)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed human cancer cells in 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for another 48 hours.

  • MTT Addition: Add MTT solution to each well and incubate for a further 4 hours to allow the formation of formazan crystals.

  • Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Protocol 3: Antimicrobial Activity Screening using Disc Diffusion Method

This protocol describes a common method for assessing the antimicrobial activity of a compound.[16][23]

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Fungal strains (e.g., Candida albicans)

  • Mueller-Hinton agar

  • Sterile filter paper discs (6 mm diameter)

  • Test compound solution (e.g., 10 mg/mL in DMSO or ethanol)

  • Standard antibiotic (e.g., Chloramphenicol)

  • Petri dishes

  • Incubator

Procedure:

  • Media Preparation: Prepare Mueller-Hinton agar plates.

  • Inoculation: Inoculate the agar surface with the microbial culture.

  • Disc Preparation: Soak sterile filter paper discs in the test compound solution and the standard antibiotic solution.

  • Disc Placement: Place the soaked discs on the inoculated agar surface.

  • Incubation: Incubate the plates at 37°C for 24-48 hours.

  • Zone of Inhibition Measurement: Measure the diameter of the clear zone of inhibition around each disc in millimeters.

Visualization of Pathways and Workflows

The following diagrams, created using the DOT language, illustrate key signaling pathways and experimental workflows relevant to the therapeutic applications of piperidine scaffolds.

PI3K_Akt_Pathway cluster_membrane Cell Membrane RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruits & Activates Akt Akt PIP3->Akt Recruits PDK1->Akt Phosphorylates Downstream Downstream Effects (Cell Survival, Proliferation, Growth) Akt->Downstream Promotes mTORC2 mTORC2 mTORC2->Akt Phosphorylates PTEN PTEN PTEN->PIP3 Dephosphorylates Piperidine_Inhibitor Piperidine-based PI3K Inhibitor Piperidine_Inhibitor->PI3K Inhibits

Caption: PI3K/Akt signaling pathway with inhibition by a piperidine-based drug.

AChE_Inhibition ACh Acetylcholine (ACh) AChE Acetylcholinesterase (AChE) ACh->AChE Binds to Postsynaptic_Receptor Postsynaptic Receptor ACh->Postsynaptic_Receptor Activates Choline_Acetate Choline + Acetate AChE->Choline_Acetate Hydrolyzes Signal Neuronal Signal Transmission Postsynaptic_Receptor->Signal Donepezil Donepezil (Piperidine derivative) Donepezil->AChE Inhibits

Caption: Mechanism of action for Donepezil, a piperidine-based AChE inhibitor.

Drug_Discovery_Workflow Start Start: Identify Target Synthesis Piperidine Scaffold Synthesis & Derivatization Start->Synthesis Screening In Vitro Screening (e.g., MTT, Enzyme Assays) Synthesis->Screening Hit_ID Hit Identification Screening->Hit_ID Hit_ID->Synthesis Inactive Lead_Opt Lead Optimization (SAR Studies) Hit_ID->Lead_Opt Active Hits Lead_Opt->Screening In_Vivo In Vivo Testing (Animal Models) Lead_Opt->In_Vivo In_Vivo->Lead_Opt Optimize Further Preclinical Preclinical Development In_Vivo->Preclinical Efficacious & Safe Leads Clinical Clinical Trials Preclinical->Clinical End Approved Drug Clinical->End

Caption: General workflow for piperidine-based drug discovery and development.

References

Methodological & Application

Synthetic Routes for N-Substituted 4-Piperidyl Alcohols: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of N-substituted 4-piperidyl alcohols, a crucial scaffold in medicinal chemistry. The piperidine moiety is a prevalent feature in numerous pharmaceuticals, imparting favorable pharmacokinetic properties. The N-substituent and the 4-hydroxyl group offer key points for molecular modification to optimize biological activity and properties.

This guide outlines four primary synthetic strategies, complete with detailed experimental protocols, quantitative data for comparison, and visualizations of the synthetic workflows.

Reduction of N-Substituted 4-Piperidones

This is a straightforward and widely used method for preparing N-substituted 4-piperidyl alcohols. The synthesis begins with an appropriately N-substituted 4-piperidone, which is then reduced to the corresponding alcohol. Sodium borohydride (NaBH₄) is a common, mild, and selective reducing agent for this transformation.

Experimental Protocol: Reduction of N-Benzyl-4-piperidone

Materials:

  • N-Benzyl-4-piperidone

  • Sodium borohydride (NaBH₄)

  • Methanol (MeOH)

  • Water (H₂O)

  • Dichloromethane (DCM)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a solution of N-benzyl-4-piperidone (1.0 eq) in methanol (0.2 M) at 0 °C (ice bath), add sodium borohydride (1.5 eq) portion-wise over 15 minutes.

  • Stir the reaction mixture at room temperature for 2 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of water at 0 °C.

  • Concentrate the mixture under reduced pressure to remove most of the methanol.

  • Extract the aqueous residue with dichloromethane (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to obtain pure N-benzyl-4-hydroxypiperidine.

Quantitative Data: Reduction of N-Substituted 4-Piperidones
N-SubstituentReducing AgentSolventReaction Time (h)Yield (%)
BenzylNaBH₄Methanol2~95%
BocNaBH₄Methanol1-2>90%
MethylNaBH₄Ethanol3~90%
EthylNaBH₄Ethanol3~88%

N-Alkylation and N-Arylation of 4-Hydroxypiperidine

This approach involves the direct functionalization of the nitrogen atom of 4-hydroxypiperidine or its protected forms. N-alkylation is typically achieved via nucleophilic substitution with an alkyl halide, while N-arylation can be accomplished using methods like the Buchwald-Hartwig amination. The use of N-Boc-4-hydroxypiperidine is a versatile strategy, as the Boc protecting group can be readily removed to liberate the secondary amine for subsequent N-functionalization.

Experimental Protocol: N-Benzylation of 4-Hydroxypiperidine

Materials:

  • 4-Hydroxypiperidine

  • Benzyl bromide

  • Potassium carbonate (K₂CO₃)

  • Acetonitrile (MeCN)

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser

Procedure:

  • To a suspension of 4-hydroxypiperidine (1.0 eq) and potassium carbonate (2.0 eq) in acetonitrile (0.5 M), add benzyl bromide (1.1 eq) dropwise at room temperature.

  • Heat the reaction mixture to reflux (approximately 82 °C) and stir for 4-6 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in dichloromethane and wash with water.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to give the crude product.

  • Purify by flash chromatography to yield N-benzyl-4-hydroxypiperidine.

Experimental Protocol: N-Arylation of 4-Hydroxypiperidine (Buchwald-Hartwig Amination)

Materials:

  • 4-Hydroxypiperidine

  • Aryl bromide (e.g., 4-bromotoluene)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)

  • Sodium tert-butoxide (NaOtBu)

  • Toluene

  • Schlenk tube or similar reaction vessel for inert atmosphere

Procedure:

  • In a glovebox or under an inert atmosphere, add Pd₂(dba)₃ (0.02 eq), XPhos (0.04 eq), and sodium tert-butoxide (1.4 eq) to a Schlenk tube.

  • Add 4-hydroxypiperidine (1.2 eq) and the aryl bromide (1.0 eq).

  • Add anhydrous toluene (0.2 M).

  • Seal the tube and heat the reaction mixture at 100-110 °C for 12-24 hours.

  • Monitor the reaction by GC-MS or LC-MS.

  • Upon completion, cool the mixture to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.

  • Concentrate the filtrate and purify the residue by flash column chromatography to obtain the N-aryl-4-hydroxypiperidine.

Quantitative Data: N-Alkylation and N-Arylation of 4-Hydroxypiperidine
ReagentMethodCatalyst/BaseSolventReaction Temp (°C)Yield (%)
Benzyl bromideN-AlkylationK₂CO₃AcetonitrileReflux~85-95%
Ethyl iodideN-AlkylationK₂CO₃DMF80~80-90%
4-BromotolueneN-ArylationPd₂(dba)₃/XPhos, NaOtBuToluene110~70-85%
1-Chloro-4-nitrobenzeneN-ArylationPd(OAc)₂/BINAP, Cs₂CO₃Toluene100~60-75%

Grignard Reaction with N-Substituted 4-Piperidones

The Grignard reaction provides a powerful method for the synthesis of 4-alkyl or 4-aryl substituted 4-hydroxypiperidines. This reaction involves the nucleophilic addition of an organomagnesium halide (Grignard reagent) to the carbonyl group of an N-substituted 4-piperidone. N-Boc-4-piperidone is a commonly used substrate due to the stability of the Boc protecting group under the reaction conditions.

Experimental Protocol: Grignard Reaction of N-Boc-4-piperidone with Phenylmagnesium Bromide

Materials:

  • N-Boc-4-piperidone

  • Phenylmagnesium bromide (in THF)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Three-neck round-bottom flask

  • Dropping funnel

  • Magnetic stirrer

Procedure:

  • Dissolve N-Boc-4-piperidone (1.0 eq) in anhydrous THF (0.3 M) in a three-neck flask under an inert atmosphere (e.g., nitrogen or argon) and cool to 0 °C.

  • Add phenylmagnesium bromide solution (1.2 eq) dropwise via a dropping funnel, maintaining the temperature below 5 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction by TLC.

  • Cool the reaction mixture to 0 °C and quench by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the mixture with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash chromatography to afford N-Boc-4-phenyl-4-hydroxypiperidine.

Quantitative Data: Grignard Reaction with N-Boc-4-piperidone
Grignard ReagentSolventReaction Time (h)Yield (%)
Phenylmagnesium bromideTHF12-16~80-90%
Methylmagnesium bromideTHF12~85-95%
Ethylmagnesium bromideTHF12~80-90%
4-Fluorophenylmagnesium bromideTHF12~75-85%

Reductive Amination

Reductive amination is a versatile one-pot method for preparing N-substituted piperidines from a ketone (e.g., 4-piperidone or its N-protected derivative) and a primary or secondary amine. The reaction proceeds via the in-situ formation of an imine or enamine, which is then reduced by a selective reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃).

Experimental Protocol: Reductive Amination of N-Boc-4-piperidone with Aniline

Materials:

  • N-Boc-4-piperidone

  • Aniline

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Dichloroethane (DCE) or Dichloromethane (DCM)

  • Acetic acid (optional, as catalyst)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Round-bottom flask

  • Magnetic stirrer

Procedure:

  • To a solution of N-Boc-4-piperidone (1.0 eq) and aniline (1.1 eq) in dichloroethane (0.2 M), add sodium triacetoxyborohydride (1.5 eq) in one portion. A catalytic amount of acetic acid (0.1 eq) can be added to facilitate iminium ion formation.

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Quench the reaction by adding saturated aqueous NaHCO₃ solution.

  • Extract the mixture with dichloromethane (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash chromatography to obtain N-Boc-4-(phenylamino)piperidine.

  • The resulting product can be further functionalized or the Boc group can be removed to yield the secondary amine, which can then be N-alkylated or N-arylated as described in section 2. To obtain the 4-hydroxypiperidine, a different starting material would be used where the piperidine ring is formed through a reductive amination cyclization.

Quantitative Data: Reductive Amination with N-Boc-4-piperidone
AmineReducing AgentSolventReaction Time (h)Yield (%)
AnilineNaBH(OAc)₃DCE12-24~80-90%
BenzylamineNaBH(OAc)₃DCM12-16~85-95%
MethylamineNaBH(OAc)₃THF12~75-85%
Ammonia (as ammonium acetate)NaBH₃CNMethanol24~60-70%

Synthetic Pathway Visualizations

Synthetic_Routes cluster_0 Route 1: Reduction cluster_1 Route 2: N-Functionalization cluster_2 Route 3: Grignard Reaction cluster_3 Route 4: Reductive Amination N-Substituted\n4-Piperidone N-Substituted 4-Piperidone N-Substituted\n4-Piperidyl Alcohol_1 N-Substituted 4-Piperidyl Alcohol_1 N-Substituted\n4-Piperidone->N-Substituted\n4-Piperidyl Alcohol_1 NaBH4, MeOH 4-Hydroxypiperidine 4-Hydroxypiperidine N-Substituted\n4-Piperidyl Alcohol_2 N-Substituted 4-Piperidyl Alcohol_2 4-Hydroxypiperidine->N-Substituted\n4-Piperidyl Alcohol_2 R-X, Base (N-Alkylation) or Ar-X, Pd-catalyst (N-Arylation) N-Substituted\n4-Piperidone_2 N-Substituted 4-Piperidone N-Substituted\n4-R'-4-Piperidyl Alcohol N-Substituted 4-R'-4-Piperidyl Alcohol N-Substituted\n4-Piperidone_2->N-Substituted\n4-R'-4-Piperidyl Alcohol R'-MgBr, THF 4-Piperidone 4-Piperidone N-Substituted\nPiperidine N-Substituted Piperidine 4-Piperidone->N-Substituted\nPiperidine R-NH2, NaBH(OAc)3 N-Substituted\n4-Piperidyl Alcohol_3 N-Substituted 4-Piperidyl Alcohol_3 N-Substituted\nPiperidine->N-Substituted\n4-Piperidyl Alcohol_3 Further Functionalization

Caption: Overview of synthetic routes to N-substituted 4-piperidyl alcohols.

Experimental_Workflow_Reduction start Start dissolve Dissolve N-Substituted 4-Piperidone in MeOH start->dissolve cool Cool to 0 °C dissolve->cool add_nabh4 Add NaBH4 cool->add_nabh4 react Stir at Room Temperature add_nabh4->react quench Quench with Water react->quench concentrate Concentrate quench->concentrate extract Extract with DCM concentrate->extract dry Dry and Concentrate extract->dry purify Purify by Chromatography dry->purify end N-Substituted 4-Piperidyl Alcohol purify->end

Caption: Experimental workflow for the reduction of N-substituted 4-piperidones.

Experimental_Workflow_N_Alkylation start Start mix Mix 4-Hydroxypiperidine, K2CO3 in Acetonitrile start->mix add_halide Add Alkyl Halide mix->add_halide reflux Reflux add_halide->reflux cool_filter Cool and Filter reflux->cool_filter concentrate Concentrate cool_filter->concentrate workup Aqueous Work-up concentrate->workup dry Dry and Concentrate workup->dry purify Purify by Chromatography dry->purify end N-Alkyl-4-Piperidyl Alcohol purify->end

Caption: Experimental workflow for N-alkylation of 4-hydroxypiperidine.

Application Notes and Protocols: 1-(4-Piperidyl)ethanol as a Versatile Building Block in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The piperidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs and clinical candidates. Its conformational flexibility and ability to engage in key hydrogen bonding interactions make it an attractive moiety for targeting a wide range of biological macromolecules. 1-(4-Piperidyl)ethanol, a readily available bifunctional building block, offers medicinal chemists a strategic entry point for synthesizing complex molecules. It incorporates a secondary alcohol for potential hydrogen bonding or further functionalization and a piperidine nitrogen that can act as a basic center or a point of attachment for various pharmacophores. These features make it particularly valuable in the design of kinase inhibitors, central nervous system (CNS) agents, and other targeted therapeutics.

This document provides detailed application notes on the utility of this compound and its derivatives in drug discovery, focusing on its incorporation into potent kinase inhibitors. A prime example is the development of analogs related to Capivasertib (AZD5363), a pan-Akt kinase inhibitor.

Key Applications in Drug Discovery: Targeting the PI3K/Akt Signaling Pathway

The PI3K/Akt/mTOR pathway is a critical intracellular signaling cascade that regulates cell survival, proliferation, growth, and metabolism.[1] Hyperactivation of this pathway is a common feature in many human cancers, making its components, particularly the serine/threonine kinase Akt, a major target for anticancer drug development.[1][2]

The development of Akt inhibitors like Capivasertib (AZD5363) showcases the utility of piperidine-based scaffolds in kinase inhibitor design.[3] While not containing this compound directly, the core structure of AZD5363 features a 4-amino-1-(pyrrolopyrimidine)piperidine-4-carboxamide scaffold. The side chain, an (S)-1-(4-chlorophenyl)-3-hydroxypropyl group, attached to the carboxamide, presents a hydroxyl group analogous to that in this compound, which is crucial for interacting with the kinase. This highlights a key design strategy: using the piperidine as a central scaffold to orient functional groups, such as a hydroxyl, to achieve potent and selective inhibition.

Quantitative Data: Potency of a Representative Akt Inhibitor

The following table summarizes the inhibitory activity of Capivasertib (AZD5363), a clinical-stage drug candidate whose design principles are relevant to the application of functionalized piperidine scaffolds.

CompoundTargetIC50 (nM)Assay Type
Capivasertib (AZD5363) Akt13Biochemical Assay
Akt27Biochemical Assay
Akt37Biochemical Assay

Data sourced from MedchemExpress and AbMole BioScience.[4][5]

Visualizing the Scientific Context

PI3K/Akt Signaling Pathway and Point of Inhibition

PI3K_Akt_Pathway RTK Growth Factor Receptor (RTK) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PI3K->PIP3 Generates PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt (PKB) PIP3->Akt Recruits PDK1->Akt Phosphorylates (Thr308) Downstream Downstream Targets (GSK-3β, PRAS40 etc.) Akt->Downstream Phosphorylates mTORC2 mTORC2 mTORC2->Akt Phosphorylates (Ser473) Cell_Survival Cell Survival, Growth, Proliferation Downstream->Cell_Survival Inhibitor Capivasertib (AZD5363) Inhibitor->Akt Inhibits PTEN PTEN PTEN->PIP3 Dephosphorylates Experimental_Workflow Start Building Blocks (e.g., this compound derivative) Synthesis Chemical Synthesis (e.g., Amide Coupling) Start->Synthesis Purification Purification & Characterization (HPLC, NMR, MS) Synthesis->Purification Compound Final Compound Library Purification->Compound Biochem_Assay Biochemical Assay (Akt Kinase Activity) Compound->Biochem_Assay Cell_Assay Cell-Based Assay (Proliferation, p-Akt Western Blot) Compound->Cell_Assay Data_Analysis Data Analysis (IC50 Determination) Biochem_Assay->Data_Analysis Cell_Assay->Data_Analysis SAR Structure-Activity Relationship (SAR) Data_Analysis->SAR Lead_Opt Lead Optimization SAR->Lead_Opt Lead_Opt->Synthesis Iterative Design

References

Application of 1-(4-Piperidyl)ethanol in the Synthesis of Active Pharmaceutical Ingredients (APIs)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

1-(4-Piperidyl)ethanol is a valuable heterocyclic building block in medicinal chemistry, primarily utilized as an intermediate in the synthesis of various Active Pharmaceutical Ingredients (APIs). Its structure, featuring a secondary amine within the piperidine ring and a primary alcohol, offers two reactive sites for chemical modification. This bifunctionality allows for its incorporation into a wide range of molecular scaffolds, making it a versatile precursor for creating complex drug molecules.

The piperidine moiety is a common feature in many pharmaceuticals, contributing to desirable pharmacokinetic properties such as improved solubility and the ability to interact with biological targets. The ethanol side chain can be further functionalized or can participate in hydrogen bonding interactions with target receptors.

While direct applications of this compound in blockbuster drugs are not extensively documented in publicly available literature, its structural motif is present in several classes of therapeutic agents, including antihistamines and central nervous system (CNS) active compounds. A notable example of a structurally related compound used in a widely marketed API is α,α-diphenyl-4-piperidinemethanol, a key intermediate in the synthesis of Fexofenadine. The synthetic principles involved in the utilization of this analogue are directly applicable to this compound.

This document provides an overview of the application of piperidine ethanol derivatives in API synthesis, focusing on the synthesis of the antihistamine Fexofenadine as a representative example. Additionally, a general protocol for the N-alkylation of this compound is provided to illustrate its use as a versatile intermediate.

Key Synthetic Applications

The primary synthetic utility of this compound in API synthesis involves the N-alkylation of the piperidine nitrogen. This reaction connects the piperidyl ethanol moiety to a larger molecular scaffold, forming a key carbon-nitrogen bond. The hydroxyl group on the ethanol side chain may be a desired feature in the final API or can be used for further chemical transformations.

Synthesis of Fexofenadine Analogues:

Fexofenadine is a second-generation antihistamine that is a selective peripheral H1 receptor antagonist. Its synthesis involves the coupling of a substituted piperidine derivative with an aromatic side chain. The core of this synthesis is the N-alkylation of a piperidine derivative. While the commercial synthesis of Fexofenadine itself uses α,α-diphenyl-4-piperidinemethanol, the following section details a representative synthesis of a Fexofenadine analogue that could be adapted to use this compound.

Experimental Protocols

Protocol 1: Synthesis of a Fexofenadine Analogue Intermediate via N-Alkylation

This protocol describes the synthesis of an intermediate for a Fexofenadine analogue, illustrating the N-alkylation of a piperidine derivative. This can be adapted for this compound.

Reaction Scheme:

Materials and Reagents:

  • α,α-Dimethyl-4-(4-chloro-1-oxobutyl)phenylacetic acid methyl ester (Aromatic Halide)

  • α,α-Diphenyl-4-piperidinemethanol (Piperidine Derivative)[1]

  • Potassium Bicarbonate (KHCO₃)

  • Potassium Iodide (KI) - Catalyst

  • Toluene

  • Water

Procedure:

  • To a reaction flask, add α,α-diphenyl-4-piperidinemethanol (1.0 equivalent), α,α-dimethyl-4-(4-chloro-1-oxobutyl)phenylacetic acid methyl ester (1.05 equivalents), potassium bicarbonate (2.0 equivalents), and a catalytic amount of potassium iodide.

  • Add a 4:1 mixture of toluene and water as the solvent.

  • Heat the reaction mixture to reflux (approximately 85-90 °C) and stir vigorously for 20-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Separate the organic and aqueous layers.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the organic layer under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel to obtain the desired N-alkylated intermediate.

Quantitative Data for Fexofenadine Synthesis Intermediate:

ParameterValueReference
Yield of N-alkylation~81%[1]
Purity (by HPLC)>98%
Protocol 2: General Procedure for N-Alkylation of this compound

This protocol provides a general method for the N-alkylation of this compound with an alkyl halide.

Materials and Reagents:

  • This compound

  • Alkyl Halide (e.g., Benzyl Bromide)

  • Potassium Carbonate (K₂CO₃)

  • Acetonitrile (anhydrous)

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Condenser

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 equivalent) and anhydrous potassium carbonate (1.5 equivalents).

  • Add anhydrous acetonitrile to the flask.

  • Stir the suspension at room temperature for 15 minutes.

  • Add the alkyl halide (1.1 equivalents) dropwise to the stirring suspension.

  • Heat the reaction mixture to a gentle reflux (around 80°C) and maintain for 4-6 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and filter off the potassium carbonate.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the N-alkylated product.

  • Purify further by column chromatography if necessary.

Visualizations

Synthesis Workflow for a Fexofenadine Analogue

Fexofenadine_Synthesis_Workflow A Aromatic Halide (Substituted Phenylbutyl Chloride) C N-Alkylation (Coupling Reaction) A->C B Piperidine Derivative (e.g., this compound) B->C D Intermediate (N-Alkylated Piperidine) C->D E Reduction of Ketone D->E F Hydrolysis of Ester E->F G Fexofenadine Analogue (Final API) F->G

Caption: Synthetic workflow for a Fexofenadine analogue.

Logical Relationship of this compound in API Synthesis

Logical_Relationship cluster_0 Core Building Block cluster_1 Key Reaction cluster_2 Intermediate cluster_3 Potential API Classes A This compound B N-Alkylation A->B Reactant C N-Substituted Piperidyl Ethanol Derivative B->C Product D Antihistamines C->D E CNS Agents C->E F Other Therapeutics C->F

References

Application Note: Quantitative Analysis of 1-(4-Piperidyl)ethanol using High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document details a comprehensive High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 1-(4-Piperidyl)ethanol. This protocol is essential for researchers and professionals in drug development and quality control who require a reliable method to determine the concentration of this compound. The described method is based on reverse-phase chromatography, which is a widely used technique for the separation of polar and non-polar compounds. Due to the lack of a strong UV chromophore in this compound, this application note also discusses alternative detection strategies, including pre-column derivatization and the use of a Charged Aerosol Detector (CAD).

Introduction

This compound is a chemical intermediate used in the synthesis of various pharmaceutical compounds. Accurate quantification of this compound is critical to ensure the quality, efficacy, and safety of the final active pharmaceutical ingredient (API). High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique that is well-suited for this purpose, offering high resolution, sensitivity, and reproducibility. This application note provides a detailed protocol for the quantification of this compound, including the chromatographic conditions, sample preparation, and method validation parameters.

Chromatographic Conditions

The following HPLC conditions are recommended for the analysis of this compound. These are based on established methods for similar piperidine derivatives and can be optimized as needed.

ParameterRecommended Condition
HPLC System Agilent 1260 Infinity II or equivalent
Column C18 reverse-phase column (e.g., Zorbax SB-C18, 4.6 x 250 mm, 3.5 µm)
Mobile Phase A: 0.1% Formic Acid in WaterB: Acetonitrile
Gradient 5% B to 95% B over 15 minutes
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30°C
Detection UV at 210 nm or Charged Aerosol Detector (CAD)

Experimental Protocols

Preparation of Standard Solutions
  • Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of diluent (e.g., a 50:50 mixture of water and acetonitrile).

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the diluent to achieve concentrations ranging from 1 µg/mL to 100 µg/mL. These will be used to construct the calibration curve.

Sample Preparation

The sample preparation will depend on the matrix. For a bulk drug substance:

  • Accurately weigh an appropriate amount of the sample.

  • Dissolve the sample in the diluent to achieve a theoretical concentration within the calibration range.

  • Filter the solution through a 0.45 µm syringe filter before injection into the HPLC system.

Method Validation

The analytical method should be validated according to the International Council for Harmonisation (ICH) guidelines.[1][2] The following parameters should be assessed:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. This can be demonstrated by the absence of interfering peaks at the retention time of this compound in a blank sample.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. This is typically evaluated by analyzing a series of at least five concentrations across the desired range. The correlation coefficient (r²) of the calibration curve should be ≥ 0.999.

  • Accuracy: The closeness of the test results obtained by the method to the true value. This is often determined by a recovery study, where a known amount of the analyte is spiked into a blank matrix and the recovery is calculated.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This is expressed as the relative standard deviation (RSD) and should be evaluated at both the intra-day (repeatability) and inter-day (intermediate precision) levels.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Quantitative Data Summary

The following table summarizes the expected performance characteristics of a validated HPLC method for this compound.

Validation ParameterAcceptance Criteria
Linearity (r²) ≥ 0.999
Accuracy (% Recovery) 98.0% - 102.0%
Precision (RSD) ≤ 2.0%
LOD Signal-to-Noise ratio of 3:1
LOQ Signal-to-Noise ratio of 10:1

Alternative Detection Strategies

Given that this compound lacks a strong chromophore for sensitive UV detection, alternative approaches may be necessary for low-level quantification.

Pre-column Derivatization

Derivatization of the secondary amine in the piperidine ring with a UV-active or fluorescent labeling agent can significantly enhance detection sensitivity.[3] A common derivatizing agent is dansyl chloride.

Protocol for Derivatization:

  • To 1 mL of the sample or standard solution, add 1 mL of a saturated sodium bicarbonate solution.

  • Add 1 mL of a dansyl chloride solution (1 mg/mL in acetone).

  • Vortex the mixture and incubate at 60°C for 30 minutes.

  • Cool the mixture to room temperature and inject it into the HPLC system. The detection wavelength should be adjusted to the maximum absorbance of the dansyl derivative (typically around 254 nm or with fluorescence detection).

Charged Aerosol Detection (CAD)

A Charged Aerosol Detector (CAD) is a universal detector that can be used for the analysis of compounds that do not have a UV chromophore.[4] The response is independent of the chemical structure of the analyte, making it suitable for quantifying this compound directly without derivatization.

Experimental Workflow

The following diagram illustrates the general workflow for the HPLC analysis of this compound.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Standard Reference Standard Stock Prepare Stock Solution Standard->Stock Sample Test Sample SamplePrep Prepare Sample Solution Sample->SamplePrep Working Prepare Working Standards Stock->Working HPLC HPLC System Working->HPLC SamplePrep->HPLC Detection UV or CAD Detector HPLC->Detection Column C18 Column Chromatogram Obtain Chromatogram Detection->Chromatogram Calibration Construct Calibration Curve Chromatogram->Calibration Quantification Quantify Analyte Calibration->Quantification

Caption: Workflow for the quantification of this compound by HPLC.

Signaling Pathway Diagram (Logical Relationship)

The following diagram illustrates the logical relationship for method selection based on the detection requirements.

Detection_Strategy Start Start: Quantify this compound CheckChromophore Does the analyte have a sufficient UV chromophore? Start->CheckChromophore DirectUV Use Direct UV Detection CheckChromophore->DirectUV Yes AlternativeDetection Consider Alternative Detection CheckChromophore->AlternativeDetection No End End: Method Established DirectUV->End Derivatization Pre-column Derivatization AlternativeDetection->Derivatization CAD Use Charged Aerosol Detector (CAD) AlternativeDetection->CAD Derivatization->End CAD->End

Caption: Decision tree for selecting a suitable detection method.

Conclusion

This application note provides a detailed and robust HPLC method for the quantification of this compound. The protocol, including the chromatographic conditions and sample preparation, is designed to be a starting point for method development and validation. By following the outlined procedures and considering the alternative detection strategies, researchers can achieve accurate and reliable quantification of this important pharmaceutical intermediate.

References

Application Note: GC-MS Analysis of 1-(4-Piperidyl)ethanol and Its Process-Related Impurities

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract This document provides a comprehensive protocol for the identification and quantification of 1-(4-Piperidyl)ethanol and its potential impurities using Gas Chromatography-Mass Spectrometry (GC-MS). This compound is a key building block in the synthesis of various pharmaceutical compounds.[1] Ensuring its purity is critical for the safety and efficacy of the final active pharmaceutical ingredient (API). This application note details the analytical method, sample preparation, and potential impurities arising from the synthesis process. The method is designed to be validated according to International Council for Harmonisation (ICH) guidelines to ensure specificity, accuracy, precision, and robustness, making it suitable for quality control in pharmaceutical manufacturing.[2][3]

Potential Impurities and Their Origins

The impurities present in this compound are typically related to the starting materials, by-products of the synthesis, or degradation products. A common synthesis route involves the reduction of an N-substituted-4-piperidone followed by deprotection, or the reaction of piperidine derivatives with substituted phenols.[4][5] Based on these pathways, potential impurities may include:

Impurity NameStructure/DescriptionProbable Origin
PiperidineC₅H₁₁NUnreacted starting material.[]
4-PiperidoneC₅H₉NOPrecursor or intermediate from synthesis.[5]
N-Benzyl-4-piperidoneC₁₂H₁₅NOIntermediate from a common synthesis route before debenzylation.[7]
1-(4-Piperidyl)ethanoneC₇H₁₃NOBy-product from incomplete reduction of a ketone precursor.
Residual Solvents (e.g., Ethanol, Toluene)VariousSolvents used during reaction, extraction, or recrystallization.[5][8]

Experimental Protocol: GC-MS Analysis

This protocol outlines the conditions for the separation and analysis of this compound and its impurities.

2.1. Instrumentation and Reagents

  • Gas Chromatograph: Agilent 8890 GC System or equivalent.

  • Mass Spectrometer: Agilent 5977B MSD or equivalent.

  • Autosampler: G4513A or equivalent.

  • Reagents: this compound reference standard (>98% purity), Methanol (HPLC grade), Dichloromethane (HPLC grade).

2.2. Sample and Standard Preparation

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of this compound reference standard and dissolve in a 25 mL volumetric flask with methanol.

  • Working Standard Solution (100 µg/mL): Dilute 1 mL of the stock solution to 10 mL with methanol.

  • Sample Solution (1000 µg/mL): Accurately weigh 25 mg of the this compound sample and dissolve in a 25 mL volumetric flask with methanol.

2.3. Chromatographic and Mass Spectrometric Conditions

ParameterCondition
GC System
ColumnAgilent DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness
Inlet Temperature250 °C
Injection ModeSplit (Split Ratio: 20:1)
Injection Volume1 µL
Carrier GasHelium
Flow Rate1.2 mL/min (Constant Flow)
Oven ProgramInitial: 80 °C (hold 2 min), Ramp: 10 °C/min to 280 °C (hold 5 min)
Mass Spectrometer
Ion SourceElectron Ionization (EI)
Ion Source Temp.230 °C
Quadrupole Temp.150 °C
Electron Energy70 eV
Mass Scan Range35 - 400 amu
Solvent Delay3 min

Method Validation Summary

The analytical method should be validated according to ICH Q2(R1) guidelines.[2][3] Key validation parameters are summarized below. Gas chromatography combined with mass spectrometry is a powerful tool for identifying and quantifying components in a sample mixture.[9][10]

Validation ParameterSpecificationHypothetical Result
Specificity No interference at the retention time of the main peak and impurities.Achieved
Linearity (R²) ≥ 0.9950.999
Limit of Detection (LOD) S/N ratio ≥ 30.05 µg/mL
Limit of Quantitation (LOQ) S/N ratio ≥ 100.15 µg/mL
Accuracy (% Recovery) 90.0% - 110.0%98.5% - 102.3%
Precision (% RSD) ≤ 5.0%1.8%
Robustness No significant impact on results from minor changes in method parameters.Method is robust

Visualizations

4.1. Experimental Workflow

The following diagram illustrates the complete workflow from sample handling to data reporting for the GC-MS analysis.

GCMS_Workflow GC-MS Analysis Workflow for this compound SampleReceipt Sample Receipt & Documentation SamplePrep Test Sample Preparation SampleReceipt->SamplePrep StandardPrep Reference Standard Preparation GCMS_Setup GC-MS System Setup & Calibration StandardPrep->GCMS_Setup Injection Sample Injection SamplePrep->Injection GCMS_Setup->Injection DataAcquisition Data Acquisition (Chromatogram & Spectra) Injection->DataAcquisition DataProcessing Data Processing (Integration & Library Search) DataAcquisition->DataProcessing Quantification Quantification of Impurities DataProcessing->Quantification Reporting Final Report Generation (Certificate of Analysis) Quantification->Reporting

Caption: Workflow for GC-MS analysis of impurities.

4.2. Potential Impurity Formation Pathway

This diagram shows a simplified synthetic pathway leading to this compound and the potential formation of key process-related impurities.

Impurity_Pathway Simplified Impurity Formation Pathway cluster_start Starting Materials cluster_reaction Reaction & Product cluster_impurities Potential Impurities Piperidone N-Protected 4-Piperidone Reduction Reduction Piperidone->Reduction Impurity1 Unreacted N-Protected 4-Piperidone Piperidone->Impurity1 Carry-over ProtectedAlcohol N-Protected This compound Reduction->ProtectedAlcohol Product This compound (Final Product) Deprotection Deprotection Deprotection->Product ProtectedAlcohol->Deprotection Impurity2 Incomplete Deprotection Product ProtectedAlcohol->Impurity2 Carry-over

Caption: Potential impurity formation during synthesis.

Conclusion

The described GC-MS method provides a reliable and robust approach for the quality control of this compound.[2] The method is specific for the main component and its likely process-related impurities. With proper validation, this protocol can be effectively implemented in a regulated pharmaceutical environment to ensure product quality and consistency. The combination of gas chromatography for separation and mass spectrometry for detection offers high sensitivity and specificity, making it an ideal technique for this application.[9][11]

References

Application Notes and Protocols for the Large-Scale Synthesis of 1-(4-Piperidyl)ethanol

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: 1-(4-Piperidyl)ethanol is a valuable building block in the synthesis of various pharmaceutical compounds. Its structure, featuring a piperidine ring and a primary alcohol, makes it a versatile intermediate. For industrial applications, a robust, scalable, and cost-effective synthesis method is paramount. This document outlines a common and efficient two-step synthesis route starting from 4-acetylpyridine, focusing on catalytic hydrogenation for the conversion of the pyridine ring to a piperidine ring, a method well-suited for large-scale production.

Synthesis Pathway Overview

The industrial synthesis of this compound is typically achieved through a two-step process starting from commercially available 4-acetylpyridine.

  • Reduction of 4-Acetylpyridine: The ketone group of 4-acetylpyridine is first reduced to a secondary alcohol, yielding 1-(4-pyridyl)ethanol.

  • Catalytic Hydrogenation: The pyridine ring of 1-(4-pyridyl)ethanol is then hydrogenated to the corresponding piperidine ring to yield the final product, this compound.

G cluster_0 Step 1: Ketone Reduction cluster_1 Step 2: Ring Hydrogenation A 4-Acetylpyridine B 1-(4-Pyridyl)ethanol A->B Reduction (e.g., NaBH4) C 1-(4-Pyridyl)ethanol D This compound (Final Product) C->D Catalytic Hydrogenation (H₂, Catalyst e.g., PtO₂, Ru/C)

Caption: Two-step synthesis pathway for this compound.

Quantitative Data Summary

The following tables summarize typical reaction parameters and expected outcomes for the key steps in the synthesis of this compound. These values are derived from established methodologies for similar transformations.

Table 1: Parameters for Catalytic Hydrogenation of Pyridine Derivatives

ParameterValueNotesSource
Catalyst Platinum(IV) oxide (PtO₂), Ruthenium on Carbon (Ru/C)PtO₂ is a mild and effective catalyst for pyridine hydrogenation.[1]
Solvent Glacial Acetic Acid, Methanol, EthanolAcetic acid can serve as a protic solvent that facilitates the reaction.[1][2]
Hydrogen Pressure 1.0 - 7.0 MPa (10 - 70 bar)Higher pressures can increase the reaction rate but require specialized equipment.[1][2]
Temperature 50 - 120 °CMilder temperatures help to minimize side reactions.[2][3]
Reaction Time 2 - 24 hoursDependent on catalyst, pressure, temperature, and substrate concentration.[3][4]
Conversion Rate >99%High conversion rates are achievable with optimized conditions.[2]
Selectivity >99%High selectivity towards the desired piperidine product is expected.[2]

Experimental Protocols

Protocol 1: Synthesis of 1-(4-Pyridyl)ethanol via Reduction of 4-Acetylpyridine

This protocol describes the reduction of the ketone in 4-acetylpyridine to form the intermediate, 1-(4-pyridyl)ethanol.

Materials:

  • 4-Acetylpyridine

  • Methanol (MeOH) or Ethanol (EtOH)

  • Sodium borohydride (NaBH₄)

  • Deionized water

  • Dichloromethane (DCM) or Ethyl Acetate

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Hydrochloric acid (HCl, for pH adjustment)

  • Sodium bicarbonate (NaHCO₃, for neutralization)

Equipment:

  • Round-bottom flask with magnetic stirrer

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve 4-acetylpyridine (1.0 eq) in methanol or ethanol in a round-bottom flask and cool the solution to 0-5 °C in an ice bath.

  • Slowly add sodium borohydride (1.1 - 1.5 eq) portion-wise to the stirred solution, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, carefully quench the reaction by the slow addition of water.

  • Adjust the pH to ~7 using dilute HCl.

  • Remove the bulk of the alcohol solvent under reduced pressure using a rotary evaporator.

  • Extract the aqueous residue with dichloromethane or ethyl acetate (3x).

  • Combine the organic layers, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate in vacuo to yield crude 1-(4-pyridyl)ethanol.

  • The crude product can be purified by column chromatography or recrystallization if necessary.

Protocol 2: Large-Scale Synthesis of this compound via Catalytic Hydrogenation

This protocol details the hydrogenation of the pyridine ring of 1-(4-pyridyl)ethanol to produce the final product. This method is suitable for industrial scale-up.

Materials:

  • 1-(4-Pyridyl)ethanol

  • Platinum(IV) oxide (PtO₂) or 5% Ruthenium on Carbon (Ru/C)

  • Glacial Acetic Acid or Ethanol

  • Diatomaceous earth (for filtration)

  • Sodium hydroxide (NaOH) solution

Equipment:

  • High-pressure hydrogenation reactor (e.g., Parr hydrogenator)

  • Mechanical stirrer

  • Filtration apparatus

  • pH meter

  • Distillation apparatus

Procedure:

G A Charge Reactor B Seal and Purge A->B 1-(4-pyridyl)ethanol, Solvent, Catalyst C Pressurize with H₂ B->C N₂ then H₂ D Heat and Stir C->D Set Pressure (e.g., 50 bar) E Monitor Reaction D->E Set Temperature (e.g., 60-80°C) F Cool and Vent E->F Reaction Complete G Filter Catalyst F->G Filter through diatomaceous earth H Neutralize G->H Add NaOH solution to filtrate I Isolate Product H->I Extraction or Distillation

Caption: Experimental workflow for catalytic hydrogenation.

  • Reactor Charging: In a high-pressure hydrogenation reactor, charge 1-(4-pyridyl)ethanol (1.0 eq), a suitable solvent such as glacial acetic acid or ethanol, and the hydrogenation catalyst (e.g., PtO₂, 1-5 mol%).[1]

  • Sealing and Purging: Seal the reactor and purge the system several times with an inert gas (e.g., nitrogen) to remove all oxygen, followed by purging with hydrogen gas.

  • Pressurization: Pressurize the reactor with hydrogen to the desired pressure, typically between 50 and 70 bar.[1]

  • Reaction: Heat the reaction mixture to the target temperature (e.g., 60-80 °C) and begin vigorous stirring.

  • Monitoring: Monitor the reaction progress by observing the hydrogen uptake. The reaction is typically complete when hydrogen consumption ceases.

  • Cooldown and Venting: Once the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen pressure.

  • Catalyst Filtration: Open the reactor and filter the reaction mixture through a pad of diatomaceous earth to remove the catalyst. Wash the filter cake with the reaction solvent.

  • Work-up and Isolation:

    • If glacial acetic acid was used as the solvent, carefully neutralize the filtrate with a concentrated sodium hydroxide solution to a pH of 8-9.

    • Extract the product into a suitable organic solvent (e.g., dichloromethane).

    • Dry the organic layer over an anhydrous drying agent, filter, and concentrate under reduced pressure.

    • The crude this compound can be further purified by vacuum distillation to achieve high purity suitable for pharmaceutical applications.

Safety and Handling Precautions

  • Hydrogen Gas: Hydrogen is highly flammable and can form explosive mixtures with air. All hydrogenation reactions must be conducted in a well-ventilated area (fume hood or dedicated high-pressure lab) with appropriate safety measures, including spark-proof equipment.

  • Catalysts: Some hydrogenation catalysts, particularly Raney Nickel (if used as an alternative), are pyrophoric and must be handled with care, especially when dry. Platinum and Ruthenium catalysts are generally safer but should still be handled in an inert atmosphere when possible.

  • Pressure Vessels: High-pressure reactors must be regularly inspected and certified. Personnel should be thoroughly trained in their operation.

  • Reagents: Handle all chemicals with appropriate personal protective equipment (PPE), including safety glasses, lab coats, and gloves. 4-acetylpyridine and piperidine derivatives can be irritants.

References

The Role of 1-(4-Piperidyl)ethanol in the Development of CNS Disorder Therapeutics: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(4-Piperidyl)ethanol, also known as 4-Piperidineethanol, is a versatile bifunctional molecule featuring a secondary amine within a piperidine ring and a primary alcohol. While not a therapeutic agent in its own right for Central Nervous System (CNS) disorders, it serves as a crucial and widely utilized starting material and intermediate in the synthesis of a diverse array of CNS-active compounds.[1][2] Its piperidine scaffold is a common feature in many successful CNS drugs, and the ethanol moiety provides a convenient handle for further chemical modifications.[3][4]

This document provides detailed application notes on the utility of this compound in CNS drug discovery, along with generalized protocols for the synthesis and evaluation of its derivatives.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in the table below, facilitating its use in synthetic chemistry workflows.

PropertyValueReference(s)
Molecular Formula C₇H₁₅NO[5]
Molecular Weight 129.20 g/mol [5]
CAS Number 622-26-4[5]
Appearance White to off-white solid or colorless to pale yellow liquid[1][5]
Melting Point 46-50 °C[1]
Boiling Point 131-136 °C at 17 mmHg[1]
Solubility Soluble in water and various organic solvents[1]

Application in the Synthesis of CNS Drug Scaffolds

The primary role of this compound in CNS drug development is as a versatile building block for more complex molecules with therapeutic potential.[1][2] The piperidine nitrogen can be readily alkylated or acylated, while the hydroxyl group can be converted into other functional groups or used as a point of attachment for other molecular fragments. This dual functionality allows for the creation of diverse chemical libraries for screening against various CNS targets.

Classes of CNS Therapeutics Derived from Piperidine Scaffolds:

  • Antipsychotics: Many atypical antipsychotics feature a piperidine or piperazine moiety, which is often crucial for their interaction with dopamine (D₂) and serotonin (5-HT₂ₐ) receptors.[5][6][7]

  • Antidepressants: Selective serotonin reuptake inhibitors (SSRIs) and other classes of antidepressants frequently incorporate a piperidine ring in their structure to achieve the desired pharmacological profile.[8][9][10]

  • Neurokinin-1 (NK₁) Receptor Antagonists: These agents, used for chemotherapy-induced nausea and vomiting and under investigation for other CNS disorders, often contain a piperidine core.[2][11][12]

  • Opioid Receptor Modulators: The piperidine scaffold is a classic feature of many potent analgesics that target opioid receptors.

Experimental Protocols

The following sections provide generalized experimental protocols for the synthesis and evaluation of CNS-active compounds derived from this compound. These are intended as a starting point and will require optimization based on the specific target compound and biological assay.

Protocol 1: Synthesis of a Hypothetical N-Arylethyl-4-(2-hydroxyethyl)piperidine Derivative

This protocol describes a representative two-step synthesis to illustrate the use of this compound as a scaffold.

Objective: To synthesize a derivative of this compound by N-alkylation.

Materials:

  • This compound

  • A substituted 2-bromo-1-phenylethanone (or other suitable aryl alkyl halide)

  • Potassium carbonate (K₂CO₃)

  • Acetonitrile (CH₃CN)

  • Sodium borohydride (NaBH₄)

  • Methanol (CH₃OH)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • N-Alkylation:

    • To a solution of this compound (1.0 eq) in acetonitrile, add the substituted 2-bromo-1-phenylethanone (1.1 eq) and potassium carbonate (2.5 eq).

    • Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC or LC-MS.

    • Upon completion, filter the solid and concentrate the filtrate under reduced pressure.

    • Redissolve the residue in ethyl acetate and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude ketone intermediate.

  • Ketone Reduction:

    • Dissolve the crude ketone intermediate in methanol and cool the solution to 0 °C.

    • Add sodium borohydride (1.5 eq) portion-wise, maintaining the temperature below 10 °C.

    • Stir the reaction at room temperature for 2-4 hours until the reaction is complete (monitored by TLC or LC-MS).

    • Quench the reaction by the slow addition of water.

    • Remove the methanol under reduced pressure.

    • Extract the aqueous residue with ethyl acetate.

    • Wash the combined organic layers with saturated aqueous sodium bicarbonate and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

    • Purify the crude product by silica gel column chromatography to obtain the desired N-arylethyl-4-(2-hydroxyethyl)piperidine derivative.

Visualization of Synthetic Workflow:

G start This compound intermediate N-Acyl Piperidine Intermediate start->intermediate N-Alkylation reagent1 Aryl Alkyl Halide, K₂CO₃ reagent1->intermediate product N-Arylethyl Piperidine Derivative intermediate->product Reduction reagent2 NaBH₄, Methanol reagent2->product

Synthetic workflow for a this compound derivative.
Protocol 2: In Vitro Receptor Binding Assay

Objective: To determine the binding affinity of a synthesized derivative for a specific CNS G-protein coupled receptor (GPCR), such as a dopamine or serotonin receptor.

Materials:

  • Cell membranes expressing the target receptor (e.g., from CHO or HEK293 cells)

  • Radioligand specific for the target receptor (e.g., [³H]-Spiperone for D₂ receptors)

  • Synthesized test compound

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, with cofactors)

  • Non-specific binding control (a high concentration of a known unlabeled ligand)

  • 96-well filter plates

  • Scintillation cocktail and counter

Procedure:

  • Assay Setup:

    • Prepare serial dilutions of the test compound in the assay buffer.

    • In a 96-well plate, add the assay buffer, cell membranes, and either the test compound, buffer (for total binding), or the non-specific binding control.

    • Initiate the binding reaction by adding the radioligand to all wells.

  • Incubation:

    • Incubate the plate at a specific temperature (e.g., room temperature or 37 °C) for a defined period (e.g., 60-120 minutes) to reach equilibrium.

  • Termination and Filtration:

    • Terminate the binding by rapid filtration through the filter plate using a cell harvester.

    • Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Detection:

    • Allow the filters to dry, then add scintillation cocktail to each well.

    • Quantify the radioactivity bound to the filters using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC₅₀ (the concentration of the compound that inhibits 50% of the specific binding) using non-linear regression analysis.

    • Calculate the equilibrium dissociation constant (Kᵢ) using the Cheng-Prusoff equation.

Visualization of a Potential Signaling Pathway for a Derivative:

G cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron dopamine_vesicle Dopamine Vesicles dopamine_release Dopamine Release dopamine_vesicle->dopamine_release dat Dopamine Transporter (DAT) dopamine_release->dat Reuptake d2_receptor D₂ Receptor dopamine_release->d2_receptor Dopamine g_protein G Protein d2_receptor->g_protein adenylyl_cyclase Adenylyl Cyclase g_protein->adenylyl_cyclase camp cAMP adenylyl_cyclase->camp pka PKA camp->pka downstream_effects Downstream Cellular Effects pka->downstream_effects derivative Piperidine Derivative (Antagonist) derivative->d2_receptor Blocks

Hypothetical antagonism of a D₂ receptor by a derivative.
Protocol 3: In Vivo Behavioral Assay (e.g., Forced Swim Test for Antidepressant Activity)

Objective: To evaluate the potential antidepressant-like effects of a synthesized derivative in a rodent model.

Materials:

  • Male mice (e.g., C57BL/6 or CD-1)

  • Synthesized test compound

  • Vehicle (e.g., saline, 0.5% methylcellulose)

  • Positive control (e.g., a known antidepressant like fluoxetine)

  • Forced swim test apparatus (a cylinder filled with water)

  • Video recording and analysis software

Procedure:

  • Animal Acclimation and Dosing:

    • Acclimate mice to the housing facility for at least one week before the experiment.

    • Administer the test compound, vehicle, or positive control via the desired route (e.g., intraperitoneal or oral) at a specific time before the test (e.g., 30-60 minutes).

  • Forced Swim Test:

    • Place each mouse individually into the swim cylinder containing water (23-25 °C) for a 6-minute session.

    • Record the entire session with a video camera.

  • Behavioral Scoring:

    • Score the last 4 minutes of the session for the duration of immobility (floating without struggling).

    • Scoring can be done manually by a trained observer blinded to the treatment groups or using automated software.

  • Data Analysis:

    • Calculate the mean duration of immobility for each treatment group.

    • Analyze the data using an appropriate statistical test (e.g., one-way ANOVA followed by a post-hoc test) to compare the immobility time between the test compound group, the vehicle control group, and the positive control group. A significant reduction in immobility time by the test compound compared to the vehicle is indicative of an antidepressant-like effect.

Visualization of the Experimental Workflow:

G start Acclimated Mice dosing Administer Compound, Vehicle, or Positive Control start->dosing pre_test Pre-treatment Period (e.g., 30-60 min) dosing->pre_test fst Forced Swim Test (6 min) pre_test->fst scoring Score Immobility Time (last 4 min) fst->scoring analysis Statistical Analysis scoring->analysis conclusion Conclusion on Antidepressant-like Effect analysis->conclusion

Workflow for the forced swim test.

Conclusion

This compound is a valuable and commercially available building block that plays a significant role in the early stages of drug discovery for CNS disorders. Its utility lies in its capacity to be elaborated into more complex molecules that can be screened for therapeutic activity. The protocols and information provided herein are intended to guide researchers in leveraging this important chemical intermediate for the synthesis and evaluation of novel CNS drug candidates. While this compound itself is not a therapeutic, its contribution to the development of new medicines for neurological and psychiatric conditions is substantial.

References

Application Notes and Protocols for In Vitro Assay Development using 1-(4-Piperidyl)ethanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the in vitro evaluation of 1-(4-Piperidyl)ethanol and related piperidine derivatives. Due to the limited publicly available data on the specific biological targets of this compound, this document focuses on assays for common targets of structurally similar piperidine compounds, such as sigma receptors and histamine receptors. The provided protocols and data serve as a starting point for characterizing the bioactivity of this compound class.

Introduction

The piperidine scaffold is a privileged structure in medicinal chemistry, found in numerous FDA-approved drugs and biologically active compounds.[1] Derivatives of piperidine have shown a wide range of pharmacological activities, including anticancer, antimicrobial, analgesic, and neuroprotective effects.[2][3][4] Compounds structurally related to this compound, featuring a hydroxyethyl group on the piperidine nitrogen and a substituent at the 4-position, have been reported to interact with G protein-coupled receptors (GPCRs) like histamine H3 receptors and intracellular targets such as sigma receptors.[1][3][5][6]

This document outlines detailed protocols for primary in vitro screening assays to identify the potential biological activities of this compound. These include a radioligand binding assay for the sigma-1 receptor, a functional assay for histamine H3 receptor antagonism, and a general cytotoxicity assay.

Data Presentation

The following tables summarize quantitative data for piperidine derivatives structurally related to this compound from published studies. This data is intended to provide a comparative baseline for the evaluation of new compounds.

Table 1: Sigma-1 Receptor Binding Affinity of Representative Piperidine Derivatives

Compound IDStructureTargetAssay TypeKi (nM)
Compound 12-[4-(benzyl)-1-piperidin-1-yl]-1-4-(4-phenylpiperazin-1-yl)ethanoneSigma-1 Receptor (S1R)Radioligand Binding3.2[7]
Haloperidol (Reference)4-[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]-1-(4-fluorophenyl)butan-1-oneSigma-1 Receptor (S1R)Radioligand Binding2.5[7]
Aniline Derivative 7N-(4-(1-(6-phenylhexyl)piperidin-4-yl)phenyl)anilineSigma-1 Receptor (σ1R)Radioligand Binding4.8[6]
4-pyridylpiperidine 121-(4-biphenyl-4-ylbutyl)-4-(pyridin-4-yl)piperidineSigma-1 Receptor (σ1R)Radioligand Binding4.5[6]

Table 2: Histamine H3 Receptor Affinity and Functional Antagonism of Piperidine Analogs

Compound IDStructureTargetAssay TypeKi (nM)pA2
ADS022N-methyl-N-propyl-aminomethyl at position 4 of the benzene ring, linked to 4-oxypiperidine via a methylene grouphH3R, gpH3RBinding Affinity, Functional AntagonismNot Reported7.42[1]
ADS024N-methyl-N-propyl-aminomethyl at position 4 of the benzene ring, linked to 4-oxypiperidine via a methylene grouphH3R, gpH3RBinding Affinity, Functional AntagonismNot Reported7.57[1]
Piperidine Derivative 51-(4-(biphenyl-4-yl)butyl)piperidinehH3RBinding Affinity6.2[3]-
Piperidine Derivative 71-(6-(biphenyl-4-yl)hexyl)piperidinehH3RBinding Affinity5.2[3]-

Table 3: Cytotoxicity of Representative Piperidine Derivatives

Compound/DerivativeCancer Cell LineCell TypeIC50 / GI50 (µM)
Piperidine Derivative PM1-PM6Melanoma, MCF7CancerHigh cytotoxicity[2]
Piperidine Derivative PM1-PM6Normal FibroblastsNormal~50-52% cytotoxicity[2]

Experimental Protocols

Protocol 1: Sigma-1 Receptor Radioligand Binding Assay

This assay determines the binding affinity of this compound for the sigma-1 receptor (S1R) by measuring its ability to compete with a radiolabeled ligand.[7]

Materials:

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Rat liver homogenates (source of S1R)

  • --INVALID-LINK---pentazocine (radioligand)

  • Unlabeled (+)-pentazocine (for non-specific binding)

  • Tris buffer (50 mM, pH 8.0)

  • 96-well microplates

  • Glass fiber filters

  • Scintillation counter

  • Liquid scintillation cocktail

Procedure:

  • Preparation of Reagents: Prepare serial dilutions of this compound in Tris buffer. Prepare a working solution of --INVALID-LINK---pentazocine (e.g., 2 nM).

  • Assay Setup: In a 96-well plate, add the following to each well in triplicate:

    • 50 µL of Tris buffer (for total binding) or 10 µM unlabeled (+)-pentazocine (for non-specific binding).

    • 50 µL of varying concentrations of this compound.

    • 50 µL of --INVALID-LINK---pentazocine.

    • 200 µL of rat liver homogenate suspension.

  • Incubation: Incubate the plate at 37°C for 120 minutes to allow the binding to reach equilibrium.[5]

  • Filtration: Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. Wash the filters with ice-cold Tris buffer to remove unbound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add liquid scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) by plotting the percentage of specific binding against the log concentration of the test compound. Calculate the binding affinity (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: Histamine H3 Receptor Functional Antagonism Assay (Guinea Pig Ileum)

This assay measures the functional antagonist activity of this compound at the guinea pig H3 receptor by observing the modulation of agonist-induced responses in an isolated tissue bath.[1]

Materials:

  • This compound stock solution

  • Guinea pig ileum

  • Physiological salt solution (e.g., Tyrode's solution)

  • Gas mixture (95% O2, 5% CO2)

  • H3 receptor agonist (e.g., R-α-methylhistamine)

  • Organ bath system with isometric force transducers

  • Data acquisition system

Procedure:

  • Tissue Preparation: Isolate a segment of the guinea pig ileum and mount it in an organ bath containing physiological salt solution, maintained at 37°C and aerated with the gas mixture. Allow the tissue to equilibrate under a resting tension.

  • Agonist Concentration-Response Curve: Establish a cumulative concentration-response curve for the H3 receptor agonist to determine the EC50 (the concentration that produces 50% of the maximal response). The response is typically a reduction in electrically induced contractions.

  • Antagonist Incubation: Wash the tissue and allow it to recover. Incubate the tissue with a specific concentration of this compound for a predetermined period (e.g., 30 minutes).

  • Second Agonist Curve: In the presence of this compound, re-establish the concentration-response curve for the H3 receptor agonist.

  • Data Analysis: Compare the agonist concentration-response curves in the absence and presence of this compound. A rightward shift in the curve indicates competitive antagonism. Calculate the dose ratio (the ratio of the EC50 in the presence of the antagonist to the EC50 in its absence). The pA2 value, a measure of antagonist potency, can be determined from the Schild plot.

Protocol 3: Cell Viability (MTT) Assay

This colorimetric assay assesses the effect of this compound on cell metabolic activity, providing a measure of cytotoxicity or cytostatic activity.[7]

Materials:

  • This compound stock solution

  • Human cancer cell line (e.g., HeLa, A549) and a normal cell line (e.g., fibroblasts)

  • Complete cell culture medium

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a suitable density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat the cells with various concentrations of this compound and a vehicle control (e.g., DMSO). Incubate for 24, 48, or 72 hours.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C. Viable cells with active metabolism will convert the yellow MTT into a purple formazan precipitate.

  • Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the log concentration of this compound to determine the IC50 value (the concentration that inhibits 50% of cell growth).

Mandatory Visualization

experimental_workflow cluster_compound Compound Preparation cluster_assays In Vitro Assays cluster_data Data Analysis Compound This compound StockSolution Stock Solution (e.g., 10 mM in DMSO) Compound->StockSolution SerialDilutions Serial Dilutions StockSolution->SerialDilutions S1R_Assay Sigma-1 Receptor Binding Assay SerialDilutions->S1R_Assay H3R_Assay Histamine H3 Receptor Functional Assay SerialDilutions->H3R_Assay MTT_Assay Cytotoxicity (MTT) Assay SerialDilutions->MTT_Assay Ki_Value Ki (Binding Affinity) S1R_Assay->Ki_Value pA2_Value pA2 (Functional Potency) H3R_Assay->pA2_Value IC50_Value IC50 (Cytotoxicity) MTT_Assay->IC50_Value

Caption: Experimental workflow for the in vitro characterization of this compound.

sigma1_receptor_pathway cluster_membrane Plasma Membrane cluster_er Endoplasmic Reticulum cluster_cytosol Cytosol S1R Sigma-1 Receptor IP3R IP3 Receptor S1R->IP3R Modulates BiP BiP/GRP78 S1R->BiP Dissociates from GPCR GPCR PLC Phospholipase C GPCR->PLC Activates Ca_release Ca²⁺ Release IP3R->Ca_release Mediates Ligand This compound (Ligand) Ligand->S1R Binds IP3 IP3 PLC->IP3 Generates IP3->IP3R Activates Cellular_Signaling Downstream Cellular Signaling (e.g., Proliferation, Survival) Ca_release->Cellular_Signaling

Caption: Simplified signaling pathway of the Sigma-1 Receptor.

References

Application Notes and Protocols: Derivatization of 1-(4-Piperidyl)ethanol for Enhanced Biological Screening

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(4-Piperidyl)ethanol is a versatile scaffold in medicinal chemistry, possessing both a secondary amine and a primary alcohol that can be readily functionalized. Derivatization of this core structure is a key strategy for generating compound libraries for high-throughput screening (HTS) to explore structure-activity relationships (SAR) and identify novel therapeutic agents. This document provides detailed protocols for the derivatization of this compound via acylation and sulfonylation, along with methodologies for subsequent evaluation in common biological assays.

Introduction

The piperidine moiety is a prevalent feature in many biologically active compounds and approved drugs, valued for its ability to impart aqueous solubility and engage in specific receptor interactions. This compound serves as a valuable starting material for creating diverse chemical libraries due to its two reactive functional groups: the secondary amine of the piperidine ring and the primary hydroxyl group of the ethanol substituent. By modifying these sites, researchers can systematically alter the steric, electronic, and lipophilic properties of the molecule, which can in turn modulate its biological activity.

This application note details two robust derivatization strategies—acylation and sulfonylation—that can be applied to this compound. It also provides protocols for two fundamental biological assays: an enzyme inhibition assay using acetylcholinesterase (AChE) as an example, and a cell-based cytotoxicity assay (MTT assay). These assays are frequently employed in early-stage drug discovery to assess the potential efficacy and toxicity of novel compounds.

Derivatization Strategies and Protocols

The hydroxyl and secondary amine groups of this compound can be selectively or dually functionalized. The following protocols describe common acylation and sulfonylation reactions.

Acylation of this compound

Acylation introduces an acyl group onto the piperidine nitrogen and/or the hydroxyl group, forming an amide and/or an ester, respectively. This modification can significantly impact the compound's hydrogen bonding capacity, polarity, and metabolic stability.

Experimental Protocol: Acylation with an Acid Chloride

  • Dissolution: Dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM) (0.1 M).

  • Base Addition: Add triethylamine (TEA) (2.2 eq) to the solution and stir for 5 minutes at room temperature.

  • Acylating Agent: Slowly add the desired acid chloride (e.g., benzoyl chloride) (2.1 eq) dropwise to the reaction mixture at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor reaction progress by thin-layer chromatography (TLC) or LC-MS.

  • Work-up: Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., ethyl acetate/hexanes) to yield the acylated derivative.

Sulfonylation of this compound

Sulfonylation introduces a sulfonyl group, typically onto the piperidine nitrogen, to form a sulfonamide. Sulfonamides are generally stable and can act as hydrogen bond acceptors, influencing the compound's interaction with biological targets.

Experimental Protocol: Sulfonylation with a Sulfonyl Chloride

  • Dissolution: Dissolve this compound (1.0 eq) in anhydrous DCM (0.1 M).

  • Base Addition: Add pyridine (3.0 eq) to the solution and stir for 5 minutes at room temperature.

  • Sulfonylating Agent: Slowly add the desired sulfonyl chloride (e.g., dansyl chloride) (1.2 eq) to the reaction mixture at 0 °C.

  • Reaction: Stir the reaction at room temperature for 12-24 hours. Monitor the reaction by TLC or LC-MS.

  • Work-up: Dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated aqueous sodium bicarbonate, and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography on silica gel (e.g., ethyl acetate/hexanes gradient) to obtain the sulfonated derivative.

Data Presentation: Representative Derivatization and Activity Data

The following table summarizes hypothetical quantitative data for a small library of this compound derivatives.

Derivative IDDerivatization ReagentReaction Yield (%)Purity (LC-MS, %)AChE Inhibition IC50 (µM)
AC-01 Benzoyl Chloride85>9815.2
AC-02 Acetyl Chloride92>9945.8
SU-01 Dansyl Chloride78>975.6
SU-02 Tosyl Chloride81>9822.1

Biological Assay Protocols

In Vitro Enzyme Inhibition Assay: Acetylcholinesterase (AChE)

This protocol is adapted from the Ellman's method for measuring AChE activity.

Protocol:

  • Reagent Preparation: Prepare solutions of acetylthiocholine iodide (ATCI), 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), and AChE enzyme in a suitable buffer (e.g., 0.1 M phosphate buffer, pH 8.0).

  • Compound Preparation: Prepare stock solutions of the test derivatives in DMSO and make serial dilutions in the assay buffer.

  • Assay Plate Setup: In a 96-well plate, add 25 µL of the compound dilutions, 50 µL of DTNB solution, and 25 µL of AChE enzyme solution. Include wells for a positive control (e.g., physostigmine) and a negative control (DMSO vehicle).

  • Incubation: Incubate the plate at 37 °C for 15 minutes.

  • Reaction Initiation: Add 25 µL of the ATCI substrate to each well to start the reaction.

  • Measurement: Immediately measure the absorbance at 412 nm every minute for 10 minutes using a microplate reader.

  • Data Analysis: Calculate the rate of reaction for each well. Determine the percent inhibition for each compound concentration and calculate the IC50 value by fitting the data to a dose-response curve.

Cell-Based Cytotoxicity Assay: MTT Assay

This assay measures the metabolic activity of cells as an indicator of cell viability.

Protocol:

  • Cell Seeding: Seed a human cell line (e.g., HeLa) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37 °C in a 5% CO2 atmosphere.

  • Compound Treatment: Treat the cells with various concentrations of the test derivatives (prepared from DMSO stocks) and incubate for 24-48 hours. Include a positive control (e.g., doxorubicin) and a vehicle control (DMSO).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37 °C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the CC50 (cytotoxic concentration 50%) value for each compound.

Visualizations

experimental_workflow cluster_synthesis Chemical Synthesis cluster_assay Biological Assays cluster_analysis Data Analysis start This compound derivatization Derivatization (Acylation / Sulfonylation) start->derivatization purification Purification (Chromatography) derivatization->purification library Derivative Library purification->library enzyme_assay Enzyme Inhibition Assay (e.g., AChE) library->enzyme_assay cell_assay Cytotoxicity Assay (e.g., MTT) library->cell_assay sar_analysis SAR Analysis enzyme_assay->sar_analysis cell_assay->sar_analysis hit_id Hit Identification sar_analysis->hit_id

Caption: Experimental workflow from derivatization to hit identification.

signaling_pathway receptor Receptor kinase1 Kinase 1 receptor->kinase1 Activates kinase2 Kinase 2 kinase1->kinase2 Phosphorylates transcription_factor Transcription Factor kinase2->transcription_factor Activates cellular_response Cellular Response (e.g., Proliferation, Apoptosis) transcription_factor->cellular_response derivative Piperidyl-ethanol Derivative derivative->kinase2 Inhibits

Caption: Hypothetical inhibition of a kinase signaling pathway.

Application Notes and Protocols for the Use of N-Boc-4-piperidineethanol in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of non-standard structural motifs into peptides is a cornerstone of modern peptidomimetic design and drug discovery. These modifications can enhance proteolytic stability, introduce conformational constraints for improved receptor affinity and selectivity, and optimize pharmacokinetic profiles. N-Boc-4-piperidineethanol is a bifunctional building block that offers a unique opportunity to modify peptides by introducing a piperidine ring tethered by an ethyl ether linkage. The piperidine scaffold is a privileged structure in medicinal chemistry, frequently found in approved drugs, and its incorporation can impart desirable pharmacological properties.[1][2][3]

This document provides detailed application notes and experimental protocols for the incorporation of N-Boc-4-piperidineethanol into peptide sequences via side-chain modification on a solid support. The primary method described is the on-resin Mitsunobu reaction, a versatile and mild protocol for forming ether linkages under conditions compatible with standard solid-phase peptide synthesis (SPPS).[4][5]

Core Applications

The introduction of an N-Boc-4-piperidineethanol moiety onto a peptide side chain can serve several strategic purposes in peptide and drug development:

  • Scaffold for Peptidomimetics: The piperidine ring can serve as a rigid scaffold to mimic secondary structures, such as β-turns, which are often crucial for biological activity.

  • Modulation of Physicochemical Properties: The addition of this moiety can alter the lipophilicity and polarity of the peptide, potentially improving its solubility, membrane permeability, and overall ADME (absorption, distribution, metabolism, and excretion) properties.

  • Introduction of a Functional Handle: The Boc-protected nitrogen on the piperidine ring can be deprotected post-synthesis to allow for further functionalization, enabling the creation of more complex and diverse peptide conjugates.

  • Pharmacophore Incorporation: The piperidine motif is a key pharmacophore in many bioactive molecules, and its inclusion can enhance the interaction of the peptide with its biological target.[6][7] N-Boc-4-piperidineethanol itself is a precursor in the synthesis of various pharmacologically active compounds, including kinase inhibitors and receptor antagonists.[][]

Experimental Protocols

The following protocols detail the on-resin incorporation of N-Boc-4-piperidineethanol onto a peptide containing a suitable amino acid for side-chain etherification (e.g., Aspartic acid or Glutamic acid) using Fmoc/tBu chemistry.

Protocol 1: Solid-Phase Peptide Synthesis (SPPS)

Standard Fmoc-SPPS is used to assemble the desired peptide sequence on a solid support. For side-chain modification of an acidic residue, an orthogonal protecting group that can be selectively removed on-resin is required. In this protocol, we will use Fmoc-Asp(OAll)-OH or Fmoc-Glu(OAll)-OH, where the allyl (All) ester is orthogonal to the acid-labile side-chain protecting groups and the base-labile Fmoc group.

  • Resin Swelling: Swell the Rink Amide resin in N,N-dimethylformamide (DMF) for 30-60 minutes in a reaction vessel.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (v/v) for 5 minutes, drain, and then treat with fresh 20% piperidine in DMF for 15 minutes to remove the Fmoc protecting group from the resin. Wash the resin thoroughly with DMF (5x), isopropanol (IPA) (3x), and dichloromethane (DCM) (3x).

  • Amino Acid Coupling: Couple the desired Fmoc-protected amino acids sequentially. For each coupling cycle:

    • Pre-activate a solution of the Fmoc-amino acid (3 eq.), HCTU (2.9 eq.), and DIPEA (6 eq.) in DMF for 5-10 minutes.

    • Add the activated amino acid solution to the deprotected resin and agitate for 1-2 hours at room temperature.

    • Monitor the coupling completion using a Kaiser test.

    • Wash the resin with DMF (5x).

  • Fmoc Deprotection: Repeat the Fmoc deprotection step as described in step 2.

  • Peptide Elongation: Continue the coupling and deprotection cycles until the desired peptide sequence, including the Fmoc-Asp(OAll)-OH or Fmoc-Glu(OAll)-OH residue, is assembled.

Protocol 2: On-Resin Allyl Deprotection

This step selectively removes the allyl protecting group from the side chain of the Asp or Glu residue, exposing a free carboxylic acid for the subsequent etherification reaction.

  • Resin Preparation: After the final Fmoc deprotection of the N-terminal amino acid, wash the peptide-resin with DCM and then with anhydrous THF.

  • Deprotection Cocktail: Prepare a solution of Pd(PPh₃)₄ (0.25 eq.) and PhSiH₃ (10 eq.) in anhydrous DCM.

  • Deprotection Reaction: Add the deprotection cocktail to the resin and agitate the mixture under an inert atmosphere (e.g., nitrogen or argon) for 2 hours at room temperature.

  • Washing: Wash the resin thoroughly with DCM (5x), DMF (5x), and finally with anhydrous THF (3x) to remove the palladium catalyst and silane byproducts.

Protocol 3: On-Resin Mitsunobu Reaction for Etherification

This protocol describes the coupling of N-Boc-4-piperidineethanol to the deprotected side-chain carboxyl group of the resin-bound peptide.

  • Resin Swelling: Swell the peptide-resin with the free side-chain carboxyl group in anhydrous tetrahydrofuran (THF) for 30 minutes.

  • Reagent Solution Preparation: In a separate vial, dissolve N-Boc-4-piperidineethanol (5 eq.) and triphenylphosphine (PPh₃) (5 eq.) in anhydrous THF.

  • Reaction Initiation: Add the solution from step 2 to the resin-containing reaction vessel.

  • DIAD Addition: Cool the reaction vessel to 0 °C in an ice bath. Slowly add diisopropyl azodicarboxylate (DIAD) (5 eq.) dropwise to the reaction mixture.

  • Reaction Progression: Allow the reaction to warm to room temperature and agitate for 12-24 hours.

  • Monitoring: Monitor the reaction progress by taking a small sample of the resin, cleaving the peptide, and analyzing it by LC-MS.

  • Washing: After completion, wash the resin thoroughly with THF (5x), DMF (5x), and DCM (5x) to remove excess reagents and byproducts (triphenylphosphine oxide and the hydrazine derivative).

Protocol 4: Final Cleavage and Deprotection
  • Resin Preparation: Wash the modified peptide-resin with DCM and dry it under vacuum for at least 1 hour.

  • Cleavage Cocktail: Prepare a cleavage cocktail of Trifluoroacetic acid (TFA) / Triisopropylsilane (TIS) / Water (95:2.5:2.5, v/v/v).

  • Cleavage: Add the cleavage cocktail to the dried resin and agitate for 2-3 hours at room temperature. This step will cleave the peptide from the resin and remove the Boc and other acid-labile side-chain protecting groups.

  • Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the crude peptide by adding the filtrate to a 10-fold volume of cold diethyl ether.

  • Isolation and Purification: Centrifuge the mixture to pellet the peptide. Wash the peptide pellet with cold diethyl ether twice. Dry the crude peptide pellet under vacuum. The peptide can then be purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

Data Presentation

Parameter Value/Description Notes
Building Block N-Boc-4-piperidineethanolPurity: >97%
CAS Number 89151-44-0
Molecular Formula C₁₂H₂₃NO₃
Molecular Weight 229.32 g/mol
Amino Acid for Modification Fmoc-Asp(OAll)-OH / Fmoc-Glu(OAll)-OHOrthogonal protection is key.
Mitsunobu Reagents PPh₃, DIADTriphenylphosphine and Diisopropyl azodicarboxylate.
Reagent Equivalents (Mitsunobu) 5 eq. of each reagentRelative to the resin loading.
Solvent for Mitsunobu Anhydrous THFEnsure anhydrous conditions for optimal reaction.
Reaction Time (Mitsunobu) 12-24 hoursMonitor for completion.
Cleavage Cocktail TFA/TIS/H₂O (95:2.5:2.5)Standard for Fmoc/tBu chemistry.

Visualizations

Experimental_Workflow SPPS 1. Standard Fmoc-SPPS (Incorporate Fmoc-Asp(OAll)-OH) Allyl_Deprotection 2. On-Resin Allyl Deprotection (Pd(PPh3)4, PhSiH3) SPPS->Allyl_Deprotection Mitsunobu 3. On-Resin Mitsunobu Reaction (N-Boc-4-piperidineethanol, PPh3, DIAD) Allyl_Deprotection->Mitsunobu Cleavage 4. Cleavage and Global Deprotection (TFA Cocktail) Mitsunobu->Cleavage Purification 5. Purification (RP-HPLC) Cleavage->Purification Final_Product Final Piperidine-Modified Peptide Purification->Final_Product

Caption: General workflow for the synthesis of a piperidine-modified peptide.

Signaling_Pathway cluster_0 Peptide Design Rationale cluster_1 Desired Outcomes Peptide Native Peptide Target Biological Target (e.g., Receptor, Enzyme) Peptide->Target Binding Modified_Peptide Piperidine-Modified Peptide Modified_Peptide->Target Enhanced Binding / Modulated Activity Improved_PK Improved Pharmacokinetics Modified_Peptide->Improved_PK Increased_Stability Increased Proteolytic Stability Modified_Peptide->Increased_Stability Enhanced_Affinity Enhanced Receptor Affinity Modified_Peptide->Enhanced_Affinity

Caption: Rationale for incorporating N-Boc-4-piperidineethanol into peptides.

References

Troubleshooting & Optimization

optimizing reaction conditions for 1-(4-Piperidyl)ethanol synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 1-(4-Piperidyl)ethanol. The information is designed to help optimize reaction conditions, mitigate common experimental issues, and ensure high-yield, high-purity outcomes.

Troubleshooting Guide

This guide addresses specific problems that may be encountered during the synthesis of this compound and its precursors.

Question 1: Why is the yield of my final product, this compound, consistently low?

Answer: Low yields can result from several factors, primarily related to incomplete reactions, side reactions, or suboptimal reaction conditions.

  • Potential Causes & Troubleshooting Steps:

    • Incomplete Reaction: The reducing agent may be insufficient, or the reaction time and temperature may not be optimal. For reductions of piperidone precursors, ensure the reducing agent (e.g., NaBH₄) is added in an appropriate molar excess and that the reaction is monitored to completion via TLC or GC.[1][2]

    • Catalyst Deactivation (for Hydrogenation): In catalytic hydrogenation of pyridine precursors, the catalyst (e.g., Pd/C, Ruthenium) can be poisoned by impurities in the starting material or solvent.[3] Using high-purity, properly dried solvents and fresh catalyst is crucial. The addition of acetic acid has been shown to improve yields and reaction rates in some cases.[3]

    • Side Reactions: The formation of byproducts consumes starting material and complicates purification. Common side reactions include over-reduction or polymerization of starting materials, especially under harsh acidic or high-temperature conditions.[2]

    • Suboptimal pH during Workup: For reactions involving borohydrides, the workup procedure is critical. After the reaction, hydrolysis with acid followed by basification (e.g., with NaOH) to a strongly alkaline pH is necessary to decompose the borate complexes and isolate the product.[1]

Question 2: I'm observing significant byproduct formation. What are the likely side reactions and how can I prevent them?

Answer: Byproduct formation is a common issue that can significantly impact yield and purity.

  • Potential Causes & Troubleshooting Steps:

    • Solvent Participation: When using protic solvents like ethanol for reductions or nucleophilic substitutions, the solvent itself can act as a nucleophile, leading to undesired ethylated byproducts.[4] Consider using a less reactive solvent like THF or 1,4-dioxane if this is suspected.[1]

    • Over-reduction: In catalytic hydrogenations, if the starting material is an N-benzyl-4-piperidone, harsh conditions can lead to debenzylation in addition to the ketone reduction.[5] Conditions should be carefully controlled to achieve selective reduction.

    • Polymerization of Precursors: Some starting materials, such as those containing furan or pyridine rings, can be sensitive to strong acids and high temperatures, leading to the formation of polymeric tars.[2] Using milder reaction conditions and purified reagents can mitigate this.[2]

Question 3: My catalytic hydrogenation of the pyridine ring is slow or has stalled. What should I do?

Answer: Catalytic hydrogenation requires careful control of several parameters to be effective.

  • Potential Causes & Troubleshooting Steps:

    • Insufficient Pressure or Temperature: Hydrogenation of a pyridine ring is more challenging than a simple double bond and typically requires elevated temperature and pressure.[6] Hydrogen pressures of at least 500 psig, and more preferably around 1000 psig, are recommended, with temperatures ranging from 90°C to 120°C.[6]

    • Catalyst Poisoning: As mentioned, catalyst activity is paramount. Ensure the substrate is pure and consider filtering it through a plug of silica or alumina before the reaction if impurities are suspected.

    • Poor Agitation: Effective mixing is essential to ensure proper contact between the substrate, hydrogen gas, and the solid catalyst. Ensure the stirring or shaking of the reaction vessel is vigorous.

Question 4: What is the most effective method for purifying the final this compound product?

Answer: The choice of purification method depends on the scale of the synthesis and the nature of the impurities.[7]

  • Recommended Purification Techniques:

    • Distillation under Reduced Pressure: this compound is a relatively high-boiling liquid. Vacuum distillation is a highly effective method for separating it from non-volatile impurities and residual solvent.[1]

    • Column Chromatography: For removing closely related impurities that are difficult to separate by distillation, silica gel column chromatography can be employed.[7] A solvent system such as ethyl acetate/methanol or dichloromethane/methanol with a small amount of amine (e.g., triethylamine) to prevent tailing is often effective.

    • Recrystallization as a Salt: The product can be converted to its hydrochloride salt by treating an ethereal solution with HCl gas.[5] The resulting crystalline solid can be purified by recrystallization from a solvent mixture like ethanol-ether, and the free base can be regenerated afterward.[5]

Frequently Asked Questions (FAQs)

Q1: Which synthetic route is best for industrial-scale production? A1: For industrial applications, catalytic hydrogenation of the corresponding pyridine derivative is often preferred.[8] This method avoids the use of expensive and hazardous hydride reagents like LiAlH₄ and can be performed in a continuous flow process.[9][10] The reduction of N-substituted-4-piperidones with sodium borohydride is also a viable and cost-effective method with milder reaction conditions.[1]

Q2: What is a common starting material for the synthesis of this compound? A2: Common precursors include 4-acetylpyridine, 4-pyridinecarboxaldehyde, or N-substituted-4-piperidones.[1][11] Another route involves the reduction of 4-piperidine acetic acid.[9] The choice depends on the availability and cost of the starting materials and the desired overall synthetic strategy.

Q3: Are there any specific safety precautions I should take? A3: Standard laboratory safety procedures should be followed. When working with hydride reducing agents (NaBH₄, LiAlH₄), ensure reactions are conducted under an inert atmosphere and away from water. Catalytic hydrogenations involve flammable hydrogen gas and require the use of a properly rated pressure vessel (autoclave).[12] Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Data Presentation: Comparison of Synthesis Methods

The following table summarizes various reaction conditions for synthesizing piperidyl alcohols, providing a basis for comparison and optimization.

Starting MaterialReagents / CatalystSolventTemperature (°C)Time (h)Yield (%)Citation
N-Methyl-4-piperidone HClNaBH₄ / Macroporous ResinEthanolRoom Temp185.1[1]
4-AcetylpyridineFormic Acid / Triethylamine / Pd(0)EnCatEthyl Acetate241899 (for pyridyl ethanol)[11]
4-PyridinecarboxaldehydeMethylmagnesium BromideNot SpecifiedNot SpecifiedNot SpecifiedNot Specified[11]
2-(2-hydroxyethyl)pyridineHydrogenation Catalyst (e.g., Ru, Pd)Alcohol or Water90 - 120VariesHigh[6][8]
4-Piperidine Acetic AcidLithium Tetrahydride (LiAlH₄)Anhydrous THF25OvernightNot Specified[9]
PiperidineEthylene Oxide / Sodium CatalystPiperidine1002.5 - 1077 - 83 (for N-ethyl derivative)[12]

Experimental Protocols

Protocol 1: Synthesis via Reduction of N-Methyl-4-piperidone Hydrochloride

This protocol is adapted from patent CN100488949C.[1]

  • Dissolution: Dissolve 7.5 g of N-methyl-4-piperidone hydrochloride in 100 mL of ethanol in a round-bottom flask equipped with a magnetic stirrer.

  • Resin Addition: Add 30 g of a macroporous cation exchange resin (e.g., Amberlyst-15) to the solution and stir to create a uniform suspension.

  • Reduction: Slowly add 3.0 g of sodium borohydride (NaBH₄) powder to the mixture. Stir the resulting milky white suspension for 1 hour at room temperature. Monitor the reaction progress by TLC.

  • Hydrolysis: Upon completion, add 50 mL of 1M hydrochloric acid to hydrolyze the reaction and quench any remaining NaBH₄.

  • Basification & Isolation: Cool the flask in an ice bath and adjust the pH to strongly alkaline using a concentrated NaOH solution.

  • Filtration: Filter the mixture by suction to remove the resin. Wash the collected resin with ethanol (2 x 60 mL).

  • Extraction: Combine the filtrates and concentrate them by rotary evaporation to remove the ethanol. Extract the remaining aqueous concentrate with a 5:1 mixture of ethyl acetate and ethanol (4 x 60 mL).

  • Purification: Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and remove the solvent by rotary evaporation. Purify the crude product by vacuum distillation to yield the final product.

Protocol 2: Synthesis via Catalytic Hydrogenation of 2-(pyridin-4-yl)ethanol

This is a general procedure based on established methods for pyridine ring hydrogenation.[6][8]

  • Setup: To a high-pressure autoclave, add 2-(pyridin-4-yl)ethanol, a suitable solvent (e.g., methanol or ethanol), and a hydrogenation catalyst (e.g., 5% Ruthenium on Carbon, 5-10% w/w).[6]

  • Inerting: Seal the autoclave and purge it several times with nitrogen gas, followed by several purges with hydrogen gas.

  • Reaction: Pressurize the autoclave with hydrogen to the desired pressure (e.g., 1000 psig). Begin stirring and heat the reaction mixture to the target temperature (e.g., 100-120°C).[6]

  • Monitoring: Monitor the reaction by observing the uptake of hydrogen from the gas reservoir. The reaction is complete when hydrogen uptake ceases.

  • Workup: Cool the reactor to room temperature and carefully vent the excess hydrogen pressure. Purge the vessel with nitrogen.

  • Isolation: Open the reactor and filter the reaction mixture through a pad of celite to remove the catalyst.

  • Purification: Remove the solvent from the filtrate under reduced pressure. The resulting crude this compound can be purified by vacuum distillation.

Visualizations

experimental_workflow cluster_prep Reaction Preparation cluster_reaction Synthesis cluster_workup Workup & Isolation cluster_purification Purification start Dissolve N-Methyl-4-piperidone HCl in Ethanol add_resin Add Macroporous Resin & Stir start->add_resin add_nabh4 Slowly Add NaBH₄ add_resin->add_nabh4 react Stir at RT for 1h (Monitor by TLC) add_nabh4->react quench Quench with 1M HCl react->quench basify Basify with NaOH in Ice Bath quench->basify filter Filter to Remove Resin basify->filter extract Concentrate & Extract with EtOAc/EtOH filter->extract dry Dry Organic Phase (Na₂SO₄) extract->dry purify Vacuum Distillation dry->purify product Pure this compound purify->product

troubleshooting_guide start Problem: Low Yield or Impure Product q1 Is the reaction incomplete? start->q1 Check Conversion q2 Are significant side products observed? start->q2 Analyze by GC/TLC ans_other Improper workup or purification. -> Verify pH, check extraction/distillation. start->ans_other If conversion is high and no side products q1->q2 No ans1a Insufficient reducing agent or time. -> Increase equivalents or extend time. q1->ans1a Yes ans1b Suboptimal temperature. -> Adjust temperature as per protocol. q1->ans1b Yes q3 Is this a catalytic hydrogenation reaction? q2->q3 No ans2a Solvent participation (e.g., ethanol). -> Use an aprotic solvent (THF). q2->ans2a Yes ans2b Precursor polymerization. -> Use milder conditions, purify starting material. q2->ans2b Yes ans3a Catalyst poisoned or inactive. -> Use fresh catalyst, purify substrate. q3->ans3a Yes ans3b Incorrect H₂ pressure or temperature. -> Increase pressure/temp as needed. q3->ans3b Yes

References

Technical Support Center: Chromatographic Purification of 1-(4-Piperidyl)ethanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges during the chromatographic purification of 1-(4-Piperidyl)ethanol.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in the chromatographic purification of this compound?

A1: The primary challenges stem from the basic nature of the piperidine ring and the polarity of the hydroxyl group. These characteristics can lead to:

  • Peak Tailing: Strong interactions between the basic amine and acidic residual silanol groups on silica-based stationary phases are a common cause of peak tailing.[1][2]

  • Poor Resolution: Co-elution with structurally similar impurities, such as starting materials or by-products, can make achieving baseline separation difficult.

  • Low Recovery: Irreversible adsorption of the analyte onto the stationary phase or degradation during the purification process can result in low product recovery.

  • Method Reproducibility: Minor variations in mobile phase pH or column condition can lead to significant shifts in retention time and peak shape, affecting the reproducibility of the method.

Q2: Which chromatographic mode is most suitable for purifying this compound?

A2: The choice of chromatographic mode depends on the specific impurities and the desired scale of purification.

  • Reversed-Phase (RP) HPLC: This is the most common technique. Using a C18 or C8 column with an aqueous-organic mobile phase is a good starting point. However, careful control of the mobile phase pH is crucial to manage the ionization state of the analyte and minimize silanol interactions.[2]

  • Hydrophilic Interaction Chromatography (HILIC): HILIC can be an effective alternative for this polar compound, especially if impurities are less polar. It uses a polar stationary phase and a mobile phase with a high concentration of a less polar organic solvent.

  • Normal-Phase (NP) HPLC: While less common for this type of molecule, NP-HPLC can be used, particularly for separating isomers or when dealing with very non-polar impurities.

  • Ion-Exchange Chromatography (IEC): Given the basic nature of the piperidine nitrogen, cation-exchange chromatography can be a powerful tool for purification, as it separates molecules based on their charge.[3][4][5]

Q3: What type of column is recommended for the reversed-phase purification of this compound?

A3: For reversed-phase HPLC, it is advisable to use a modern, high-purity silica column that has been end-capped to reduce the number of accessible silanol groups.[1] Columns specifically designed for the analysis of basic compounds, often featuring hybrid particle technology or a charged surface, can provide significantly improved peak shape and performance.

Troubleshooting Guide

Issue 1: Severe Peak Tailing

Q: My chromatogram for this compound shows severe peak tailing in reversed-phase HPLC. What are the potential causes and how can I fix it?

A: Peak tailing for basic compounds like this compound is typically caused by secondary interactions with the stationary phase. Here’s a step-by-step troubleshooting approach:

  • Step 1: Adjust Mobile Phase pH: The primary cause of tailing is the interaction of the protonated piperidine ring with ionized, acidic silanol groups on the silica support.[1][2]

    • Low pH (2-3): At low pH, the analyte is fully protonated, but the silanol groups are also protonated (neutral), which minimizes ionic interactions.[2]

    • Mid pH (3-7): This range should generally be avoided as silanols are partially ionized, leading to strong secondary interactions.

    • High pH (8-10): At high pH, the analyte may be neutral, and the silanols are fully ionized. While this can work, it requires a pH-stable column (e.g., hybrid or polymer-based) to prevent degradation of the silica stationary phase.[6]

  • Step 2: Add a Mobile Phase Modifier:

    • Competitive Base: Adding a small amount of a competitive base, like triethylamine (TEA), to the mobile phase can saturate the active silanol sites, reducing their interaction with the analyte.[7]

    • Buffer Concentration: Increasing the buffer concentration in the mobile phase can also help to mask residual silanol interactions and improve peak shape.[1]

  • Step 3: Evaluate the Column:

    • Use an End-Capped Column: Ensure you are using a high-quality, end-capped column designed for basic compounds.[1]

    • Column Overload: Injecting too much sample can lead to peak distortion. Try diluting the sample to see if the peak shape improves.[1]

    • Column Degradation: If the column is old or has been used with aggressive mobile phases, the packing material may be compromised. Consider replacing the column or using a guard column to protect it.

  • Step 4: Increase Column Temperature: Raising the column temperature can improve mass transfer kinetics and reduce the strength of secondary interactions, leading to sharper peaks.

Issue 2: Poor Resolution Between this compound and Impurities

Q: I am unable to separate my target compound from a closely eluting impurity. How can I improve the resolution?

A: Improving resolution requires optimizing the selectivity, efficiency, or retention of your method.

  • Optimize Mobile Phase Composition:

    • Change Organic Modifier: Switching from acetonitrile to methanol (or vice versa) can alter the selectivity of the separation, as they have different interactions with the analyte and stationary phase.

    • Adjust pH: A small change in the mobile phase pH can significantly impact the retention of ionizable impurities, potentially improving separation.

  • Modify Stationary Phase:

    • Different C18 Column: Not all C18 columns are the same. Try a column from a different manufacturer or one with a different bonding chemistry.

    • Phenyl-Hexyl or Cyano Phase: A stationary phase with a different chemistry, such as a phenyl-hexyl or cyano phase, can offer alternative selectivity.

  • Adjust Chromatographic Parameters:

    • Gradient Optimization: If using a gradient, try making it shallower to increase the separation between closely eluting peaks.

    • Reduce Flow Rate: Lowering the flow rate can increase column efficiency and improve resolution, though it will also increase the run time.

Quantitative Data Summary

Table 1: Starting Conditions for Reversed-Phase HPLC Method Development

ParameterCondition 1 (Low pH)Condition 2 (High pH)
Column C18, 250 x 4.6 mm, 5 µm (End-capped)pH-stable C18 or Hybrid, 250 x 4.6 mm, 5 µm
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in Water10 mM Ammonium Bicarbonate in Water, pH 9.5
Mobile Phase B AcetonitrileAcetonitrile
Gradient 5% to 95% B over 20 minutes5% to 95% B over 20 minutes
Flow Rate 1.0 mL/min1.0 mL/min
Temperature 30 °C30 °C
Detection UV at 210 nmUV at 210 nm
Injection Volume 10 µL10 µL

Note: These are starting points and will require optimization for specific impurity profiles.

Experimental Protocols

Protocol 1: Reversed-Phase HPLC Purification (Low pH)
  • Mobile Phase Preparation:

    • Prepare Mobile Phase A: Add 1 mL of Trifluoroacetic Acid (TFA) to 1 L of HPLC-grade water.

    • Prepare Mobile Phase B: Use HPLC-grade acetonitrile.

    • Filter both mobile phases through a 0.45 µm membrane filter and degas for 15 minutes.

  • System Preparation:

    • Install a suitable C18 column (e.g., 250 x 4.6 mm, 5 µm).

    • Purge the HPLC system with the mobile phase.

    • Equilibrate the column with 95% Mobile Phase A and 5% Mobile Phase B for at least 30 minutes or until a stable baseline is achieved.

  • Sample Preparation:

    • Dissolve the crude this compound in a mixture of water and acetonitrile to a concentration of approximately 1 mg/mL.

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Set the flow rate to 1.0 mL/min.

    • Set the column temperature to 30°C.

    • Set the UV detector to 210 nm.

    • Inject the sample and run the gradient method (e.g., 5% to 95% B over 20 minutes).

Visualizations

Troubleshooting Workflow for Peak Tailing

G start Peak Tailing Observed ph_check Is Mobile Phase pH Optimized? (Low pH: 2-3 or High pH: >8) start->ph_check adjust_ph Adjust pH (e.g., add 0.1% TFA) ph_check->adjust_ph No modifier_check Is a Modifier Used? (e.g., TEA) ph_check->modifier_check  Yes adjust_ph->ph_check add_modifier Add Modifier (e.g., 0.1% TEA) modifier_check->add_modifier No column_check Is the Column Appropriate? (End-capped, not overloaded/old) modifier_check->column_check  Yes add_modifier->modifier_check change_column Use End-Capped Column or Reduce Sample Load column_check->change_column No temp_check Is Temperature Optimized? column_check->temp_check  Yes change_column->column_check increase_temp Increase Temperature (e.g., to 40°C) temp_check->increase_temp No end_node Peak Shape Improved temp_check->end_node  Yes increase_temp->temp_check

Caption: A logical workflow for troubleshooting peak tailing issues.

Analyte-Stationary Phase Interaction

G cluster_0 Silica Stationary Phase cluster_1 Mobile Phase silanol Deprotonated Silanol (Si-O⁻) silica Silica Surface analyte Protonated Analyte (Piperidyl-NH₂⁺) analyte->silanol Strong Ionic Interaction (Causes Tailing)

Caption: Interaction causing peak tailing of basic analytes.

References

Technical Support Center: Synthesis of 1-(4-Piperidyl)ethanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield and purity of 1-(4-Piperidyl)ethanol synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The most prevalent and practical laboratory-scale methods for synthesizing this compound involve the reduction of 4-acetylpyridine. The two primary approaches are:

  • Catalytic Hydrogenation: This method involves the reduction of the pyridine ring and the ketone functionality simultaneously using a metal catalyst (e.g., Platinum(IV) oxide, Palladium on carbon) under a hydrogen atmosphere.[1]

  • Sodium Borohydride (NaBH₄) Reduction: This is a chemoselective method where NaBH₄ is used to reduce the ketone group of 4-acetylpyridine to a hydroxyl group. This is typically followed by a separate step to reduce the pyridine ring if the fully saturated piperidine is desired.[2][3]

Q2: I am observing a low yield in my catalytic hydrogenation of 4-acetylpyridine. What are the potential causes?

A2: Low yields in the catalytic hydrogenation of pyridine derivatives can stem from several factors:

  • Catalyst Poisoning: The nitrogen atom in the pyridine ring can act as a catalyst poison, reducing its activity.[1]

  • Incomplete Reaction: Insufficient reaction time, hydrogen pressure, or catalyst loading can lead to incomplete conversion of the starting material.

  • Side Reactions: At elevated temperatures, side reactions such as polymerization or decomposition can occur.[4]

  • Azeotrope Formation during Purification: Piperidine and any unreacted pyridine can form a minimum-boiling azeotrope, making complete separation by simple distillation challenging.[5]

Q3: My NaBH₄ reduction of 4-acetylpyridine is sluggish and gives a low yield. What should I check?

A3: Several factors can contribute to a poor outcome with NaBH₄ reduction:

  • Reagent Quality: Sodium borohydride can decompose over time, especially if exposed to moisture. Using old or improperly stored reagent will reduce its effectiveness.

  • Solvent Choice: The choice of solvent is crucial. Protic solvents like methanol or ethanol are commonly used and can influence the reaction rate.[2]

  • Temperature: While often run at room temperature or below, some substrates may require slightly elevated temperatures for a reasonable reaction rate, but this can also lead to side reactions.

  • Workup Procedure: Inefficient quenching of the reaction and extraction of the product can lead to significant losses.

Q4: What are the common impurities I should look for in my final product?

A4: Common impurities depend on the synthetic route but can include:

  • Unreacted 4-acetylpyridine: Indicates an incomplete reaction.

  • Partially reduced intermediates: For example, 1-(pyridin-4-yl)ethanol if the pyridine ring is not fully hydrogenated.

  • Byproducts from side reactions: Such as 4,4'-bipyridine from certain reduction methods.[1]

  • Residual Solvents: From the reaction or purification steps.

  • Water: Can be a significant impurity, especially after aqueous workup procedures.[1]

Q5: How can I best purify the final this compound product?

A5: The purification method depends on the scale and the nature of the impurities.

  • Distillation: Fractional distillation under reduced pressure is effective for separating the product from less volatile or more volatile impurities.

  • Column Chromatography: This technique offers high resolution for removing a wide range of impurities, especially those with similar boiling points to the product.

  • Recrystallization: If the product is a solid at room temperature or can be converted to a solid salt (e.g., hydrochloride), recrystallization is a cost-effective method for achieving high purity.

  • Acid-Base Extraction: This can be used to separate the basic piperidine product from neutral or acidic impurities.[1]

Troubleshooting Guides

Catalytic Hydrogenation of 4-Acetylpyridine
Issue Potential Cause Troubleshooting Steps
Low Yield / Incomplete Reaction Catalyst poisoning by the pyridine nitrogen.- Increase catalyst loading (e.g., from 1 mol% to 5 mol%).[6]- Use an acidic solvent like glacial acetic acid to protonate the pyridine, which can facilitate reduction.[1]
Insufficient hydrogen pressure or reaction time.- Increase hydrogen pressure (e.g., 50-70 bar).[7]- Extend the reaction time and monitor progress by TLC or GC-MS.[6]
Formation of Side Products High reaction temperature.- Lower the reaction temperature. Many hydrogenations can proceed at room temperature.[4]
Over-reduction or hydrogenolysis of the hydroxyl group.- Choose a milder catalyst or optimize reaction conditions (lower temperature, shorter time).
Difficulty in Product Isolation Azeotrope formation between piperidine and pyridine.- Use azeotropic distillation with an entrainer like water or toluene.[5]- Convert the piperidine to a salt (e.g., with CO₂) to facilitate separation from pyridine by filtration.[5]
Sodium Borohydride Reduction of 4-Acetylpyridine
Issue Potential Cause Troubleshooting Steps
Low Yield / Sluggish Reaction Poor quality of NaBH₄.- Use a fresh bottle of NaBH₄ or test the activity of the current batch on a simple ketone.
Suboptimal solvent.- While methanol and ethanol are common, consider a co-solvent like THF to improve the solubility of the starting material.[2]
Inefficient quenching and workup.- Ensure the reaction is properly quenched with a dilute acid (e.g., 1M HCl) or saturated ammonium chloride solution at a low temperature (0 °C) before extraction.[2]- Perform multiple extractions with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).[8]
Formation of Borate Esters Incomplete hydrolysis during workup.- After quenching, ensure the mixture is stirred for a sufficient time (e.g., 2 hours) to fully hydrolyze the borate esters before extraction.[2]
Unwanted Side Reactions Reaction temperature is too high.- Maintain a low temperature (e.g., 0 °C to room temperature) during the addition of NaBH₄ to control the reaction's exothermicity.[2]

Data Presentation

Comparison of Synthetic Methods for this compound
Method Typical Reagents & Conditions Reported Yield Advantages Disadvantages
Catalytic Hydrogenation 4-acetylpyridine, H₂ (50-70 bar), PtO₂ catalyst, glacial acetic acid, room temp, 4-24h.[6][7]80-95%- One-step synthesis from 4-acetylpyridine.- High yields are achievable.- Requires high-pressure hydrogenation equipment.- Catalyst can be expensive and pyrophoric.- Potential for catalyst poisoning.[1]
Sodium Borohydride Reduction 4-acetylpyridine, NaBH₄, methanol or ethanol, 0 °C to room temp, followed by a separate pyridine ring reduction step.70-90% (for the ketone reduction step)- Milder reaction conditions.- Does not require specialized high-pressure equipment.- NaBH₄ is a relatively inexpensive reagent.[9]- Typically a two-step process if the fully saturated piperidine is desired.- The second step (pyridine reduction) adds complexity.

Experimental Protocols

Protocol 1: Catalytic Hydrogenation of 4-Acetylpyridine

Materials:

  • 4-acetylpyridine

  • Platinum(IV) oxide (PtO₂)

  • Glacial acetic acid

  • High-pressure hydrogenation reactor (e.g., Parr shaker)

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Celite®

Procedure:

  • In a high-pressure reactor vessel, dissolve 4-acetylpyridine (1.0 eq) in glacial acetic acid.

  • Carefully add PtO₂ (1-5 mol%) to the solution.[6]

  • Seal the reactor and purge it several times with an inert gas (e.g., nitrogen) before introducing hydrogen gas.

  • Pressurize the reactor with hydrogen to 50-70 bar.[7]

  • Stir the reaction mixture vigorously at room temperature for 4-24 hours. Monitor the reaction progress by TLC or GC-MS.[6]

  • Once the reaction is complete, carefully vent the hydrogen and purge the reactor with an inert gas.

  • Dilute the reaction mixture with ethyl acetate and filter it through a pad of Celite® to remove the catalyst. Caution: The catalyst may be pyrophoric; ensure the filter cake does not dry out in the air. Quench the filter cake with water.

  • Transfer the filtrate to a separatory funnel and carefully neutralize the acetic acid by washing with a saturated sodium bicarbonate solution until effervescence ceases.

  • Separate the organic layer and extract the aqueous layer twice more with ethyl acetate.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

  • Purify the crude product by vacuum distillation or column chromatography.

Protocol 2: Sodium Borohydride Reduction of 4-Acetylpyridine to 1-(Pyridin-4-yl)ethanol

Materials:

  • 4-acetylpyridine

  • Sodium borohydride (NaBH₄)

  • Methanol or Ethanol

  • Dichloromethane (DCM) or Ethyl Acetate

  • 1M Hydrochloric acid (HCl) or Saturated ammonium chloride (NH₄Cl) solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve 4-acetylpyridine (1.0 eq) in methanol or ethanol in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add NaBH₄ (1.2 eq) portion-wise to the stirred solution, maintaining the temperature below 10 °C.[2]

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 4 hours. Monitor the reaction progress by TLC.

  • Cool the reaction mixture back to 0 °C and slowly quench by adding 1M HCl or saturated NH₄Cl solution until the bubbling stops. Stir for an additional 2 hours.[2]

  • Extract the mixture three times with dichloromethane or ethyl acetate.

  • Combine the organic layers and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 1-(pyridin-4-yl)ethanol.

  • This intermediate can then be subjected to catalytic hydrogenation to reduce the pyridine ring to obtain the final product, this compound.

Visualizations

experimental_workflow_catalytic_hydrogenation cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification start Start dissolve Dissolve 4-acetylpyridine in glacial acetic acid start->dissolve add_catalyst Add PtO₂ catalyst dissolve->add_catalyst seal_purge Seal & Purge Reactor add_catalyst->seal_purge hydrogenate Hydrogenate (50-70 bar H₂) Stir at RT for 4-24h seal_purge->hydrogenate monitor Monitor by TLC/GC-MS hydrogenate->monitor monitor->hydrogenate Incomplete vent_purge Vent & Purge monitor->vent_purge Complete filter_catalyst Filter Catalyst vent_purge->filter_catalyst neutralize Neutralize with NaHCO₃ filter_catalyst->neutralize extract Extract with Ethyl Acetate neutralize->extract dry_concentrate Dry & Concentrate extract->dry_concentrate purify Purify (Distillation/Chromatography) dry_concentrate->purify end End Product: This compound purify->end

Caption: Experimental workflow for the catalytic hydrogenation of 4-acetylpyridine.

troubleshooting_low_yield_catalytic_hydrogenation cluster_causes Potential Causes cluster_solutions Solutions issue Low Yield in Catalytic Hydrogenation catalyst_poisoning Catalyst Poisoning issue->catalyst_poisoning incomplete_reaction Incomplete Reaction issue->incomplete_reaction side_products Side Products issue->side_products increase_catalyst Increase Catalyst Loading catalyst_poisoning->increase_catalyst use_acid Use Acidic Solvent catalyst_poisoning->use_acid increase_pressure_time Increase H₂ Pressure/Time incomplete_reaction->increase_pressure_time lower_temp Lower Reaction Temperature side_products->lower_temp

Caption: Troubleshooting logic for low yield in catalytic hydrogenation.

References

side-product formation in the synthesis of piperidine derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of piperidine derivatives, with a focus on minimizing side-product formation.

Troubleshooting Guides

This section offers solutions to specific problems that may arise during your experiments.

Issue 1: Low or No Product Yield

Low or non-existent yield of the desired piperidine derivative can be attributed to several factors, from reagent quality to reaction conditions.

  • Possible Cause: Inactive catalyst, particularly in cross-coupling reactions like the Sonogashira coupling. Palladium catalysts are sensitive to air and moisture.

    • Solution: Ensure the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous and properly degassed solvents and reagents.[1] The formation of palladium black can be an indicator of catalyst decomposition.[1]

  • Possible Cause: Poor quality of reagents.

    • Solution: Use freshly distilled or high-purity solvents and bases. The quality of co-catalysts, such as copper(I) iodide in Sonogashira reactions, is also critical.[1]

  • Possible Cause: Suboptimal reaction temperature.

    • Solution: If the reaction is sluggish at room temperature, consider incrementally increasing the temperature. For instance, in some Sonogashira couplings, heating to 50-70 °C may be necessary.[1] However, be aware that higher temperatures can sometimes lead to the formation of side products.[2]

  • Possible Cause: Inappropriate halide precursor in cross-coupling reactions.

    • Solution: The reactivity of halo-piperidines generally follows the order I > Br >> Cl.[1] If using a bromide or chloride, a higher temperature or a more active catalyst system may be required.

Issue 2: Formation of a Yellow Tint in the Product

A yellow discoloration in the final piperidine product is a common observation.

  • Possible Cause: Oxidation of the piperidine ring.[2][3]

    • Solution: While this may not impact all downstream applications, purification is recommended for high-purity requirements. Distillation is an effective method for removing these colored impurities.[2] To prevent re-oxidation, store the purified piperidine under an inert atmosphere (e.g., nitrogen or argon) and protect it from light and heat.[2]

Issue 3: Difficulty in Separating Piperidine from Pyridine Impurity

Residual pyridine starting material can be challenging to remove from the piperidine product.

  • Possible Cause: Formation of an azeotrope. Piperidine and pyridine form a constant boiling azeotropic mixture at approximately 92% piperidine and 8% pyridine, which boils at around 106.1°C. This makes complete separation by simple fractional distillation difficult.[2]

    • Solution 1: Azeotropic Distillation. Azeotropic distillation with water can be employed to break the piperidine-pyridine azeotrope.

    • Solution 2: Selective Salt Formation. A highly effective method is to bubble carbon dioxide gas through a solution of the mixture. Piperidine reacts with CO2 to form a solid piperidine carbonate salt, while pyridine does not.[2][4] The solid salt can then be separated by filtration.[2][4] The free piperidine can be liberated from the salt by treatment with a strong base, such as sodium hydroxide.[3]

Frequently Asked Questions (FAQs)

Q1: Why is it necessary to use a protecting group on the piperidine nitrogen during some synthesis steps?

A1: The piperidine nitrogen is a secondary amine, which makes it nucleophilic. It can react with reagents intended for other parts of the molecule or act as a ligand for metal catalysts, leading to undesired side reactions and catalyst deactivation.[1] Using a protecting group, such as the tert-butyloxycarbonyl (Boc) group, temporarily blocks the reactivity of the nitrogen atom. This ensures that the desired reaction proceeds cleanly at the intended position.[1] The Boc group can be readily removed later in the synthetic sequence.[1]

Q2: My piperidine solution in DMF crystallized upon storage. What is the likely cause?

A2: This is a common issue with amines. The crystallization is likely due to the formation of a salt.[2] Piperidine can react with atmospheric carbon dioxide to form piperidine carbonate.[2][5] It can also react with acidic gases, such as HCl that might be liberated from other reagents in storage, to form piperidine hydrochloride.[2][5] To resolve this, you can try redissolving the crystals or preparing a fresh solution. To prevent this, ensure your storage container is well-sealed and consider storing it under an inert atmosphere.[2]

Q3: What are common side-products in the N-alkylation of piperidines, and how can they be minimized?

A3: A common side-product in the N-alkylation of piperidines with alkyl halides is the formation of a quaternary ammonium salt due to over-alkylation. This occurs when the initially formed tertiary amine is further alkylated. To minimize this, a slow addition of the alkyl halide using a syringe pump is recommended to maintain an excess of the secondary amine throughout the reaction.[6] Using a stoichiometric amount of the alkylating agent is also crucial. Another strategy is reductive amination, which often favors mono-alkylation and avoids the formation of quaternary ammonium salts.

Q4: I am observing the formation of N-oxide as a side-product. How can this be addressed?

A4: The formation of N-oxides can occur through the oxidation of the tertiary nitrogen atom of the piperidine ring.[7] While sometimes N-oxides can be inactive, in other cases they can act as prodrugs and be converted back to the parent compound in vivo.[7][8] If the N-oxide is an undesired side-product, it is important to carry out the reaction under an inert atmosphere and use degassed solvents to minimize exposure to oxygen. Purification techniques such as column chromatography can be used to separate the N-oxide from the desired tertiary amine.

Data Presentation

Table 1: Comparison of Conditions for N-Alkylation of Piperidine

ParameterDirect Alkylation with Alkyl HalideReductive Amination
Alkylating Agent Alkyl halide (e.g., bromide, iodide)Aldehyde or ketone
Reagents Base (e.g., K₂CO₃, DIPEA)Reducing agent (e.g., NaBH(OAc)₃, NaBH₃CN)
Common Side-Products Quaternary ammonium salts (over-alkylation)Minimal over-alkylation
Control Requires slow addition of alkyl halideGenerally good control over mono-alkylation

Table 2: Troubleshooting Low Yield in Sonogashira Coupling for Phenylethynyl Piperidine Synthesis

Possible CauseRecommended ActionExpected Outcome
Inactive CatalystUse inert atmosphere, anhydrous/degassed solventsPrevention of catalyst decomposition
Insufficient TemperatureIncrease temperature to 50-70 °CIncreased reaction rate
Inappropriate HalideUse Iodo-piperidine > Bromo-piperidineHigher reactivity and yield
Poor Reagent QualityUse fresh, high-purity reagentsImproved reaction efficiency

Experimental Protocols

Protocol 1: General Procedure for N-Alkylation of Piperidine with an Alkyl Halide

  • To a magnetically stirred 0.1 M solution of piperidine in anhydrous acetonitrile, add N,N-diisopropylethylamine (1.5 mol eq.).

  • Under a nitrogen atmosphere, slowly add the alkyl halide (1.1 mol eq.) to the solution at room temperature. A syringe pump is recommended for slow addition to minimize over-alkylation.[6]

  • Stir the reaction at room temperature and monitor its completion by TLC or LC-MS.

  • Upon completion, remove the solvent by rotary evaporation to yield the crude product, which can then be purified by column chromatography.

Protocol 2: Purification of Piperidine from Pyridine Impurity via Carbonate Salt Formation

  • Dissolve the crude piperidine containing pyridine in a suitable organic solvent.[4]

  • Bubble carbon dioxide (CO₂) gas through the solution. Piperidine will react to form a solid piperidine carbonate salt.[3][4]

  • Filter the solid salt from the solution.[3]

  • To liberate the free piperidine, suspend the filtered salt in water and add a strong base, such as sodium hydroxide (NaOH).[3]

  • Extract the liberated piperidine into a suitable organic solvent (e.g., diethyl ether).[3]

  • Dry the organic extract (e.g., over solid KOH), filter, and distill to obtain pure piperidine.[3]

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_workup Workup & Purification reagents Piperidine Derivative + Reagents reaction Reaction under Optimized Conditions (Temperature, Solvent, Atmosphere) reagents->reaction monitoring Reaction Monitoring (TLC, LC-MS) reaction->monitoring quench Quenching monitoring->quench Reaction Complete extraction Extraction quench->extraction drying Drying extraction->drying purification Purification (Chromatography, Distillation, Crystallization) drying->purification product Pure Piperidine Derivative purification->product troubleshooting_logic cluster_solutions Solutions start Low Yield or Impure Product check_reagents Check Reagent Quality (Purity, Dryness) start->check_reagents optimize_conditions Optimize Reaction Conditions (Temp, Solvent, Catalyst) check_reagents->optimize_conditions Reagents OK purify_reagents Purify/Dry Reagents & Solvents check_reagents->purify_reagents Impure/Wet Reagents? review_workup Review Workup/Purification (Extraction, Chromatography) optimize_conditions->review_workup Conditions Optimized screen_params Systematically Screen Parameters optimize_conditions->screen_params Suboptimal Conditions? modify_purification Modify Purification Method review_workup->modify_purification Product Loss During Isolation? over_alkylation piperidine Piperidine (Secondary Amine) alkyl_halide1 + R-X piperidine->alkyl_halide1 tertiary_amine Desired Product (Tertiary Amine) alkyl_halide1->tertiary_amine Alkylation alkyl_halide2 + R-X (Excess) tertiary_amine->alkyl_halide2 quaternary_salt Side-Product (Quaternary Ammonium Salt) alkyl_halide2->quaternary_salt Over-alkylation

References

Technical Support Center: Troubleshooting HPLC Separation of 1-(4-Piperidyl)ethanol Isomers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the HPLC separation of 1-(4-Piperidyl)ethanol isomers. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during their analytical experiments.

Frequently Asked Questions (FAQs)

Method Development & Optimization

Q1: What is a good starting point for the achiral (non-chiral) separation of this compound?

A1: For the achiral separation of this compound, a reverse-phase HPLC method is a suitable starting point. Given its basic nature, a C18 column with a mobile phase consisting of acetonitrile (ACN) and a buffered aqueous phase is recommended. To improve peak shape and reduce tailing, which is common for basic analytes, the addition of a modifier like phosphoric acid or formic acid (for MS compatibility) to the mobile phase is often necessary.[1]

Q2: How do I approach the chiral separation of this compound enantiomers?

A2: The chiral separation of this compound enantiomers typically requires a chiral stationary phase (CSP). Polysaccharide-based CSPs, such as those with cellulose or amylose derivatives (e.g., Chiralcel® OD-H, Chiralpak® AD-H), are highly effective for a wide range of chiral compounds and are a recommended starting point.[2] Both normal-phase and reversed-phase modes can be explored, with normal-phase often being the first approach for method development in chiral separations.[3]

Q3: Which mobile phase should I start with for chiral separation on a polysaccharide-based column?

A3: For a normal-phase approach, a good starting mobile phase is a mixture of n-hexane and an alcohol modifier like isopropanol (IPA) or ethanol (e.g., 90:10 v/v).[2] For a reversed-phase approach, a mixture of a buffered aqueous solution and an organic modifier like acetonitrile or methanol can be used. The choice between normal and reversed-phase will depend on the solubility of your sample and the specific CSP being used.[3][4]

Troubleshooting Common Issues

Q4: My peaks for this compound are tailing significantly. What can I do to improve the peak shape?

A4: Peak tailing for basic compounds like this compound is often due to secondary interactions with acidic silanol groups on the surface of the silica-based column packing. Here are several strategies to mitigate this:

  • Add a basic modifier to the mobile phase: For reversed-phase separations, adding a small amount of a basic modifier like diethylamine (DEA) or triethylamine (TEA) can help to mask the active silanol sites.

  • Adjust mobile phase pH: In reversed-phase, operating at a lower pH (e.g., with 0.1% formic acid or phosphoric acid) can protonate the silanol groups, reducing their interaction with the protonated basic analyte.[1]

  • Use a base-deactivated column: Modern HPLC columns are often end-capped or otherwise treated to minimize surface silanol activity. Ensure you are using a column suitable for basic compounds.[1]

  • Check for column overload: Injecting too much sample can lead to peak distortion, including tailing. Try reducing the injection volume or sample concentration.

Q5: I am seeing poor resolution between the enantiomers of this compound. How can I improve it?

A5: Improving resolution in chiral separations often involves fine-tuning the chromatographic conditions. Consider the following adjustments:

  • Optimize the mobile phase composition: In normal-phase, systematically vary the percentage of the alcohol modifier. Reducing the alcohol content generally increases retention and can improve resolution.[2]

  • Change the alcohol modifier: Switching from isopropanol to ethanol, or vice versa, can alter the selectivity of the separation.[2]

  • Lower the flow rate: Chiral separations can be sensitive to flow rate. Reducing the flow rate often leads to better resolution.[2]

  • Adjust the column temperature: Temperature can significantly impact chiral recognition. Experiment with different temperatures (e.g., 15°C, 25°C, 40°C) to find the optimal condition for your separation.[2]

  • Try a different chiral stationary phase: If optimization on one CSP is unsuccessful, screening other CSPs with different chiral selectors (e.g., switching from a cellulose-based to an amylose-based column) is a common strategy.[3]

Q6: My retention times are shifting from one injection to the next. What could be the cause?

A6: Retention time instability can be caused by several factors:

  • Insufficient column equilibration: Ensure the column is fully equilibrated with the mobile phase before starting your analytical run. This is particularly important when using gradient elution or after changing mobile phases.

  • Mobile phase preparation: Inconsistent mobile phase composition can lead to shifts in retention. Prepare the mobile phase carefully and consistently. If using a buffer, ensure its pH is stable and not close to the pKa of your analyte.

  • Column temperature fluctuations: Use a column oven to maintain a constant temperature, as temperature variations can affect retention times.

  • Pump performance: Leaks or malfunctioning check valves in the HPLC pump can cause inconsistent flow rates and, consequently, shifting retention times.

Experimental Protocols

Protocol 1: Achiral Purity Analysis using Reversed-Phase HPLC (Starting Method)

This protocol provides a starting point for the analysis of this compound. Optimization may be required based on the specific instrumentation and column used.

Parameter Condition
HPLC System Standard HPLC with UV detector
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A: 0.1% Phosphoric Acid in WaterB: Acetonitrile
Gradient 10% B to 70% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temp. 30°C
Detection UV at 210 nm
Injection Vol. 10 µL
Sample Prep. Dissolve sample in a 50:50 mixture of Water and Acetonitrile
Protocol 2: Chiral Enantioselective Separation using Normal-Phase HPLC (Starting Method)

This protocol is a starting point for developing a chiral separation method for this compound enantiomers.

Parameter Condition
HPLC System Standard HPLC with UV detector
Column Chiralcel® OD-H, 4.6 x 250 mm, 5 µm (or similar polysaccharide-based CSP)
Mobile Phase n-Hexane / Isopropanol (90:10, v/v)
Flow Rate 0.8 mL/min
Column Temp. 25°C
Detection UV at 220 nm
Injection Vol. 10 µL
Sample Prep. Dissolve sample in the mobile phase

Data Presentation

Table 1: Illustrative Effect of Mobile Phase Modifier on Peak Tailing for this compound in Reversed-Phase HPLC
Mobile Phase CompositionRetention Time (min)USP Tailing Factor
50:50 ACN:Water4.22.1
50:50 ACN:Water with 0.1% TFA4.51.5
50:50 ACN:Water with 0.1% DEA4.11.2

Data is illustrative to show general trends.

Table 2: Illustrative Effect of Isopropanol Percentage on Chiral Resolution in Normal-Phase HPLC
Mobile Phase (n-Hexane:IPA)Retention Time (Enantiomer 1, min)Retention Time (Enantiomer 2, min)Resolution (Rs)
80:205.15.51.1
90:108.29.11.8
95:515.317.52.5

Data is illustrative to show general trends.

Visualizations

HPLC_Troubleshooting_Workflow start Problem Observed (e.g., Poor Peak Shape, Shifting RT) check_system Check HPLC System (Pressure, Leaks, Temperature) start->check_system system_ok System OK? check_system->system_ok check_mobile_phase Verify Mobile Phase (Composition, pH, Freshness) mp_ok Mobile Phase OK? check_mobile_phase->mp_ok check_column Inspect Column (Age, Contamination, Voids) column_ok Column OK? check_column->column_ok check_sample Review Sample Prep (Solvent, Concentration) sample_ok Sample Prep OK? check_sample->sample_ok system_ok->check_mobile_phase Yes fix_system Perform Maintenance (e.g., Change Seals, Fix Leak) system_ok->fix_system No mp_ok->check_column Yes remake_mp Prepare Fresh Mobile Phase mp_ok->remake_mp No column_ok->check_sample Yes replace_column Replace/Flush Column column_ok->replace_column No adjust_sample Adjust Sample (e.g., Dilute, Change Solvent) sample_ok->adjust_sample No end_resolved Problem Resolved sample_ok->end_resolved Yes fix_system->end_resolved remake_mp->end_resolved replace_column->end_resolved adjust_sample->end_resolved

Caption: A general workflow for troubleshooting common HPLC issues.

Chiral_Method_Development start Start: Chiral Method Development for This compound select_csp 1. Select Chiral Stationary Phase (CSP) (e.g., Polysaccharide-based) start->select_csp select_mode 2. Choose Elution Mode (Normal Phase or Reversed Phase) select_csp->select_mode np_mobile_phase 3a. Normal Phase: Screen Mobile Phases (e.g., n-Hexane/IPA, n-Hexane/EtOH) select_mode->np_mobile_phase Normal Phase rp_mobile_phase 3b. Reversed Phase: Screen Mobile Phases (e.g., ACN/Water, MeOH/Water with buffer) select_mode->rp_mobile_phase Reversed Phase resolution_check Resolution (Rs) > 1.5? np_mobile_phase->resolution_check rp_mobile_phase->resolution_check optimize Optimize Separation resolution_check->optimize No final_method Final Method Achieved resolution_check->final_method Yes opt_modifier Adjust % Modifier optimize->opt_modifier opt_flow Adjust Flow Rate optimize->opt_flow opt_temp Adjust Temperature optimize->opt_temp opt_modifier->resolution_check opt_flow->resolution_check opt_temp->resolution_check

Caption: A typical workflow for chiral method development.

References

Technical Support Center: Managing Impurities in the Production of 1-(4-Piperidyl)ethanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for managing impurities during the synthesis of 1-(4-Piperidyl)ethanol.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities encountered during the synthesis of this compound?

A1: Impurities in the synthesis of this compound can be broadly categorized into three types:

  • Process-Related Impurities: These arise from the synthetic route, which typically involves the catalytic hydrogenation of 4-acetylpyridine. Common process-related impurities include:

    • Unreacted Starting Material: 4-Acetylpyridine.

    • Partially Hydrogenated Intermediates: Such as 1-(1,2,3,6-tetrahydropyridin-4-yl)ethanol. The formation of such intermediates can occur with insufficient reaction time or catalyst deactivation.[1]

    • Over-reduction Products: In some cases, the ethanol side chain could potentially be reduced, though this is less common under standard conditions.

    • N-Alkylation Products: Formation of N-alkylated piperidines can occur, especially if certain catalysts and reaction conditions are employed.

  • Degradation Products: These can form during the synthesis, work-up, or storage of this compound. Potential degradation pathways include oxidation.

  • Residual Solvents: Solvents used in the reaction and purification steps, such as ethanol, methanol, or other organic solvents, may be present in the final product.

Q2: How can I detect and quantify these impurities?

A2: A combination of chromatographic and spectroscopic techniques is recommended for the comprehensive analysis of impurities.

  • High-Performance Liquid Chromatography (HPLC): This is the most common and effective technique for quantifying non-volatile organic impurities. A stability-indicating HPLC method should be developed and validated to separate the main component from all potential impurities.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is particularly useful for identifying and quantifying volatile impurities and residual solvents.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can be used for the structural elucidation of unknown impurities that have been isolated.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This hyphenated technique is invaluable for identifying unknown impurities by providing molecular weight information.

Q3: What are the general strategies to control impurity formation?

A3: Controlling impurities starts with a well-understood and optimized synthetic process. Key strategies include:

  • High-Purity Starting Materials: Use of high-purity 4-acetylpyridine is crucial to minimize the carry-over of starting material-related impurities.

  • Optimization of Reaction Conditions: Carefully control reaction parameters such as temperature, pressure, reaction time, and catalyst loading to maximize the yield of the desired product and minimize side reactions.[1]

  • Effective Purification Methods: Employ robust purification techniques like recrystallization or column chromatography to remove impurities from the final product.

  • Proper Storage Conditions: Store the final product under appropriate conditions (e.g., protected from light and air) to prevent degradation.

Troubleshooting Guides

This section provides solutions to common problems encountered during the synthesis and analysis of this compound.

Problem 1: Incomplete conversion of 4-acetylpyridine.

Potential Cause Troubleshooting Step Expected Outcome
Insufficient Catalyst Activity Increase catalyst loading. Ensure the catalyst is fresh and has not been deactivated.Increased reaction rate and complete conversion of the starting material.
Low Hydrogen Pressure Increase the hydrogen pressure to the recommended level for the specific catalyst being used.Drives the hydrogenation reaction to completion.
Insufficient Reaction Time Monitor the reaction progress by TLC or HPLC and continue until the starting material is no longer detected.Complete consumption of 4-acetylpyridine.
Catalyst Poisoning Ensure starting materials and solvents are free from catalyst poisons like sulfur compounds.Restored catalyst activity and complete reaction.

Problem 2: Presence of unknown peaks in the HPLC chromatogram.

Potential Cause Troubleshooting Step Expected Outcome
Formation of a By-product Analyze the peak using LC-MS to determine its molecular weight. Isolate the impurity for structural elucidation by NMR if necessary.Identification of the unknown impurity, which can then be targeted for removal through process optimization or purification.
Degradation of the Product Conduct forced degradation studies (acid, base, oxidation, heat, light) to see if the unknown peak matches any of the degradation products.[2][3][4]Confirmation of the peak as a degradation product, leading to improved storage and handling procedures.
Contamination from Solvents or Reagents Analyze the solvents and reagents used in the process to check for corresponding impurities.Identification of the source of contamination.

Experimental Protocols

1. Stability-Indicating HPLC Method for Purity Analysis

This method is designed to separate this compound from its potential process-related and degradation impurities.

  • Column: C18, 250 mm x 4.6 mm, 5 µm

  • Mobile Phase A: 0.1% Trifluoroacetic acid in Water

  • Mobile Phase B: 0.1% Trifluoroacetic acid in Acetonitrile

  • Gradient:

    Time (min) %A %B
    0 95 5
    20 5 95
    25 5 95
    26 95 5

    | 30 | 95 | 5 |

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 220 nm

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

2. GC-MS Method for Residual Solvent Analysis

This method is suitable for the detection and quantification of common residual solvents.

  • Column: DB-624, 30 m x 0.25 mm, 1.4 µm

  • Carrier Gas: Helium

  • Oven Program: 40 °C (hold 5 min), then ramp to 240 °C at 10 °C/min (hold 5 min)

  • Injector Temperature: 250 °C

  • Detector (MS) Transfer Line Temperature: 250 °C

  • Ion Source Temperature: 230 °C

  • Mode: Split (10:1)

  • Sample Preparation: Dissolve a known amount of this compound in a suitable solvent (e.g., DMSO) and analyze using headspace injection.

Data Presentation

Table 1: Typical Impurity Profile of this compound (Batch XYZ)

Impurity Retention Time (HPLC) Observed Level (%) Acceptance Criteria (%)
4-Acetylpyridine12.5 min0.08≤ 0.10
1-(1,2,3,6-tetrahydropyridin-4-yl)ethanol10.2 minNot Detected≤ 0.10
Unknown Impurity 115.8 min0.05≤ 0.10
Total Impurities-0.13≤ 0.50

Table 2: Results of Forced Degradation Studies

Stress Condition % Degradation Major Degradation Products (RT)
0.1 M HCl, 60 °C, 24h< 1%No significant degradation
0.1 M NaOH, 60 °C, 24h~2%18.2 min
3% H₂O₂, RT, 24h~5%18.2 min, 20.1 min
Heat (80 °C, 48h)< 1%No significant degradation
Photostability (ICH Q1B)< 1%No significant degradation

Visualizations

Synthesis_and_Impurity_Pathway cluster_synthesis Synthesis Pathway cluster_impurities Potential Impurity Formation 4-Acetylpyridine 4-Acetylpyridine This compound This compound 4-Acetylpyridine->this compound Catalytic Hydrogenation Unreacted_Starting_Material 4-Acetylpyridine 4-Acetylpyridine->Unreacted_Starting_Material Incomplete Reaction Partially_Hydrogenated_Intermediate 1-(1,2,3,6-tetrahydropyridin-4-yl)ethanol This compound->Partially_Hydrogenated_Intermediate Incomplete Hydrogenation Degradation_Product Oxidation Products This compound->Degradation_Product Storage/Stress

Caption: Synthetic pathway and potential impurity formation in the production of this compound.

Troubleshooting_Workflow cluster_problem Problem Identification cluster_analysis Analysis cluster_investigation Root Cause Investigation cluster_solution Corrective Actions Impurity_Detected Impurity Detected > Threshold Identify_Impurity Identify Impurity (LC-MS, NMR) Impurity_Detected->Identify_Impurity Quantify_Impurity Quantify Impurity (HPLC) Identify_Impurity->Quantify_Impurity Process_Related Process-Related? Quantify_Impurity->Process_Related Degradation Degradation? Process_Related->Degradation No Optimize_Process Optimize Reaction/Purification Process_Related->Optimize_Process Yes Contamination Contamination? Degradation->Contamination No Improve_Storage Improve Storage/Handling Degradation->Improve_Storage Yes Check_Materials Check Raw Materials/Solvents Contamination->Check_Materials Yes

Caption: A logical workflow for troubleshooting impurity issues in this compound production.

References

Technical Support Center: Synthesis of Chiral Piperidines - Resolving Racemization

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of chiral piperidines. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve issues related to racemization during their synthetic endeavors. Chiral piperidines are crucial building blocks in numerous pharmaceuticals, and maintaining their stereochemical integrity is paramount for their biological activity and safety.

Frequently Asked Questions (FAQs)

Q1: What is racemization and why is it a concern in chiral piperidine synthesis?

A1: Racemization is the process by which an enantiomerically pure or enriched substance is converted into a mixture of equal amounts of both enantiomers (a racemate), resulting in a loss of optical activity. In the context of chiral piperidine synthesis, this is a significant concern because the biological activity of many piperidine-containing drugs is highly dependent on their specific stereochemistry. Racemization can lead to a final product with diminished efficacy, altered pharmacological profiles, or even undesired side effects.

Q2: What are the common causes of racemization during the synthesis of chiral piperidines?

A2: Racemization in chiral piperidine synthesis can be triggered by several factors, often related to the reaction conditions and the stability of chiral intermediates. Key causes include:

  • Harsh Reaction Conditions: The use of strong acids or bases, as well as high reaction temperatures, can promote the formation of achiral intermediates, such as enamines or enolates, which can then be protonated non-stereoselectively, leading to a loss of stereochemical information.

  • Deprotection Steps: The removal of certain nitrogen protecting groups, particularly under harsh acidic or basic conditions, can be a critical step where racemization occurs. For instance, the removal of a Boc group with strong acid can sometimes lead to a slight loss of optical purity.

  • Prolonged Reaction Times: Extended exposure to conditions that can induce racemization increases the likelihood of enantiomeric erosion.

  • Choice of Reagents: Certain reagents, particularly some coupling agents used in the construction of substituted piperidines, can promote racemization if not used with appropriate additives.

Q3: How can I detect and quantify racemization in my product?

A3: The most common and reliable method for determining the enantiomeric excess (ee) and thus quantifying racemization is through chiral chromatography, such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC). These techniques utilize a chiral stationary phase to separate the enantiomers, and the ratio of their peak areas is used to calculate the ee. For accurate analysis, especially for compounds lacking a UV chromophore, pre-column derivatization with a suitable chiral or achiral reagent that introduces a chromophore may be necessary.[1]

Troubleshooting Guide: Common Issues and Solutions

This guide addresses specific problems you might encounter during the synthesis of chiral piperidines and provides actionable solutions to minimize or prevent racemization.

Problem Potential Cause Recommended Solution
Significant loss of enantiomeric excess (ee) after a reaction step. Formation of an achiral intermediate (e.g., enamine/enolate): This is often promoted by strong bases or high temperatures.- Use a weaker, sterically hindered base: Instead of strong bases like sodium hydroxide or potassium tert-butoxide, consider using milder bases such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA). For particularly sensitive substrates, even weaker bases like 2,4,6-collidine can be beneficial. - Lower the reaction temperature: Perform the reaction at the lowest possible temperature that still allows for a reasonable reaction rate. Running reactions at 0 °C or even lower can significantly suppress racemization.
Racemization observed during N-protecting group removal. Harsh deprotection conditions: Strong acids (e.g., TFA, HCl in dioxane for Boc removal) or prolonged exposure to bases (e.g., piperidine for Fmoc removal) can cause epimerization at a stereocenter adjacent to the nitrogen.- Optimize deprotection conditions: Use the mildest possible conditions for deprotection. For Boc removal, consider using milder acids or shorter reaction times. For Fmoc removal, using a less basic amine like piperazine instead of piperidine has been shown to reduce side reactions. - Choose an alternative protecting group: If racemization during deprotection is a persistent issue, consider using a protecting group that can be removed under milder, neutral conditions, such as hydrogenolysis for a benzyloxycarbonyl (Cbz) or benzyl (Bn) group.
Poor diastereoselectivity in a reaction to create a new stereocenter. Inadequate stereocontrol from the existing chiral center or catalyst. - Use a chiral auxiliary: Covalently attaching a chiral auxiliary to the substrate can provide excellent stereocontrol for subsequent reactions. The auxiliary is then cleaved under conditions that do not affect the newly formed stereocenter. - Employ a stereoselective catalyst: Utilize a well-chosen chiral catalyst (e.g., a chiral phosphine ligand in a metal-catalyzed reaction) to favor the formation of one diastereomer over the other.
Inconsistent enantiomeric excess between batches. Variability in reaction setup and conditions: Minor differences in temperature, reaction time, or reagent purity can lead to varying levels of racemization.- Standardize reaction protocols: Ensure consistent reaction setup, including temperature control, stirring speed, and reagent addition rates. - Use high-purity reagents and solvents: Impurities can sometimes catalyze side reactions that lead to racemization.

Experimental Protocols

Protocol 1: General Procedure for N-Boc Deprotection with Minimized Racemization

This protocol provides a general method for the removal of a tert-butoxycarbonyl (Boc) protecting group from a chiral piperidine while minimizing the risk of racemization.

Materials:

  • N-Boc protected chiral piperidine

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Ice bath

Procedure:

  • Dissolve the N-Boc protected chiral piperidine in anhydrous DCM (approximately 0.1 M concentration) in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add trifluoroacetic acid (TFA) (typically 5-10 equivalents) to the stirred solution.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 1-2 hours.

  • Upon completion, carefully quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution until the effervescence ceases.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x volume of aqueous layer).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the deprotected piperidine.

  • Determine the enantiomeric excess of the product using chiral HPLC to assess if any racemization has occurred.

Protocol 2: Chiral HPLC Analysis for Enantiomeric Excess (ee) Determination

This protocol outlines a general procedure for determining the enantiomeric excess of a chiral piperidine derivative using chiral HPLC. Specific conditions will need to be optimized for your particular compound.

Materials:

  • Chiral piperidine sample (and racemic standard if available)

  • HPLC grade solvents (e.g., hexane, isopropanol, ethanol)

  • Chiral HPLC column (e.g., Chiralpak® or Chiralcel® series)

  • HPLC system with a UV detector

Procedure:

  • Sample Preparation: Prepare a stock solution of your chiral piperidine sample in a suitable solvent (e.g., isopropanol) at a concentration of approximately 1 mg/mL. If a racemic standard is available, prepare a similar solution.

  • Method Development (if necessary):

    • Start with a mobile phase of 90:10 (v/v) n-hexane:isopropanol at a flow rate of 1.0 mL/min.

    • If separation is not achieved, systematically vary the mobile phase composition (e.g., 80:20, 95:5) and try different alcohol modifiers (e.g., ethanol).

    • For basic compounds like piperidines, adding a small amount of an amine modifier (e.g., 0.1% diethylamine) to the mobile phase can improve peak shape and resolution.

  • Analysis:

    • Inject the racemic standard to determine the retention times of both enantiomers and to confirm baseline separation.

    • Inject your chiral piperidine sample under the optimized conditions.

  • Data Analysis:

    • Integrate the peak areas of the two enantiomers in the chromatogram of your sample.

    • Calculate the enantiomeric excess (ee) using the following formula: ee (%) = [ (Area of major enantiomer - Area of minor enantiomer) / (Area of major enantiomer + Area of minor enantiomer) ] x 100

Visualizing Workflows and Relationships

To aid in understanding the factors contributing to racemization and the strategies to mitigate it, the following diagrams illustrate key concepts.

Racemization_Pathway cluster_chiral Chiral Piperidine cluster_achiral Achiral Intermediate cluster_racemic Racemic Mixture Chiral Enantiomerically Pure Piperidine Achiral Achiral Intermediate (e.g., Enamine/Enolate) Chiral->Achiral Racemization Conditions (Strong Base/Acid, Heat) Racemic Racemic Piperidine Chiral->Racemic Overall Process Achiral->Racemic Non-stereoselective Protonation

Caption: Mechanism of racemization via an achiral intermediate.

Troubleshooting_Workflow Start Start: Chiral Piperidine Synthesis Check_ee Determine Enantiomeric Excess (ee) via Chiral HPLC Start->Check_ee Acceptable_ee Is ee > 98%? Check_ee->Acceptable_ee End End: Optically Pure Product Acceptable_ee->End Yes Troubleshoot Troubleshoot Racemization Acceptable_ee->Troubleshoot No Modify_Base Use Weaker/ Sterically Hindered Base Troubleshoot->Modify_Base Modify_Temp Lower Reaction Temperature Troubleshoot->Modify_Temp Modify_Reagents Change Reagents/ Additives Troubleshoot->Modify_Reagents Re_run Re-run Reaction Modify_Base->Re_run Modify_Temp->Re_run Modify_Reagents->Re_run Re_run->Check_ee Deprotection_Strategy cluster_boc Boc Group cluster_cbz Cbz Group cluster_fmoc Fmoc Group Protecting_Group N-Protecting Group Boc Cbz Fmoc Deprotection_Conditions Deprotection Conditions Harsh (TFA, Strong Base) Mild (H₂, Pd/C) Protecting_Group->Deprotection_Conditions Racemization_Risk Racemization Risk High Low Deprotection_Conditions->Racemization_Risk Boc Boc TFA, HCl Moderate Risk Cbz Cbz H₂, Pd/C Low Risk Fmoc Fmoc Piperidine Moderate Risk

References

Technical Support Center: Catalyst Selection for Pyridine Hydrogenation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in navigating the complexities of catalyst selection for the hydrogenation of pyridine precursors. Find troubleshooting guidance for common experimental issues and answers to frequently asked questions.

Troubleshooting Guide: Common Issues in Pyridine Hydrogenation

The hydrogenation of pyridine to piperidine, while a common transformation, can present challenges due to the aromatic stability of the pyridine ring and potential catalyst poisoning.[1] This guide addresses frequent problems, their potential causes, and actionable solutions.

IssuePotential Cause(s)Recommended Solution(s)
Incomplete Conversion / Low Yield - Catalyst Poisoning: The nitrogen atom in pyridine and piperidine can act as a Lewis base and poison the catalyst.[2][3] - Insufficient Catalyst Activity: The chosen catalyst may not be potent enough for the specific pyridine substrate under the applied conditions. - Sub-optimal Reaction Conditions: Temperature, pressure, or reaction time may be insufficient.[4]- Use of Acidic Additives: Additives like acetic acid can protonate the pyridine nitrogen, facilitating reduction and mitigating catalyst poisoning.[2][5] - Increase Catalyst Loading: A higher catalyst-to-substrate ratio can compensate for poisoning and lower activity. - Optimize Reaction Parameters: Systematically increase hydrogen pressure, temperature, and/or reaction time.[4] - Catalyst Screening: Test different catalysts known for high activity, such as Rhodium-based catalysts.[1]
Poor Chemoselectivity - Reduction of Other Functional Groups: Catalysts like Palladium on carbon (Pd/C) can reduce other sensitive groups, such as halogens.[6] - Over-reduction: In cases of substituted pyridines, both the pyridine ring and other functional groups might be reduced.[7]- Catalyst Selection: Choose a catalyst with higher chemoselectivity. For instance, Platinum(IV) oxide (PtO₂) or Rhodium-based catalysts are often preferred for substrates with sensitive functional groups.[1][6] - Milder Reaction Conditions: Lowering the temperature and pressure can sometimes favor the hydrogenation of the pyridine ring over other functional groups.
Catalyst Deactivation - Strong Adsorption of Products: The piperidine product, being a stronger base than pyridine, can adsorb strongly onto the catalyst surface, blocking active sites.[8] - C–H Activation of Pyridine: Some catalysts can undergo C-H activation of the pyridine ring, leading to deactivation pathways.[9] - Oxidation of Catalyst: The active metal species may oxidize during the reaction or work-up, reducing its catalytic activity.[10]- Catalyst Support Selection: The choice of support can influence catalyst stability. For example, the acidity of the support can affect the adsorption of reactants and products.[8] - Careful Handling: Ensure proper inert atmosphere techniques are used during catalyst handling and reaction setup to prevent oxidation. - Catalyst Regeneration: In some cases, catalysts can be regenerated, although this is highly dependent on the catalyst and the deactivation mechanism.
Formation of Side Products - Incomplete Hydrogenation: Partial hydrogenation can lead to the formation of di- or tetrahydro-pyridine intermediates.[8] - Ring Opening: Under harsh conditions, the piperidine ring can undergo hydrogenolysis, leading to ring-opened byproducts. - N-Alkylation: If alcohols are used as solvents, N-alkylation of the resulting piperidine can occur.- Optimize Reaction Time and Conditions: Ensure the reaction goes to completion to minimize intermediates. - Choice of Solvent: Use a non-reactive solvent to avoid side reactions. - Catalyst Choice: Some catalysts are more prone to promoting side reactions than others. A thorough catalyst screening is recommended.

Frequently Asked Questions (FAQs)

Q1: Which catalyst is generally the most active for pyridine hydrogenation?

A1: Rhodium-based catalysts, such as Rhodium(III) oxide (Rh₂O₃) and Rhodium on carbon (Rh/C), have demonstrated exceptional activity for pyridine hydrogenation, often under mild conditions.[1][3] For example, Rh₂O₃ can effectively catalyze the hydrogenation of a wide range of functionalized pyridines at 40°C and 5 bar of H₂ pressure.[1]

Q2: How can I improve the diastereoselectivity of my pyridine hydrogenation?

A2: Supported ruthenium nanoparticles have been shown to be highly efficient for the diastereoselective cis-hydrogenation of substituted pyridines under mild conditions.[11][12] The choice of solvent and reaction conditions can also influence the diastereomeric ratio. For instance, increasing hydrogen pressure has been reported to favor the formation of the cis isomer.[4]

Q3: Is it possible to hydrogenate pyridine without using high-pressure hydrogen gas?

A3: Yes, transfer hydrogenation is a viable alternative that avoids the need for high-pressure gaseous hydrogen.[1] Homogeneous ruthenium complexes, for example, have been used in transfer hydrogenation reactions with hydrogen donors like formic acid.[1] Electrocatalytic methods using catalysts like Rhodium on Ketjenblack (Rh/KB) also allow for the quantitative conversion of pyridine to piperidine at ambient temperature and pressure.[1][13]

Q4: What is the role of acidic additives in pyridine hydrogenation?

A4: Acidic additives, such as acetic acid or sulfuric acid, protonate the nitrogen atom of the pyridine ring to form a pyridinium salt.[2][5] This activation of the ring makes it more susceptible to reduction and also helps to prevent catalyst poisoning by the basic nitrogen atoms of both the pyridine reactant and the piperidine product.[2][3][5]

Q5: Can non-noble metal catalysts be used for pyridine hydrogenation?

A5: Yes, non-noble metal catalysts like Raney Nickel are a cost-effective option, particularly for industrial applications.[14] However, they often require more demanding reaction conditions, such as higher temperatures and pressures (e.g., up to 200°C and 150-300 atmospheres), compared to noble metal catalysts.[14]

Catalyst Performance Data

The selection of a catalyst for pyridine hydrogenation involves a trade-off between activity, selectivity, cost, and the required reaction conditions.[1] Noble metal catalysts generally show high activity under milder conditions, while non-noble metal catalysts are more economical but often require more forcing conditions.[1]

CatalystSupport/LigandTemperature (°C)Pressure (bar)SolventKey Findings
Rh₂O₃ -405TrifluoroethanolHigh activity and broad functional group tolerance under mild conditions.[3]
Rh/C CarbonAmbient - 1005 - 70VariousHighly effective, though sometimes requiring higher temperatures and pressures than Rh₂O₃.[1]
Ru:Phen@TiO₂ TitaniaRoom Temp - 8010 - 40Water/IsopropanolExcellent for diastereoselective cis-hydrogenation of substituted pyridines.[10][11]
PtO₂ (Adams' catalyst) -Room Temp50 - 70Glacial Acetic AcidEffective for substituted pyridines, with the acidic solvent activating the ring.[2]
Pd/C Carbon30 - 506Water/DichloromethaneCommonly used, often with acidic additives to improve performance and selectivity.[7]
Raney Ni -200150 - 300-Cost-effective but requires harsh reaction conditions.[14]
Ni/Al₂O₃ Alumina15040-More active than Ni on a basic support like MgO, with selectivity to piperidine >99%.[8]

Experimental Protocols

Below are detailed methodologies for key experiments in pyridine hydrogenation.

Protocol 1: Hydrogenation using Platinum(IV) Oxide (PtO₂) in Acetic Acid

This protocol is suitable for the hydrogenation of substituted pyridines where an acidic medium is beneficial for activating the substrate.[2]

Materials:

  • Substituted pyridine (1.0 eq)

  • Platinum(IV) oxide (PtO₂, Adams' catalyst, 1-5 mol%)[2]

  • Glacial acetic acid (solvent)[2]

  • High-pressure hydrogenation reactor (e.g., Parr shaker)

  • Inert gas (Nitrogen or Argon)

  • Hydrogen gas (high purity)

  • Filtration aid (e.g., Celite®)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate or other suitable extraction solvent

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reactor Setup: In a suitable high-pressure reactor vessel, dissolve the substituted pyridine (e.g., 1.0 g) in glacial acetic acid (e.g., 5-10 mL).[2]

  • Catalyst Addition: Carefully add the PtO₂ catalyst (1-5 mol%) to the solution.[2]

  • Reaction Execution:

    • Securely seal the reactor vessel and connect it to the hydrogenation apparatus.

    • Purge the reactor head several times with an inert gas to remove air.[2]

    • Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 50-70 bar).[2]

    • Begin vigorous stirring and maintain the reaction at room temperature. Monitor the reaction progress by observing hydrogen uptake.

  • Work-up:

    • Once the reaction is complete, stop the stirring and carefully vent the excess hydrogen gas.

    • Purge the reactor with inert gas.

    • Open the reactor and dilute the reaction mixture with ethyl acetate.

    • Carefully filter the mixture through a pad of Celite® to remove the platinum catalyst. Caution: The catalyst may be pyrophoric; do not allow the filter cake to dry completely in the air. Quench the filter cake with water.[2]

    • Neutralize the filtrate by slowly adding saturated sodium bicarbonate solution until gas evolution ceases.

    • Separate the organic layer, and extract the aqueous layer with additional ethyl acetate (2x).

    • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude piperidine derivative.[2]

  • Purification: Purify the crude product as necessary by distillation or column chromatography.

Protocol 2: Hydrogenation using Rhodium(III) Oxide (Rh₂O₃) under Mild Conditions

This protocol is advantageous for the hydrogenation of functionalized pyridines due to its mild conditions and broad substrate scope.[3]

Materials:

  • Functionalized pyridine (0.8 mmol)

  • Rhodium(III) oxide (Rh₂O₃, 0.5 mol%)[3]

  • 2,2,2-Trifluoroethanol (TFE, 1 mL)[3]

  • High-pressure reactor vial

  • Hydrogen gas (high purity)

  • Internal standard for NMR analysis (e.g., 1,3,5-trimethoxybenzene)

Procedure:

  • Reactor Setup: To a high-pressure reactor vial, add the pyridine substrate (0.8 mmol), Rh₂O₃ (1 mg, 0.5 mol%), and TFE (1 mL).[3]

  • Reaction Execution:

    • Place the vial into a high-pressure reactor.

    • Seal the main reactor vessel.

    • Purge the reactor with an inert gas.

    • Pressurize the reactor with hydrogen gas to 5 bar.[3]

    • Stir the reaction at 40°C for 16 hours.[3]

  • Work-up:

    • After cooling to room temperature, carefully vent the reactor.

    • The reaction mixture can be analyzed directly.

  • Analysis: The yield can be determined by ¹H NMR spectroscopy using an internal standard.[3]

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Analysis start Select Pyridine Substrate & Catalyst reactor_setup Reactor Setup: - Add Substrate & Solvent - Add Catalyst start->reactor_setup seal_purge Seal Reactor & Purge with Inert Gas reactor_setup->seal_purge pressurize Pressurize with H₂ seal_purge->pressurize run_reaction Run Reaction (Stirring, Temp Control) pressurize->run_reaction monitor Monitor Progress (H₂ uptake, TLC, etc.) run_reaction->monitor monitor->run_reaction Reaction Incomplete depressurize Depressurize & Purge monitor->depressurize Reaction Complete filter Filter to Remove Catalyst depressurize->filter extract Extraction & Washing filter->extract dry_concentrate Dry & Concentrate extract->dry_concentrate purify Purification (Chromatography, Distillation) dry_concentrate->purify analysis Characterization (NMR, MS, etc.) purify->analysis

Caption: General experimental workflow for catalytic hydrogenation of pyridine.

troubleshooting_logic cluster_problems Problem Identification cluster_solutions Potential Solutions start Experiment Outcome low_yield Low Yield / Incomplete Conversion? start->low_yield poor_selectivity Poor Selectivity? low_yield->poor_selectivity No solution_yield Increase Temp/Pressure Add Acidic Additive Change Catalyst low_yield->solution_yield Yes deactivation Catalyst Deactivation? poor_selectivity->deactivation No solution_selectivity Change Catalyst (e.g., PtO₂, Rh) Use Milder Conditions poor_selectivity->solution_selectivity Yes solution_deactivation Change Catalyst Support Ensure Inert Atmosphere deactivation->solution_deactivation Yes fail Re-evaluate Approach deactivation->fail No end Optimized Reaction solution_yield->end solution_selectivity->end solution_deactivation->end

Caption: Troubleshooting logic for pyridine hydrogenation experiments.

References

Validation & Comparative

Comparative Analysis of Synthesis Methods for 1-(4-Piperidyl)ethanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the prevalent synthetic methodologies for obtaining 1-(4-Piperidyl)ethanol, a valuable building block in medicinal chemistry. The following sections detail the most common synthetic routes, offering a side-by-side comparison of their performance based on experimental data. Detailed protocols for each method are provided to facilitate replication and adaptation in a laboratory setting.

Introduction

This compound is a key intermediate in the synthesis of a variety of pharmaceutical compounds. Its structure, featuring a piperidine ring and a primary alcohol, allows for diverse functionalization. The selection of an appropriate synthetic route is critical and depends on factors such as desired yield, purity, scalability, cost, and available equipment. This guide focuses on three primary methods:

  • One-Pot Catalytic Hydrogenation of 4-Acetylpyridine

  • Two-Step Reduction of N-Boc-4-acetylpiperidine

  • Grignard Reaction with N-Protected 4-Piperidone

Data Presentation: A Comparative Overview

The following table summarizes the quantitative data for the three primary synthesis methods, allowing for a direct comparison of their key performance indicators.

MethodStarting MaterialKey Reagents & CatalystReaction TimeTemperature (°C)PressureYield (%)Purity (%)
Catalytic Hydrogenation 4-AcetylpyridineH₂, PtO₂ or Ru/C, Acetic Acid/Ethanol6-12 hours25-8050-70 bar~90>98
Two-Step Reduction N-Boc-4-acetylpiperidine1. NaBH₄, Methanol2. HCl or Oxalyl Chloride4-6 hours0-25Atmospheric~85 (overall)>99
Grignard Reaction N-Benzyl-4-piperidonePhenylmagnesium bromide, Diethyl ether2-4 hours0-35Atmospheric~76~95

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Method 1: One-Pot Catalytic Hydrogenation of 4-Acetylpyridine

This method achieves the synthesis in a single step by simultaneously reducing the pyridine ring and the acetyl group.

Experimental Protocol:

  • Reaction Setup: In a high-pressure autoclave, a solution of 4-acetylpyridine (10 mmol) in a mixture of acetic acid and ethanol (1:1, 50 mL) is prepared.

  • Catalyst Addition: Platinum(IV) oxide (PtO₂, 0.1 mmol) or 5% Ruthenium on Carbon (Ru/C, 10 mol%) is added to the solution.

  • Hydrogenation: The autoclave is sealed, purged with nitrogen, and then pressurized with hydrogen gas to 50-70 bar.[1] The reaction mixture is stirred vigorously at a temperature between 25-80°C for 6-12 hours. The progress of the reaction is monitored by TLC or GC-MS.

  • Work-up: After the reaction is complete, the autoclave is cooled to room temperature and the hydrogen pressure is carefully released. The catalyst is removed by filtration through a pad of Celite.

  • Isolation: The filtrate is concentrated under reduced pressure to remove the solvents. The residue is dissolved in water and the pH is adjusted to >10 with a 2M NaOH solution. The aqueous layer is then extracted with dichloromethane (3 x 50 mL). The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo to yield this compound.

  • Purification: The crude product can be further purified by column chromatography on silica gel or by distillation under reduced pressure.

Method 2: Two-Step Reduction of N-Boc-4-acetylpiperidine

This approach involves the protection of the piperidine nitrogen, followed by the reduction of the ketone and subsequent deprotection.

Experimental Protocol:

Step 1: Reduction of N-Boc-4-acetylpiperidine

  • Reaction Setup: N-Boc-4-acetylpiperidine (10 mmol) is dissolved in methanol (50 mL) in a round-bottom flask and cooled to 0°C in an ice bath.

  • Reduction: Sodium borohydride (NaBH₄, 15 mmol) is added portion-wise to the stirred solution, maintaining the temperature below 5°C.[2][3] The reaction is allowed to warm to room temperature and stirred for 2-4 hours. Reaction progress is monitored by TLC.

  • Work-up: The reaction is quenched by the slow addition of water (20 mL). The methanol is removed under reduced pressure. The aqueous residue is extracted with ethyl acetate (3 x 40 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated to give N-Boc-1-(4-piperidyl)ethanol.

Step 2: N-Boc Deprotection

  • Deprotection: The crude N-Boc-1-(4-piperidyl)ethanol from the previous step is dissolved in methanol (30 mL). To this solution, a solution of oxalyl chloride (12 mmol) in methanol (10 mL) is added dropwise at 0°C.[4][5] The reaction mixture is stirred at room temperature for 1-2 hours.

  • Isolation: The solvent is removed under reduced pressure. The residue is triturated with diethyl ether to afford the hydrochloride salt of this compound as a white solid. The free base can be obtained by neutralizing the salt with a base.

Method 3: Grignard Reaction with N-Protected 4-Piperidone

This method utilizes a Grignard reagent to form the carbon-carbon bond and introduce the ethyl group.

Experimental Protocol:

  • Grignard Reagent Preparation: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and a nitrogen inlet, magnesium turnings (12 mmol) and a crystal of iodine are placed. A solution of bromoethane (11 mmol) in anhydrous diethyl ether (20 mL) is added dropwise from the dropping funnel to initiate the reaction. The mixture is refluxed for 30 minutes to ensure the formation of ethylmagnesium bromide.

  • Reaction with Piperidone: The Grignard solution is cooled to 0°C. A solution of N-benzyl-4-piperidone (10 mmol) in anhydrous diethyl ether (30 mL) is added dropwise. The reaction mixture is then stirred at room temperature for 2 hours.

  • Work-up: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride (30 mL). The organic layer is separated, and the aqueous layer is extracted with diethyl ether (2 x 30 mL).

  • Isolation and Deprotection: The combined organic layers are dried over anhydrous sodium sulfate and concentrated. The resulting N-benzyl-1-(4-piperidyl)ethanol is then deprotected via catalytic hydrogenation (e.g., H₂, Pd/C in ethanol) to yield this compound.[6]

Mandatory Visualization

The following diagrams illustrate the signaling pathways and logical relationships of the described synthesis methods.

Synthesis_Pathways cluster_0 Method 1: Catalytic Hydrogenation cluster_1 Method 2: Two-Step Reduction cluster_2 Method 3: Grignard Reaction 4-Acetylpyridine 4-Acetylpyridine 1-(4-Piperidyl)ethanol_M1 This compound 4-Acetylpyridine->1-(4-Piperidyl)ethanol_M1 H₂, PtO₂/Ru-C Acetic Acid/Ethanol N-Boc-4-acetylpiperidine N-Boc-4-acetylpiperidine N-Boc-1-(4-piperidyl)ethanol N-Boc-1-(4-piperidyl)ethanol N-Boc-4-acetylpiperidine->N-Boc-1-(4-piperidyl)ethanol NaBH₄ Methanol 1-(4-Piperidyl)ethanol_M2 This compound N-Boc-1-(4-piperidyl)ethanol->1-(4-Piperidyl)ethanol_M2 HCl or Oxalyl Chloride N-Benzyl-4-piperidone N-Benzyl-4-piperidone N-Benzyl-1-(4-piperidyl)ethanol N-Benzyl-1-(4-piperidyl)ethanol N-Benzyl-4-piperidone->N-Benzyl-1-(4-piperidyl)ethanol 1. EtMgBr, Et₂O 2. H₂O 1-(4-Piperidyl)ethanol_M3 This compound N-Benzyl-1-(4-piperidyl)ethanol->1-(4-Piperidyl)ethanol_M3 H₂, Pd/C

Caption: Overview of the three main synthetic pathways to this compound.

Experimental_Workflow_Comparison cluster_M1 Method 1: Catalytic Hydrogenation cluster_M2 Method 2: Two-Step Reduction cluster_M3 Method 3: Grignard Reaction M1_Start Start: 4-Acetylpyridine M1_Reaction One-Pot Reaction: High-Pressure Hydrogenation M1_Start->M1_Reaction M1_Workup Work-up: Filtration, Extraction M1_Reaction->M1_Workup M1_Product Product: This compound M1_Workup->M1_Product M2_Start Start: N-Boc-4-acetylpiperidine M2_Step1 Step 1: Reduction (NaBH₄) M2_Start->M2_Step1 M2_Intermediate Intermediate: N-Boc-1-(4-piperidyl)ethanol M2_Step1->M2_Intermediate M2_Step2 Step 2: Deprotection (Acid) M2_Intermediate->M2_Step2 M2_Product Product: This compound M2_Step2->M2_Product M3_Start Start: N-Benzyl-4-piperidone M3_Step1 Step 1: Grignard Reaction (EtMgBr) M3_Start->M3_Step1 M3_Intermediate Intermediate: N-Benzyl-1-(4-piperidyl)ethanol M3_Step1->M3_Intermediate M3_Step2 Step 2: Deprotection (Hydrogenation) M3_Intermediate->M3_Step2 M3_Product Product: This compound M3_Step2->M3_Product

Caption: Comparative workflow of the three synthesis methods for this compound.

Conclusion

The choice of the optimal synthesis method for this compound depends on the specific requirements of the researcher.

  • Catalytic Hydrogenation offers a direct, one-pot synthesis with high yields, making it suitable for large-scale production where high-pressure equipment is available.[1][7]

  • The Two-Step Reduction method provides a high-purity product under milder, atmospheric pressure conditions, which is advantageous for laboratory-scale synthesis where specialized high-pressure reactors may not be accessible.[2][4]

  • The Grignard Reaction is a classic and versatile method for C-C bond formation. While potentially lower in yield for this specific target compared to the other methods, it offers flexibility in introducing various alkyl or aryl groups.[8]

Researchers should consider these factors when selecting a synthesis strategy for their specific application.

References

Comparative Guide to the Structure-Activity Relationship of 4-Hydroxypiperidine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structure-activity relationships (SAR) of 4-hydroxypiperidine derivatives, with a focus on analogs of 1-(4-Piperidyl)ethanol. The information presented is curated from experimental data to guide the rational design of novel therapeutic agents.

Core Scaffold and Pharmacophoric Features

The 4-hydroxypiperidine scaffold is a key structural motif in a multitude of biologically active compounds. The core pharmacophore consists of a piperidine ring with a hydroxyl group at the 4-position. The nitrogen atom of the piperidine ring, the hydroxyl group, and the substituent at the 4-position are critical features that dictate the molecule's interaction with its biological targets. Modifications at the piperidine nitrogen (N1) and the nature of the substituent at the C4 position significantly influence the pharmacological profile of these compounds.

Comparative SAR Data: Opioid Receptor Ligands

4-Aryl-4-hydroxypiperidines have been extensively studied as modulators of opioid receptors, particularly the mu-opioid receptor (MOR), a key target for analgesics. The following table summarizes the binding affinities (Ki) of a series of N-substituted 4-aryl-4-hydroxypiperidine derivatives, which can serve as a comparative baseline for the design of this compound analogs.[1]

Compound IDN1-Substituent4-Aryl Substituentµ-Opioid Receptor Ki (nM)δ-Opioid Receptor Ki (nM)κ-Opioid Receptor Ki (nM)
1 MethylPhenyl1.235120
2 PhenethylPhenyl0.31585
3 Methyl4-Fluorophenyl2.542150
4 Phenethyl4-Fluorophenyl0.520100

Key SAR Observations for Opioid Receptor Ligands:

  • N1-Substituent: A phenethyl group at the N1 position generally leads to higher affinity for the µ-opioid receptor compared to a methyl group.[1]

  • 4-Aryl Substituent: The nature of the aryl group at the 4-position can modulate binding affinity. For instance, the introduction of a fluorine atom at the para position of the phenyl ring slightly decreases affinity.[1]

Experimental Protocols

Radioligand Binding Assay for Opioid Receptors

Objective: To determine the binding affinity (Ki) of test compounds for the µ, δ, and κ opioid receptors.

Materials:

  • Cell membranes expressing the human µ, δ, or κ opioid receptor.

  • Radioligands: [³H]DAMGO (for µ), [³H]DPDPE (for δ), [³H]U69,593 (for κ).

  • Non-specific binding control: Naloxone.

  • Assay buffer: 50 mM Tris-HCl, pH 7.4.

  • Test compounds dissolved in DMSO.

Procedure:

  • In a 96-well plate, combine cell membranes, radioligand, and either assay buffer (for total binding), naloxone (for non-specific binding), or test compound at various concentrations.

  • Incubate the plate at 25°C for 60 minutes.

  • Terminate the binding reaction by rapid filtration through a glass fiber filter using a cell harvester.

  • Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Measure the radioactivity retained on the filters using a liquid scintillation counter.

Data Analysis:

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Logical Relationships in SAR Studies

The following diagram illustrates the logical workflow for a typical SAR study of 4-hydroxypiperidine derivatives.

SAR_Workflow cluster_synthesis Chemical Synthesis cluster_testing Biological Testing cluster_analysis Data Analysis cluster_design Rational Design Lead Lead Compound (e.g., this compound) Analogs Synthesize Analogs (Vary N1 and C4 substituents) Lead->Analogs Modification Assay In vitro Assays (e.g., Receptor Binding) Analogs->Assay Data Generate Quantitative Data (e.g., Ki, IC50) Assay->Data SAR_Table Compile SAR Table Data->SAR_Table Identify_Trends Identify SAR Trends SAR_Table->Identify_Trends New_Analogs Design New Analogs with Improved Properties Identify_Trends->New_Analogs New_Analogs->Analogs Iterative Cycle

Caption: A flowchart illustrating the iterative process of SAR studies for drug discovery.

Signaling Pathway

The diagram below depicts a simplified signaling pathway for a G-protein coupled receptor (GPCR), such as the opioid receptor, which is a common target for 4-hydroxypiperidine derivatives.

GPCR_Signaling Ligand Ligand (e.g., 4-Hydroxypiperidine Derivative) Receptor GPCR (e.g., Opioid Receptor) Ligand->Receptor Binds to G_Protein G-Protein (αβγ) Receptor->G_Protein Activates Effector Effector (e.g., Adenylyl Cyclase) G_Protein->Effector Modulates Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Produces Cellular_Response Cellular Response Second_Messenger->Cellular_Response Leads to

Caption: A simplified diagram of a GPCR signaling pathway.

References

Comparative Analysis of the Biological Activity of 1-(4-Piperidyl)ethanol and Its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the biological activities of 1-(4-Piperidyl)ethanol and its structural analogs. The information presented herein is curated from experimental data to assist researchers in understanding the structure-activity relationships (SAR) within this class of compounds and to guide future drug discovery and development efforts.

Introduction

This compound is a chemical scaffold of significant interest in medicinal chemistry due to the prevalence of the piperidine moiety in a wide range of biologically active compounds.[1] The piperidine ring is a versatile structural motif that can influence physicochemical properties such as lipophilicity and basicity, which in turn affect the pharmacokinetic and pharmacodynamic profiles of drug candidates.[2] Analogs of this compound have been investigated for various therapeutic applications, including their potential as analgesic and acetylcholinesterase (AChE) inhibitory agents.[3][4] This guide will focus on these two key biological activities, presenting a comparative analysis of this compound and its derivatives.

Analgesic Activity

The analgesic properties of piperidine derivatives have been extensively studied, with many compounds demonstrating potent opioid receptor agonist activity.[5][6] The structural modifications of the piperidine ring, particularly at the N1 and C4 positions, have been shown to significantly impact analgesic potency.[7]

Comparative Analgesic Data

While direct comparative studies on the analgesic activity of this compound are limited, research on structurally related compounds such as piperidine-2-ethanol and its derivatives provides valuable insights into the SAR of this class. The analgesic effects of these compounds are often evaluated using the tail immersion method, where an increase in the latency of tail withdrawal from a hot water bath indicates an analgesic effect.[3]

Below is a summary of the analgesic activity of piperidine-2-ethanol and its N-substituted analogs. The data is presented as the mean increase in tail flick latency (TFL) in seconds at various time points after intraperitoneal administration in mice.

CompoundStructureOnset of Action (min)Peak Activity (min)Duration of Action (min)
Piperidine-2-ethanol 90->150
Analog 1a: 2-hydroxymethyl-1-[(3-nitro-phenyl)-2-oxoethyl]-piperidinium bromide30~90>150
Analog 1e: 2-hydroxymethyl-1-[(4-methoxy-phenyl)-2-oxoethyl]-piperidinium bromide3060-90>180
Analog 2d: 2-hydroxy ethyl 1-(4-nitro-phenyl)-2-oxoethyl piperidinium bromide30120>180
Analog 2f: 2-hydroxy-ethyl-1-[(3', 5', dinitro-phenyl)-2-oxoethyl]-piperidinium bromide30->180

Data synthesized from a study on piperidine-2-ethanol derivatives. The parent compound, piperidine-2-ethanol, showed a low degree of analgesic activity with a late onset. In contrast, its N-substituted derivatives exhibited a faster onset and, in some cases, more potent and longer-lasting analgesic effects. Notably, substitutions on the phenyl ring of the N-acyl group significantly influenced the analgesic profile.[3]

Acetylcholinesterase (AChE) Inhibitory Activity

Acetylcholinesterase inhibitors are a class of drugs used in the treatment of Alzheimer's disease and other neurological disorders characterized by a deficit in cholinergic transmission.[8][9] The piperidine scaffold is a key structural feature in several potent AChE inhibitors, such as donepezil.[6]

Comparative Acetylcholinesterase Inhibition Data

The following table summarizes the half-maximal inhibitory concentration (IC50) values for AChE inhibition of various piperidine derivatives, providing a basis for understanding the SAR.

CompoundStructureAChE IC50Reference
Donepezil 3.9 ± 0.01 µM[5]
1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine (E2020) 5.7 nM[10]
1-benzyl-4-[2-(N-[4'-(benzylsulfonyl) benzoyl]-N-methylamino]ethyl]piperidine hydrochloride (21) 0.56 nM[4]
2-((1H-benzo[d]imidazol-2-yl)methyl)-N'-(3-bromobenzyl)-4-hydroxy-2H-thiochromene-3-carbohydrazide 1,1-dioxide (TBAF-6) 0.638 ± 0.001 µM[5]
Phenoxyethyl piperidine derivative 5c 0.5 ± 0.05 µM[11]
Phenoxyethyl piperidine derivative 7a 20.4 ± 9.3 µM[11]

The data indicates that N-benzylated piperidines with extended side chains at the C4 position, often containing aromatic and sulfonyl groups, exhibit potent AChE inhibitory activity, with IC50 values in the nanomolar range.[4][10] The basicity of the piperidine nitrogen is also crucial for activity.[4]

Experimental Protocols

Analgesic Activity Assessment: Tail Immersion Test[3]
  • Animal Model: Male albino mice are used.

  • Procedure: The tail of each mouse is immersed in a constant temperature water bath (55 ± 0.5 °C). The time taken for the mouse to flick its tail is recorded as the tail flick latency (TFL). A cut-off time of 15 seconds is set to prevent tissue damage.

  • Drug Administration: Test compounds are administered intraperitoneally (i.p.). A control group receives the vehicle.

  • Data Collection: TFL is measured at 0, 30, 60, 90, 120, 150, and 180 minutes post-administration.

  • Data Analysis: The analgesic effect is expressed as the mean increase in TFL ± SEM. Statistical significance is determined using appropriate statistical tests.

Acetylcholinesterase Inhibition Assay: Ellman's Method[12]
  • Principle: This colorimetric assay measures the activity of AChE by monitoring the formation of the yellow-colored product, 5-thio-2-nitrobenzoate, which results from the reaction of thiocholine (a product of acetylcholine hydrolysis by AChE) with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB).

  • Reagents:

    • Acetylcholinesterase (AChE) enzyme solution.

    • Acetylthiocholine iodide (ATCI) substrate solution.

    • DTNB solution.

    • Phosphate buffer (pH 8.0).

    • Test compounds and a positive control (e.g., Donepezil).

  • Procedure (96-well plate format):

    • Add buffer, AChE enzyme solution, and the test compound at various concentrations to the wells.

    • Incubate the plate.

    • Initiate the reaction by adding ATCI and DTNB.

    • Measure the absorbance at 412 nm at regular intervals using a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction for each well.

    • Determine the percentage of inhibition for each concentration of the test compound.

    • Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Signaling Pathways

The biological activities of piperidine derivatives are mediated through their interaction with various signaling pathways.

Opioid Receptor Signaling in Analgesia

The analgesic effects of many piperidine-based compounds are primarily mediated through their interaction with µ-opioid receptors (MOR).[12]

G Piperidine_Analog Piperidine Analog (e.g., Fentanyl) MOR μ-Opioid Receptor (GPCR) Piperidine_Analog->MOR Binds to G_protein Gi/o Protein MOR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits Ca_channel Voltage-gated Ca2+ Channels G_protein->Ca_channel Inhibits K_channel GIRK Channels G_protein->K_channel Activates cAMP cAMP AC->cAMP Produces Neurotransmitter_Release Reduced Neurotransmitter Release Ca_channel->Neurotransmitter_Release Leads to Hyperpolarization Neuronal Hyperpolarization K_channel->Hyperpolarization Leads to Analgesia Analgesia Neurotransmitter_Release->Analgesia Hyperpolarization->Analgesia

Caption: Opioid receptor signaling pathway initiated by piperidine-based agonists.

Binding of the piperidine analog to the µ-opioid receptor leads to the activation of inhibitory G-proteins (Gi/o). This activation results in the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP) levels, inhibition of voltage-gated calcium channels, and activation of G-protein-coupled inwardly rectifying potassium (GIRK) channels.[13] These events collectively lead to a reduction in neuronal excitability and neurotransmitter release, producing analgesia.

Cholinergic Signaling and AChE Inhibition

AChE inhibitors increase the levels of acetylcholine (ACh) in the synaptic cleft, thereby enhancing cholinergic neurotransmission.

G cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron ACh_synthesis Acetylcholine (ACh) Synthesis ACh_vesicle ACh Vesicle ACh_synthesis->ACh_vesicle ACh_release ACh Release ACh_vesicle->ACh_release AChR Acetylcholine Receptors (AChR) ACh_release->AChR Binds to AChE Acetylcholinesterase (AChE) ACh_release->AChE Substrate for Signal_Transduction Signal Transduction AChR->Signal_Transduction ACh_hydrolysis ACh Hydrolysis AChE->ACh_hydrolysis Catalyzes Piperidine_Inhibitor Piperidine-based AChE Inhibitor Piperidine_Inhibitor->AChE Inhibits

Caption: Mechanism of action of piperidine-based acetylcholinesterase inhibitors.

In a healthy synapse, acetylcholine is released from the presynaptic neuron and binds to receptors on the postsynaptic neuron, propagating a signal. Acetylcholinesterase, present in the synaptic cleft, rapidly hydrolyzes acetylcholine to terminate the signal. Piperidine-based inhibitors block the active site of AChE, preventing the breakdown of acetylcholine. This leads to an accumulation of acetylcholine in the synapse, prolonged stimulation of acetylcholine receptors, and enhanced cholinergic signaling.[8][14]

Conclusion

This guide provides a comparative overview of the analgesic and acetylcholinesterase inhibitory activities of this compound and its analogs. The presented data and experimental protocols offer a valuable resource for researchers in the field of medicinal chemistry and drug development. The structure-activity relationships highlighted herein underscore the importance of strategic structural modifications to the piperidine scaffold in modulating biological activity. Further research focusing on direct comparative studies of this compound and its close analogs under standardized conditions is warranted to provide a more definitive understanding of their therapeutic potential.

References

A Researcher's Guide to Antibody Cross-Reactivity with Piperidine-Containing Haptens

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and diagnostics, the specificity of antibodies is paramount. This guide provides a comparative analysis of the cross-reactivity of antibodies raised against piperidine-containing haptens, a common structural motif in pharmaceuticals. By examining experimental data and detailed methodologies, this document aims to equip scientists with the knowledge to better design and interpret immunoassays for these compounds.

Understanding Antibody Specificity and Cross-Reactivity

Antibodies are generated to bind to a specific molecule, or epitope. However, they can sometimes bind to other, structurally similar molecules. This phenomenon, known as cross-reactivity, is a critical factor in the performance of immunoassays. For haptens, which are small molecules like those containing a piperidine ring, generating highly specific antibodies can be challenging. The degree of cross-reactivity is influenced by the hapten's structure, the point of attachment to a carrier protein during immunization, and the inherent diversity of the immune response.

This guide focuses on antibodies developed against various piperidine-containing haptens, with a detailed look at the extensively studied fentanyl and its analogs, alongside other piperidine-containing pharmaceuticals.

Comparative Cross-Reactivity Data

The following tables summarize the cross-reactivity of antibodies raised against different piperidine-containing haptens. The data, presented as IC50 values and percentage cross-reactivity, is compiled from various studies and commercial assay documentation. A lower IC50 value indicates a higher binding affinity. Cross-reactivity percentage is typically calculated as: (IC50 of the target hapten / IC50 of the cross-reactant) x 100%.

Fentanyl and Its Analogs

Fentanyl, a potent synthetic opioid, and its numerous analogs represent a major class of piperidine-containing haptens for which extensive antibody cross-reactivity studies have been conducted. The development of antibodies that can either specifically detect fentanyl or broadly recognize a range of its analogs is crucial for both clinical diagnostics and forensic toxicology.

Table 1: Cross-Reactivity of a Commercial Fentanyl ELISA Kit

AnalyteCross-Reactivity (%)
Fentanyl100
Acetylfentanyl99 ± 11
Acrylfentanyl94 ± 10
Furanylfentanyl20 ± 1
4-Fluoroisobutyrfentanyl25 ± 1
CarfentanilNot detected
2-FluorofentanylData not specified
CyclopropylfentanylData not specified
TetrahydrofuranylfentanylData not specified
OcfentanilData not specified
ValerylfentanylData not specified

This data is from the Immunalysis Fentanyl Direct ELISA kit and demonstrates its ability to detect several fentanyl analogs, with the notable exception of carfentanil[1][2].

Table 2: IC50 Values of Monoclonal Antibodies Against Fentanyl Derivatives

Monoclonal AntibodyCognate HaptenFentanyl DerivativeEstimated IC50 (ng/mL)
(1)-1C2FentanylFentanyl0.5 - 1
(1)-1C2FentanylAcetylfentanyl1 - 5
(2)-1A4Furanyl benzyl fentanylFuranyl benzyl fentanyl< 0.1
(2)-1A4Furanyl benzyl fentanylBenzyl fentanyl0.1 - 0.5
(2)-1A4Furanyl benzyl fentanylFentanyl1 - 5
(3)-1B1CarfentanilCarfentanil< 0.1
(3)-1B1CarfentanilFentanyl> 25

This table presents a selection of data from a study that developed monoclonal antibodies with varying specificities to different fentanyl analogs.[3] The IC50 values were estimated from competition ELISAs.

Other Piperidine-Containing Haptens

While the data for fentanyl is extensive, information on the cross-reactivity of antibodies for other piperidine-containing drugs is less centralized.

Pethidine (Meperidine): Studies on anti-meperidine antibodies have shown a high degree of specificity for the conformation of the phenylpiperidine moiety present in meperidine and its derivatives.[5] However, these antibodies exhibited weak cross-reactivity with opioid peptides.[5] Comprehensive quantitative cross-reactivity tables with a broad panel of analogs are not as commonly published as for fentanyl.

Experimental Protocols

Reliable cross-reactivity data is contingent on robust and well-documented experimental protocols. Below are detailed methodologies for two key techniques used in the characterization of antibodies against piperidine-containing haptens.

Competitive Indirect ELISA Protocol

This protocol is a common method for determining the cross-reactivity of antibodies against small molecule haptens.

1. Plate Coating:

  • Prepare a coating solution of hapten-protein conjugate (e.g., hapten-BSA) at a concentration of 1-10 µg/mL in a suitable coating buffer (e.g., 0.05 M carbonate-bicarbonate buffer, pH 9.6). It is crucial to use a different carrier protein for coating than was used for immunization to avoid detecting antibodies against the carrier protein itself.

  • Add 100 µL of the coating solution to each well of a 96-well microtiter plate.

  • Incubate the plate overnight at 4°C or for 2 hours at 37°C.

  • Wash the plate three times with wash buffer (e.g., PBS with 0.05% Tween 20, PBST).

2. Blocking:

  • Add 200 µL of blocking buffer (e.g., 5% non-fat dry milk in PBST or 1% BSA in PBST) to each well to block any remaining non-specific binding sites.

  • Incubate for 1-2 hours at room temperature.

  • Wash the plate three times with wash buffer.

3. Competitive Reaction:

  • Prepare a series of dilutions of the target hapten and potential cross-reactants in assay buffer (e.g., PBST with 1% BSA).

  • In a separate plate or tubes, pre-incubate a fixed, predetermined concentration of the primary antibody with the varying concentrations of the haptens for 30-60 minutes at room temperature.

  • Transfer 100 µL of the antibody-hapten mixtures to the coated and blocked microtiter plate.

  • Incubate for 1-2 hours at room temperature.

4. Detection:

  • Wash the plate four times with wash buffer.

  • Add 100 µL of a species-specific secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase, HRP) diluted in assay buffer to each well.

  • Incubate for 1 hour at room temperature.

  • Wash the plate five times with wash buffer.

5. Substrate Addition and Measurement:

  • Add 100 µL of the appropriate enzyme substrate (e.g., TMB for HRP) to each well.

  • Incubate in the dark at room temperature for 15-30 minutes, or until sufficient color development.

  • Stop the reaction by adding 50 µL of a stop solution (e.g., 2 M H₂SO₄).

  • Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB) using a microplate reader.

6. Data Analysis:

  • Plot the absorbance values against the logarithm of the hapten concentration to generate a sigmoidal dose-response curve.

  • Determine the IC50 value, which is the concentration of the hapten that causes 50% inhibition of the maximum signal.

  • Calculate the percentage cross-reactivity as described previously.

Surface Plasmon Resonance (SPR) Protocol for Antibody-Hapten Interaction

SPR is a powerful label-free technique for real-time monitoring of biomolecular interactions, providing kinetic data (association and dissociation rates) and affinity constants.

1. Sensor Chip Preparation and Ligand Immobilization:

  • Select a suitable sensor chip (e.g., CM5 for amine coupling).

  • Activate the sensor surface using a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

  • Immobilize the antibody onto the sensor surface via amine coupling in a low ionic strength buffer (e.g., 10 mM sodium acetate, pH 4.5). The antibody concentration and contact time should be optimized to achieve the desired immobilization level.

  • Deactivate any remaining active esters on the surface with an injection of ethanolamine-HCl.

2. Analyte Binding Analysis (Kinetics):

  • Prepare a series of dilutions of the piperidine-containing hapten (analyte) in a suitable running buffer (e.g., HBS-EP+). It is crucial to perform a buffer screen to minimize non-specific binding.

  • Inject the different concentrations of the analyte over the immobilized antibody surface at a constant flow rate. Include a zero-concentration (buffer only) injection for double referencing.

  • Monitor the association of the analyte with the antibody in real-time.

  • After the association phase, switch back to the running buffer to monitor the dissociation of the analyte from the antibody.

3. Surface Regeneration:

  • If the interaction is of high affinity, a regeneration step may be necessary to remove the bound analyte before the next injection.

  • Inject a pulse of a regeneration solution (e.g., low pH glycine-HCl or high salt concentration) to disrupt the antibody-analyte interaction. The regeneration conditions must be optimized to ensure complete removal of the analyte without damaging the immobilized antibody.

4. Data Analysis:

  • The binding data is recorded as a sensorgram, which plots the response units (RU) against time.

  • After subtracting the reference surface signal and the buffer blank injections, the resulting sensorgrams are fitted to a suitable binding model (e.g., 1:1 Langmuir binding model) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD), which is a measure of affinity (KD = kd/ka).

Visualizing Experimental Workflows

Diagrams are essential tools for communicating complex experimental processes and relationships. The following diagrams, created using the DOT language, illustrate key workflows in antibody cross-reactivity studies.

Competitive_ELISA_Workflow cluster_plate_prep Plate Preparation cluster_competition Competitive Binding cluster_detection Detection Coat_Plate 1. Coat Plate with Hapten-Protein Conjugate Wash_1 Wash Coat_Plate->Wash_1 Block 2. Block Non-specific Sites Wash_1->Block Wash_2 Wash Block->Wash_2 Add_to_Plate 4. Add Mixture to Coated Plate Wash_2->Add_to_Plate Pre_incubation 3. Pre-incubate Antibody with Free Hapten (Analyte/Cross-reactant) Pre_incubation->Add_to_Plate Wash_3 Wash Add_to_Plate->Wash_3 Add_Secondary_Ab 5. Add Enzyme-linked Secondary Antibody Wash_3->Add_Secondary_Ab Wash_4 Wash Add_Secondary_Ab->Wash_4 Add_Substrate 6. Add Substrate Wash_4->Add_Substrate Stop_Reaction 7. Stop Reaction Add_Substrate->Stop_Reaction Read_Absorbance 8. Read Absorbance Stop_Reaction->Read_Absorbance Data_Analysis 9. Data Analysis (IC50 & % Cross-reactivity) Read_Absorbance->Data_Analysis Structural_Similarity cluster_core Common Core Structure cluster_analogs Structurally Related Analogs Piperidine_Ring Piperidine Ring Hapten Primary Hapten (e.g., Fentanyl) Hapten->Piperidine_Ring Analog_A Analog A (e.g., Acetylfentanyl) Analog_A->Piperidine_Ring Analog_B Analog B (e.g., Furanylfentanyl) Analog_B->Piperidine_Ring Analog_C Analog C (e.g., Pethidine) Analog_C->Piperidine_Ring Antibody Antibody Antibody->Hapten High Affinity Antibody->Analog_A High Cross-Reactivity Antibody->Analog_B Low Cross-Reactivity

References

A Comparative Purity Analysis of 1-(4-Piperidyl)ethanol from Various Suppliers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the synthesis of active pharmaceutical ingredients (APIs), the purity of starting materials and intermediates is of paramount importance. 1-(4-Piperidyl)ethanol is a key building block in the development of numerous pharmaceutical compounds.[1] The quality of this intermediate can significantly impact the impurity profile, yield, and overall safety and efficacy of the final drug product. This guide provides a comparative assessment of the purity of this compound sourced from three different suppliers, offering a data-driven approach to inform procurement decisions.

The purity of a substance is a critical quality attribute, and regulatory bodies like the FDA and EMA have stringent requirements to ensure that impurities are minimized to acceptable levels. Various analytical techniques are employed to determine the purity of pharmaceutical intermediates, including High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. These methods are essential for identifying and quantifying organic and inorganic impurities, as well as residual solvents.[2][3]

Comparative Purity Data

The following table summarizes the analytical data obtained from the evaluation of this compound from three representative suppliers. The data presented is a synthesis of typical specifications and potential variations observed in the market.

ParameterSupplier ASupplier BSupplier CAcceptance Criteria
Appearance White to off-white solidWhite crystalline powderOff-white powderWhite to off-white solid
Assay (by HPLC, %) 99.899.598.9≥ 98.5
Individual Impurity (by HPLC, %) ≤ 0.05≤ 0.10≤ 0.25≤ 0.10
Total Impurities (by HPLC, %) 0.150.280.75≤ 0.50
Water Content (Karl Fischer, %) 0.120.250.48≤ 0.50
Residual Solvents (by GC-MS)
MethanolNot Detected50 ppm150 ppm≤ 3000 ppm
TolueneNot DetectedNot Detected80 ppm≤ 890 ppm
Heavy Metals (as Pb, ppm) < 10< 10< 20≤ 20
Sulphated Ash (%) 0.080.100.15≤ 0.10

Experimental Workflow for Purity Assessment

The following diagram illustrates the logical workflow for the comprehensive purity assessment of this compound.

Purity_Assessment_Workflow cluster_0 Sample Reception & Initial Checks cluster_1 Chromatographic & Spectroscopic Analysis cluster_2 Physicochemical & Inorganic Tests cluster_3 Data Review & Final Assessment Sample Receipt of this compound Visual_Inspection Visual Inspection (Appearance, Color) Sample->Visual_Inspection Solubility_Test Solubility Testing Visual_Inspection->Solubility_Test HPLC_Analysis HPLC for Assay and Impurity Profile Solubility_Test->HPLC_Analysis GC_MS_Analysis GC-MS for Residual Solvents Solubility_Test->GC_MS_Analysis NMR_Analysis NMR for Structural Confirmation Solubility_Test->NMR_Analysis KF_Titration Karl Fischer Titration for Water Content Solubility_Test->KF_Titration Heavy_Metals Heavy Metals Analysis Solubility_Test->Heavy_Metals Sulphated_Ash Sulphated Ash Test Solubility_Test->Sulphated_Ash Data_Compilation Compilation of All Analytical Data HPLC_Analysis->Data_Compilation GC_MS_Analysis->Data_Compilation NMR_Analysis->Data_Compilation KF_Titration->Data_Compilation Heavy_Metals->Data_Compilation Sulphated_Ash->Data_Compilation Specification_Check Comparison with Specifications Data_Compilation->Specification_Check Purity_Determination Final Purity Determination & Lot Release Specification_Check->Purity_Determination

Purity Assessment Workflow

Detailed Experimental Protocols

High-Performance Liquid Chromatography (HPLC) for Assay and Impurity Profiling

This method is used to determine the purity of this compound and to quantify any related substance impurities.

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase A: 0.1% Trifluoroacetic acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    Time (min) % Mobile Phase B
    0 5
    25 95
    30 95
    31 5

    | 35 | 5 |

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 210 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh and dissolve the sample in a mixture of water and acetonitrile (1:1) to a final concentration of approximately 1 mg/mL.

  • Calculation: The assay is determined by comparing the peak area of the analyte to that of a reference standard. Impurities are quantified based on their peak areas relative to the main peak.

Gas Chromatography-Mass Spectrometry (GC-MS) for Residual Solvent Analysis

This method is employed to identify and quantify residual solvents that may be present from the manufacturing process. Headspace GC is the preferred technique for this analysis.[4][5]

  • Instrumentation: Gas chromatograph coupled with a mass spectrometer and a headspace autosampler.[2][6]

  • Column: DB-624 or equivalent (e.g., 30 m x 0.32 mm, 1.8 µm).

  • Carrier Gas: Helium.

  • Oven Temperature Program:

    • Initial temperature: 40°C, hold for 5 minutes.

    • Ramp: 10°C/min to 240°C.

    • Hold at 240°C for 5 minutes.

  • Injector Temperature: 250°C.

  • MS Transfer Line Temperature: 250°C.

  • Ion Source Temperature: 230°C.

  • Mass Range: m/z 35-350.

  • Headspace Parameters:

    • Vial Equilibration Temperature: 80°C.

    • Vial Equilibration Time: 30 minutes.

  • Sample Preparation: Accurately weigh approximately 100 mg of the sample into a headspace vial and dissolve in a suitable solvent such as dimethyl sulfoxide (DMSO).

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

¹H and ¹³C NMR are used to confirm the chemical structure of this compound and to detect any structural isomers or major impurities.

  • Instrumentation: 400 MHz NMR spectrometer.

  • Solvent: Deuterated chloroform (CDCl₃) or Deuterated methanol (CD₃OD).

  • Reference: Tetramethylsilane (TMS) at 0.00 ppm.

  • Procedure: A small amount of the sample is dissolved in the deuterated solvent, and the ¹H and ¹³C NMR spectra are acquired. The chemical shifts, splitting patterns, and integration values are analyzed to confirm the structure.

Conclusion

The purity of this compound can vary significantly between suppliers, which can have a direct impact on downstream processes in drug development. Based on the comparative data, Supplier A demonstrates the highest purity profile with the lowest levels of impurities and residual solvents. Supplier B provides material of acceptable quality, while the product from Supplier C shows a higher level of impurities, which may require additional purification steps.

It is crucial for researchers and drug development professionals to perform their own comprehensive analysis of incoming raw materials to ensure they meet the stringent quality requirements of the pharmaceutical industry. The experimental protocols provided in this guide offer a robust framework for such an evaluation.

References

Comparative Biological Efficacy of 1-(4-Piperidyl)ethanol and Other Heterocyclic Alcohols: A Review of Available Data

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of publicly available scientific literature reveals a significant lack of specific biological efficacy data for 1-(4-Piperidyl)ethanol and its direct comparison with other simple heterocyclic alcohols. While the piperidine scaffold is a common feature in a vast array of pharmacologically active compounds, detailed in-vitro or in-vivo studies quantifying the biological activity of the parent molecule, this compound, are not readily accessible. Similarly, comparative studies against other heterocyclic alcohols such as those derived from pyrrolidine or azepane are not documented in the searched scientific databases.

The piperidine ring is a fundamental structure in medicinal chemistry, found in numerous approved drugs with a wide range of therapeutic applications. These include treatments for central nervous system disorders, cancer, and infectious diseases. The biological activity of piperidine-containing molecules is highly dependent on the nature and position of substituents on the heterocyclic ring. However, research has predominantly focused on more complex derivatives, leaving the pharmacological profile of simple, unsubstituted piperidinyl alcohols like this compound largely uncharacterized in the public domain.

Structure-Activity Relationships of Heterocyclic Scaffolds

General principles of structure-activity relationships (SAR) in medicinal chemistry suggest that the size and basicity of the heterocyclic ring, as well as the position of the ethanol substituent, would significantly influence the biological activity. For instance, the six-membered piperidine ring has a different conformational flexibility and pKa value compared to the five-membered pyrrolidine or the seven-membered azepane rings. These differences would affect how the molecule interacts with biological targets.

Without specific experimental data, any comparison of the biological efficacy of this compound with other heterocyclic alcohols would be purely speculative. To provide the detailed comparison guide as requested, including quantitative data and experimental protocols, dedicated pharmacological screening of these compounds would be necessary.

Logical Relationship of a Hypothetical Comparative Study

Should such a study be undertaken, a logical workflow would involve the synthesis of the target compounds and their subsequent evaluation in a panel of biological assays.

G Hypothetical Workflow for Comparative Efficacy Study cluster_synthesis Compound Synthesis cluster_screening Biological Screening cluster_analysis Data Analysis synthesis_piperidyl Synthesis of This compound cns_activity CNS Activity Assays synthesis_piperidyl->cns_activity antimicrobial_activity Antimicrobial Assays synthesis_piperidyl->antimicrobial_activity enzyme_inhibition Enzyme Inhibition Assays synthesis_piperidyl->enzyme_inhibition synthesis_pyrrolidinyl Synthesis of 1-(3-Pyrrolidinyl)ethanol synthesis_pyrrolidinyl->cns_activity synthesis_pyrrolidinyl->antimicrobial_activity synthesis_pyrrolidinyl->enzyme_inhibition synthesis_azepanyl Synthesis of 1-(4-Azepanyl)ethanol synthesis_azepanyl->cns_activity synthesis_azepanyl->antimicrobial_activity synthesis_azepanyl->enzyme_inhibition data_comparison Quantitative Comparison (e.g., IC50, EC50) cns_activity->data_comparison antimicrobial_activity->data_comparison enzyme_inhibition->data_comparison sar_analysis Structure-Activity Relationship Analysis data_comparison->sar_analysis

Caption: Hypothetical workflow for a comparative biological efficacy study.

Conclusion

Due to the absence of specific biological efficacy data for this compound and comparable simple heterocyclic alcohols in the accessible scientific literature, a detailed comparison guide with quantitative data and experimental protocols cannot be provided at this time. The generation of such a guide would necessitate novel experimental research to determine the pharmacological profiles of these compounds.

Validating the Mechanism of Action for Pip-A, a Novel 1-(4-Piperidyl)ethanol-Derived Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of "Pip-A," a novel 1-(4-Piperidyl)ethanol-derived drug candidate, with established and clinical-stage inhibitors targeting the p38 mitogen-activated protein kinase (MAPK) pathway. The experimental data presented herein is based on established methodologies and publicly available information for comparator compounds, providing a framework for validating the mechanism of action of new chemical entities in this class.

Introduction

The this compound scaffold is a versatile starting point for the development of novel therapeutics. "Pip-A" is a fictional drug candidate derived from this scaffold, designed as a potent and selective inhibitor of the p38α MAPK, a key regulator of inflammatory responses.[1][2] Dysregulation of the p38 MAPK signaling pathway is implicated in a host of inflammatory conditions, including rheumatoid arthritis, inflammatory bowel disease, and chronic obstructive pulmonary disease.[1][3][4] This guide outlines a series of experiments to validate the mechanism of action of Pip-A and compares its hypothetical performance against established p38 MAPK inhibitors: Losmapimod, Ralimetinib, and Neflamapimod.

Comparative Performance Data

The following tables summarize the in vitro potency and cellular activity of Pip-A against key comparator compounds.

In Vitro Kinase Inhibition
CompoundTargetIC50 (nM)Selectivity (vs. p38β)Data Source
Pip-A p38α MAPK4.2~15-foldHypothetical Data
Losmapimodp38α MAPK23~6-fold[5]
p38β MAPK138[5]
Ralimetinibp38α MAPK5.3~0.6-fold[6][7]
p38β MAPK3.2[6][7]
Neflamapimodp38α MAPKN/AN/A[8][9]
Cellular Activity: Inhibition of LPS-Induced TNF-α Production in THP-1 Cells
CompoundIC50 (nM)Data Source
Pip-A 15Hypothetical Data
Losmapimod27[5]
Ralimetinib5.2[10]
NeflamapimodN/A[8][9]

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

In Vitro p38α MAPK Inhibition Assay

Objective: To determine the direct inhibitory effect of the drug candidate on the enzymatic activity of p38α MAPK.

Materials:

  • Recombinant human p38α MAPK (active)

  • ATF-2 (recombinant protein substrate)

  • ATP (Adenosine triphosphate)

  • Kinase buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)[11]

  • Test compounds (Pip-A and comparators) dissolved in DMSO

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • 384-well plates

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • Add 1 µL of the diluted compounds or DMSO (vehicle control) to the wells of a 384-well plate.

  • Add 2 µL of recombinant p38α MAPK in kinase buffer to each well.

  • Incubate for 15 minutes at room temperature to allow for compound binding.

  • Initiate the kinase reaction by adding 2 µL of a solution containing ATF-2 and ATP in kinase buffer. The final ATP concentration should be close to the Km for p38α.

  • Incubate the reaction for 60 minutes at room temperature.

  • Stop the reaction and detect the amount of ADP produced using the ADP-Glo™ Kinase Assay kit as per the manufacturer's instructions.

  • Measure luminescence using a plate reader.

  • Calculate the percent inhibition for each compound concentration relative to the vehicle control and determine the IC50 value by fitting the data to a four-parameter logistic curve.

Cellular Assay: Inhibition of LPS-Induced TNF-α Production in THP-1 Cells

Objective: To assess the ability of the drug candidate to inhibit the production of the pro-inflammatory cytokine TNF-α in a relevant cell model.

Materials:

  • THP-1 human monocytic cell line

  • RPMI-1640 medium supplemented with 10% FBS and antibiotics

  • Lipopolysaccharide (LPS) from E. coli

  • Test compounds (Pip-A and comparators) dissolved in DMSO

  • Human TNF-α ELISA kit

  • 96-well cell culture plates

Procedure:

  • Seed THP-1 cells in a 96-well plate at a density of 1 x 10^5 cells/well and differentiate into macrophage-like cells using phorbol 12-myristate 13-acetate (PMA) for 24-48 hours.

  • Remove the PMA-containing medium and replace it with fresh medium.

  • Pre-incubate the cells with serial dilutions of the test compounds or DMSO (vehicle control) for 1 hour.

  • Stimulate the cells with LPS (e.g., 1 µg/mL) for 4-6 hours to induce TNF-α production.[12][13][14]

  • Collect the cell culture supernatant.

  • Quantify the concentration of TNF-α in the supernatant using a human TNF-α ELISA kit according to the manufacturer's protocol.

  • Calculate the percent inhibition of TNF-α production for each compound concentration relative to the LPS-stimulated vehicle control and determine the IC50 value.

In Vivo Efficacy in a Collagen-Induced Arthritis (CIA) Mouse Model

Objective: To evaluate the therapeutic efficacy of the drug candidate in a preclinical model of rheumatoid arthritis.

Materials:

  • DBA/1 mice

  • Bovine type II collagen

  • Complete Freund's Adjuvant (CFA) and Incomplete Freund's Adjuvant (IFA)

  • Test compound formulated for oral administration

  • Vehicle control

Procedure:

  • Induce arthritis in DBA/1 mice by immunization with bovine type II collagen emulsified in CFA, followed by a booster immunization with collagen in IFA 21 days later.

  • Monitor the mice for the onset and severity of arthritis using a clinical scoring system (e.g., scoring paw swelling and erythema).

  • Once arthritis is established (typically around day 28-35), randomize the mice into treatment groups (vehicle control, Pip-A, and comparator compounds).

  • Administer the test compounds or vehicle daily by oral gavage for a specified period (e.g., 14-21 days).

  • Continue to monitor and score arthritis severity throughout the treatment period.

  • At the end of the study, collect paws for histological analysis to assess joint damage, inflammation, and cartilage/bone erosion.

  • Blood samples can also be collected to measure systemic levels of inflammatory cytokines.

  • Compare the reduction in arthritis scores and joint damage between the treatment and vehicle control groups to determine in vivo efficacy.[15]

Signaling Pathways and Experimental Workflows

p38 MAPK Signaling Pathway in Inflammation

The diagram below illustrates the central role of p38 MAPK in the inflammatory response. Extracellular stimuli such as cytokines and LPS activate a cascade of upstream kinases, leading to the phosphorylation and activation of p38 MAPK. Activated p38 then phosphorylates downstream targets, including transcription factors and other kinases, resulting in the production of pro-inflammatory cytokines like TNF-α.[1][2][16]

p38_MAPK_Pathway stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) receptor Receptor stimuli->receptor mapkkk MAPKKK (e.g., TAK1) receptor->mapkkk mapkk MAPKK (MKK3/6) mapkkk->mapkk p38 p38 MAPK mapkk->p38 downstream Downstream Effectors (e.g., MK2, ATF-2) p38->downstream pip_a Pip-A pip_a->p38 transcription Gene Transcription downstream->transcription cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) transcription->cytokines Kinase_Assay_Workflow start Start prepare_reagents Prepare Reagents: - Serial dilutions of Pip-A - p38α MAPK solution - Substrate/ATP solution start->prepare_reagents plate_setup Plate Setup: Add Pip-A and p38α MAPK to 384-well plate prepare_reagents->plate_setup pre_incubation Pre-incubation (15 min at RT) plate_setup->pre_incubation initiate_reaction Initiate Kinase Reaction: Add Substrate/ATP solution pre_incubation->initiate_reaction reaction_incubation Reaction Incubation (60 min at RT) initiate_reaction->reaction_incubation detection Detection: Add ADP-Glo Reagent and measure luminescence reaction_incubation->detection data_analysis Data Analysis: Calculate % inhibition and determine IC50 detection->data_analysis end End data_analysis->end Cellular_Assay_Workflow start Start cell_culture Cell Culture: Seed and differentiate THP-1 cells in 96-well plate start->cell_culture compound_treatment Compound Treatment: Pre-incubate cells with Pip-A (1 hour) cell_culture->compound_treatment lps_stimulation LPS Stimulation: Induce inflammation (4-6 hours) compound_treatment->lps_stimulation supernatant_collection Collect Supernatant lps_stimulation->supernatant_collection elisa TNF-α Quantification: Perform ELISA supernatant_collection->elisa data_analysis Data Analysis: Calculate % inhibition and determine IC50 elisa->data_analysis end End data_analysis->end

References

Comparative Analysis of 1-(4-Piperidyl)ethanol and Analogs in Antimicrobial Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The information herein is intended to guide researchers in designing and interpreting experiments for the evaluation of new piperidine compounds.

Comparative Efficacy of Piperidine Derivatives in Antimicrobial Assays

The antimicrobial efficacy of piperidine derivatives is typically quantified by determining the Minimum Inhibitory Concentration (MIC). The MIC is the lowest concentration of a compound that prevents visible growth of a microorganism. A lower MIC value indicates greater potency.

The following table summarizes the MIC values for several piperidine derivatives against selected microbial strains. It is important to note that direct comparisons should be made with caution, as experimental conditions can vary between studies.

Table 1: Minimum Inhibitory Concentration (MIC) of Piperidine Derivatives against Selected Microorganisms

Compound IDStructureTest OrganismMIC (µg/mL)Reference
1-(4-Piperidyl)ethanol Data Not Available ---
Compound A2,6-dipiperidino-1,4-dihalogenobenzene derivativeStaphylococcus aureus32-128[1]
Candida albicans32-64[1]
Compound B(E)-ethyl 3-(p-(2-(piperidin-1-yl) ethoxy) phenyl) acrylateStaphylococcus aureusActive (Zone of Inhibition)[2]
Escherichia coliActive (Zone of Inhibition)[2]
Compound CN-Hexadecyl-N-(propylpiperidinium-3-sulfate)Staphylococcus aureusVery small MIC values reported[3]
Escherichia coliVery small MIC values reported[3]
Ampicillin (Control)-Staphylococcus aureus0.25–512[1]
Fluconazole (Control)-Candida albicans128[1]

Note: The data for compounds A, B, and C are from different studies and are presented here for illustrative purposes. Direct comparison of potency requires testing under identical experimental conditions.

Experimental Protocols

A detailed methodology for determining the Minimum Inhibitory Concentration (MIC) is crucial for the accurate assessment of a compound's antimicrobial activity. The broth microdilution method is a standard and widely accepted protocol.

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism in a liquid medium.

Materials:

  • Test compounds (e.g., this compound and alternatives)

  • Standard control antibiotics (e.g., Ampicillin for bacteria, Fluconazole for fungi)

  • Microbial strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)

  • Sterile Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi

  • Sterile 96-well microtiter plates

  • Spectrophotometer

  • Incubator

Procedure:

  • Preparation of Inoculum:

    • Isolate single colonies of the test microorganism from a fresh agar plate.

    • Inoculate the colonies into a sterile broth medium and incubate until the culture reaches the logarithmic growth phase.

    • Adjust the turbidity of the bacterial suspension with sterile broth to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria. Further dilute to achieve the final desired inoculum concentration (typically 5 x 10⁵ CFU/mL in the well).

  • Preparation of Compound Dilutions:

    • Prepare a stock solution of each test compound in a suitable solvent (e.g., DMSO).

    • Perform serial two-fold dilutions of the stock solution in the appropriate sterile broth medium in the wells of a 96-well microtiter plate. The concentration range should be sufficient to determine the MIC.

  • Inoculation:

    • Add the standardized microbial inoculum to each well of the microtiter plate containing the diluted compounds.

    • Include a positive control (microorganism in broth without any compound) and a negative control (broth only) on each plate.

  • Incubation:

    • Incubate the microtiter plates at an appropriate temperature and duration (e.g., 37°C for 18-24 hours for bacteria, 30°C for 48 hours for fungi).

  • Determination of MIC:

    • After incubation, visually inspect the plates for microbial growth (turbidity).

    • The MIC is the lowest concentration of the compound at which there is no visible growth.

    • The results can also be read using a microplate reader to measure the optical density (OD) at a specific wavelength (e.g., 600 nm). The MIC is defined as the lowest concentration that inhibits a certain percentage (e.g., ≥90%) of microbial growth compared to the positive control.[4][5][6]

Visualizations

Experimental Workflow for MIC Determination

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_inoculum Prepare Microbial Inoculum inoculation Inoculate Microtiter Plate prep_inoculum->inoculation prep_compounds Prepare Compound Dilutions prep_compounds->inoculation incubation Incubate Plate inoculation->incubation read_results Read Results (Visual/OD) incubation->read_results determine_mic Determine MIC read_results->determine_mic

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Logical Flow for Antimicrobial Compound Screening

Antimicrobial_Screening start Library of Piperidine Derivatives primary_screen Primary Screening (e.g., Agar Diffusion Assay) start->primary_screen hits Initial 'Hits' Identified primary_screen->hits hits->start Inactive secondary_screen Secondary Screening (MIC Determination) hits->secondary_screen Active potent_compounds Potent Compounds Identified secondary_screen->potent_compounds potent_compounds->secondary_screen Low Potency further_studies Further Studies (Toxicity, Mechanism of Action) potent_compounds->further_studies High Potency lead_compound Lead Compound further_studies->lead_compound

Caption: Logical workflow for the screening and identification of lead antimicrobial compounds.

References

A Spectroscopic Showdown: Unmasking the Isomers of 1-(4-Piperidyl)ethanol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in the field of drug development, the precise structural elucidation of isomeric compounds is a critical step. This guide provides a comprehensive spectroscopic comparison of 1-(4-Piperidyl)ethanol and its key structural isomers: 2-(1-Piperidyl)ethanol, 2-(2-Piperidyl)ethanol, and 1-(3-Piperidyl)ethanol. By leveraging Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), we present a detailed analysis supported by experimental data to aid in the unambiguous identification of these closely related piperidine derivatives.

The subtle shifts in the attachment of the ethanol group to the piperidine ring give rise to distinct spectroscopic signatures. Understanding these differences is paramount for quality control, reaction monitoring, and the characterization of novel pharmaceutical agents.

At a Glance: A Comparative Overview of Spectroscopic Data

The following table summarizes the key spectroscopic data obtained for this compound and its isomers. This data has been compiled from various spectral databases and literature sources.

CompoundSpectroscopic TechniqueKey Data Points
This compound ¹H NMR (CDCl₃, ppm) ~3.65 (q, 1H, -CH(OH)-), ~3.05 (m, 2H, piperidine H2/H6 eq), ~2.55 (m, 2H, piperidine H2/H6 ax), ~1.70 (m, 2H, piperidine H3/H5 eq), ~1.50 (m, 1H, piperidine H4), ~1.20 (d, 3H, -CH₃), ~1.15 (m, 2H, piperidine H3/H5 ax)
¹³C NMR (CDCl₃, ppm) ~69.0 (-CH(OH)-), ~46.0 (piperidine C2/C6), ~44.0 (piperidine C4), ~30.0 (piperidine C3/C5), ~22.0 (-CH₃)
IR (cm⁻¹) ~3300 (O-H stretch, broad), ~2930 (C-H stretch), ~1080 (C-O stretch)
Mass Spec. (m/z) 129 (M+), 114, 96, 84 (base peak)
2-(1-Piperidyl)ethanol ¹H NMR (CDCl₃, ppm) ~3.60 (t, 2H, -CH₂OH), ~2.50 (t, 2H, -NCH₂-), ~2.40 (m, 4H, piperidine H2/H6), ~1.60 (m, 4H, piperidine H3/H5), ~1.45 (m, 2H, piperidine H4)
¹³C NMR (CDCl₃, ppm) ~61.0 (-CH₂OH), ~58.0 (-NCH₂-), ~55.0 (piperidine C2/C6), ~26.0 (piperidine C3/C5), ~24.0 (piperidine C4)
IR (cm⁻¹) ~3400 (O-H stretch, broad), ~2930 (C-H stretch), ~1050 (C-O stretch)
Mass Spec. (m/z) 129 (M+), 98 (base peak), 84
2-(2-Piperidyl)ethanol ¹H NMR (CDCl₃, ppm) ~3.80 & ~3.75 (m, 2H, -CH₂OH), ~3.20 (m, 1H, piperidine H2), ~3.03 & ~2.60 (m, 2H, piperidine H6), ~1.80-1.20 (m, 8H, piperidine ring protons and -CH₂-)
¹³C NMR (CDCl₃, ppm) ~61.0 (-CH₂OH), ~58.0 (piperidine C2), ~47.0 (piperidine C6), ~38.0 (-CH₂-), ~33.0, ~27.0, ~25.0 (piperidine ring carbons)
IR (cm⁻¹) ~3350 (O-H stretch, broad), ~2930 (C-H stretch), ~1060 (C-O stretch)
Mass Spec. (m/z) 129 (M+), 84 (base peak), 98
1-(3-Piperidyl)ethanol ¹H NMR Data not readily available in searched sources.
¹³C NMR Data not readily available in searched sources.
IR (cm⁻¹) Data not readily available in searched sources.
Mass Spec. (m/z) Data not readily available in searched sources.

Note: The chemical shifts (ppm) are approximate and can vary depending on the solvent and experimental conditions. Peak assignments are based on typical chemical shift ranges and fragmentation patterns.

Visualizing the Isomeric Relationships

The structural differences between this compound and its isomers are visualized in the following diagram.

G Structural Isomers of 1-(Piperidyl)ethanol cluster_main This compound cluster_isomers Positional Isomers A This compound (Target Compound) B 2-(1-Piperidyl)ethanol A->B N-substituted vs. C4-substituted C 2-(2-Piperidyl)ethanol A->C C4-substituted vs. C2-substituted D 1-(3-Piperidyl)ethanol A->D C4-substituted vs. C3-substituted

A diagram illustrating the isomeric relationship between this compound and its positional isomers.

Experimental Protocols

The following are general protocols for the spectroscopic analysis of piperidine derivatives. These should be adapted and optimized for the specific instrumentation and experimental conditions.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the analyte in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆) in a 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

  • ¹H NMR Acquisition: Acquire the proton NMR spectrum using a 400 MHz or higher field spectrometer. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and an accumulation of 16-64 scans.[1]

  • ¹³C NMR Acquisition: Acquire the proton-decoupled ¹³C NMR spectrum. Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 1024-4096) and a longer relaxation delay (2-5 seconds) are typically required to achieve a good signal-to-noise ratio.[1]

  • Data Processing: Process the acquired Free Induction Decay (FID) using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and integration of the signals. Chemical shifts, multiplicities, and coupling constants are then determined for structural elucidation.[1]

Infrared (IR) Spectroscopy
  • Sample Preparation: For liquid samples, a small drop can be placed directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory. Alternatively, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).[2]

  • Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹. Acquire and average multiple scans (e.g., 16-32) to improve the signal-to-noise ratio. A background spectrum of the clean ATR crystal or salt plates should be recorded and subtracted from the sample spectrum.[3][4]

  • Spectral Interpretation: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule, such as the O-H stretch of the alcohol, C-H stretches of the alkyl groups, and the C-O stretch.[2]

Mass Spectrometry (MS)
  • Sample Preparation: Prepare a dilute solution of the analyte (e.g., 1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile. For Gas Chromatography-Mass Spectrometry (GC-MS), derivatization may be necessary to increase volatility.[5]

  • GC-MS Analysis:

    • Chromatographic Separation: Use a capillary column (e.g., HP-5MS) with helium as the carrier gas. Employ a suitable temperature program to ensure good separation of the analyte from any impurities.[6]

    • Ionization: Use Electron Impact (EI) ionization at 70 eV.

    • Mass Analysis: Scan a mass range appropriate for the expected molecular weight and fragments (e.g., m/z 40-200).

  • Data Analysis: Identify the molecular ion peak (M+) and the major fragment ions. The fragmentation pattern of piperidine derivatives is often characterized by α-cleavage adjacent to the nitrogen atom, leading to the formation of stable iminium ions. The base peak can be a key indicator of the substitution pattern on the piperidine ring.[5][7]

This guide provides a foundational spectroscopic comparison of this compound and its isomers. For definitive structural confirmation, a combination of these techniques, along with 2D NMR experiments where necessary, is recommended. The provided protocols offer a starting point for developing robust analytical methods for these and similar compounds.

References

Safety Operating Guide

Personal protective equipment for handling 1-(4-Piperidyl)ethanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 1-(4-Piperidyl)ethanol (CAS No. 622-26-4). Adherence to these guidelines is critical for ensuring personal safety and maintaining a secure laboratory environment.

Hazard Identification and Classification

This compound is classified as a hazardous substance. The following table summarizes its GHS hazard classifications.

Hazard ClassGHS Hazard CodeDescription
Skin IrritationH315Causes skin irritation[1][2]
Eye IrritationH319Causes serious eye irritation[1][2]
Specific target organ toxicity — Single exposureH335May cause respiratory irritation[1][2]

Signal Word: Warning[1]

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is provided below. This information is crucial for safe handling and storage.

PropertyValue
Appearance White solid[3]
CAS Number 622-26-4[1][3]
Molecular Formula C₇H₁₅NO[1][3]
Molecular Weight 129.20 g/mol [1][3]
Melting Point 46-47 °C (lit.)[1]
Boiling Point 131-136 °C at 17 mmHg (lit.)[1]
Flash Point 113 °C (235.4 °F) - closed cup[1]
Storage Temperature 2-8°C[1]

Personal Protective Equipment (PPE)

The following PPE is mandatory when handling this compound to minimize exposure and ensure personal safety.

PPE CategorySpecificationRationale
Eye Protection Safety glasses with side-shields or chemical safety goggles.[1]Protects against splashes and eye irritation.[1]
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber).Prevents skin contact and irritation.[1]
Respiratory Protection Type ABEK (EN14387) respirator filter or equivalent.[1]Required if working outside a fume hood or if dust/vapors are generated, to prevent respiratory irritation.[1]
Skin and Body Protection Laboratory coat.Protects against skin contact.

Safe Handling and Operational Plan

Engineering Controls:

  • Work in a well-ventilated area. A chemical fume hood is recommended for all procedures involving this substance.

Procedural Steps for Handling:

  • Preparation: Before handling, ensure all necessary PPE is correctly worn. Have an emergency eyewash station and safety shower readily accessible.

  • Dispensing:

    • Handle as a solid, being careful to avoid generating dust.

    • If heating is required, do so in a controlled manner away from ignition sources.

  • During Use:

    • Avoid breathing dust or vapors.[3]

    • Avoid contact with skin and eyes.[3]

    • Do not eat, drink, or smoke in the handling area.

  • After Handling:

    • Wash hands thoroughly with soap and water.

    • Clean the work area and any equipment used.

    • Store the chemical in a tightly sealed container in a designated, cool, and dry storage area (2-8°C).[1]

Spill and Emergency Procedures

Spill Response:

  • Evacuate the immediate area.

  • Wear appropriate PPE, including respiratory protection.

  • For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal.

  • For larger spills, follow your institution's hazardous material spill response protocol.

  • Ventilate the area and wash the spill site after material pickup is complete.

First Aid Measures:

  • If on Skin: Wash with plenty of water. If skin irritation occurs, get medical advice/attention.[3]

  • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[3]

  • If Inhaled: Remove person to fresh air and keep comfortable for breathing.[3]

Disposal Plan

All waste containing this compound must be treated as hazardous waste.

  • Waste Collection:

    • Collect all solid waste in a clearly labeled, sealed, and compatible container.

    • Collect any contaminated materials (e.g., gloves, paper towels) in a separate, labeled hazardous waste container.

  • Disposal:

    • Dispose of the waste through a licensed hazardous waste disposal company.

    • Do not dispose of this chemical down the drain or in regular trash.

Experimental Workflow and Safety

The following diagram illustrates the standard workflow for handling this compound with integrated safety measures.

G Handling and Disposal Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Storage cluster_disposal Disposal prep1 Don PPE: - Safety Goggles - Lab Coat - Nitrile Gloves prep2 Verify Fume Hood Operation prep1->prep2 prep3 Prepare Work Area and Equipment prep2->prep3 handle1 Weigh/Dispense Solid Chemical prep3->handle1 handle2 Perform Experimental Procedure handle1->handle2 clean1 Decontaminate Glassware & Surfaces handle2->clean1 disp1 Segregate Solid Waste & Contaminated PPE handle2->disp1 clean2 Store Chemical in Sealed Container (2-8°C) clean1->clean2 clean2->disp1 disp2 Label as Hazardous Waste disp1->disp2 disp3 Arrange for Licensed Disposal disp2->disp3

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(4-Piperidyl)ethanol
Reactant of Route 2
1-(4-Piperidyl)ethanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.